5-Amino-4-methylpentan-2-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-amino-4-methylpentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-5(4-7)3-6(2)8/h5-6,8H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJILSAQCDSDCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333608-52-8 | |
| Record name | 5-amino-4-methylpentan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Physicochemical Properties of 5-Amino-4-methylpentan-2-ol
Introduction
5-Amino-4-methylpentan-2-ol is a bifunctional organic molecule belonging to the class of amino alcohols.[] These compounds, characterized by the presence of both an amine and a hydroxyl group, are of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry.[2] Their ability to participate in hydrogen bonding and act as both nucleophiles and bases makes them versatile building blocks for complex molecular architectures.[][2] The specific arrangement of functional groups in this compound—a primary amine at the C5 position and a secondary alcohol at the C2 position—imparts a distinct polarity and reactivity profile that influences its interactions in biological and chemical systems.
This guide provides a detailed examination of the core physicochemical properties of this compound. Designed for researchers and drug development professionals, it moves beyond a simple recitation of data to explain the causality behind experimental choices for determining these properties. We will explore the theoretical underpinnings of lipophilicity, acidity, and solubility, and present robust, self-validating experimental protocols for their determination.
Molecular and Physicochemical Profile
A comprehensive understanding of a molecule's behavior begins with its fundamental identifiers and structural properties. While extensive experimental data for this compound is not widely published, its properties can be reliably predicted through computational methods and inferred from the behavior of structurally similar amino alcohols. The following table summarizes its key identifiers and computed physicochemical parameters.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 1333608-52-8 | [3] |
| Molecular Formula | C₆H₁₅NO | [3] |
| Molecular Weight | 117.19 g/mol | [3] |
| Canonical SMILES | CC(CC(C)O)CN | [3] |
| Calculated LogP (XLogP3-AA) | 0.2 | [3] |
| Hydrogen Bond Donor Count | 2 (from -OH and -NH₂) | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 (from N and O) | PubChem[3] |
| Topological Polar Surface Area | 46.3 Ų | [3] |
| Rotatable Bond Count | 4 | PubChem[3] |
Core Physicochemical Parameters: In-Depth Analysis and Experimental Determination
The interplay of a molecule's lipophilicity, ionization state (pKa), and aqueous solubility governs its pharmacokinetic and pharmacodynamic profile. This section details the significance of these parameters and provides robust methodologies for their experimental determination.
Lipophilicity: The Octanol-Water Partition Coefficient (LogP)
Expertise & Experience: Lipophilicity is a critical determinant of a drug candidate's ability to cross biological membranes, its binding affinity to proteins, and its overall metabolic fate. It is quantified by the partition coefficient (P), which is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium. The logarithmic form, LogP, is more commonly used.
For this compound, the presence of a five-carbon aliphatic chain contributes to its lipophilic character, while the polar amine and hydroxyl groups enhance its hydrophilicity. The computationally derived XLogP3-AA value of 0.2 suggests that the compound has a relatively balanced affinity for both aqueous and lipid environments, though with a slight preference for the aqueous phase.[3] However, experimental determination is essential for accuracy, as computational models can be less precise for multifunctional compounds.
Experimental Protocol: Shake-Flask Method for LogP Determination
This protocol describes the universally accepted "shake-flask" method, a self-validating system for determining LogP.
Principle: A known mass of the analyte is dissolved in a biphasic system of n-octanol and water (or a suitable buffer like PBS, pH 7.4, for LogD determination). The system is agitated until equilibrium is reached, after which the phases are separated, and the concentration of the analyte in each phase is quantified.
Methodology Workflow:
Caption: Workflow for experimental LogP determination via the shake-flask method.
Step-by-Step Procedure:
-
Phase Preparation: Pre-saturate the n-octanol with water and the aqueous phase (e.g., phosphate-buffered saline, pH 7.4) with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate. This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a concentration that can be accurately measured by the chosen analytical method.
-
Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine 10 mL of the pre-saturated n-octanol with 10 mL of the analyte-containing pre-saturated aqueous phase.
-
Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours).
-
Phase Separation: Centrifuge the vessel at low speed (e.g., 2000 rpm for 10 minutes) to ensure a clean separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Quantify the concentration of this compound in both the aqueous ([Aqueous]) and n-octanol ([Octanol]) layers using a validated analytical method such as HPLC-UV or LC-MS.
-
Calculation: Calculate the partition coefficient using the formula: P = [Octanol] / [Aqueous]. The LogP is then log10(P).
Trustworthiness: This protocol is self-validating by ensuring pre-saturation of solvents, allowing sufficient time for equilibrium, and using a precise analytical method for quantification. Running the experiment in triplicate and including a known standard provides confidence in the results.
Acidity and Basicity: The Dissociation Constant (pKa)
Expertise & Experience: The pKa value defines the strength of an acid or base and dictates the ionization state of a molecule at a given pH. For this compound, two pKa values are relevant: one for the protonated primary amine (R-NH₃⁺) and one for the hydroxyl group (-OH). The amine group's pKa will be in the typical range for primary amines (around 9-10), governing its protonation state in physiological conditions. The alcohol's pKa will be much higher (typically >15), meaning it will remain protonated under all but the most basic conditions.[4] Understanding the amine pKa is crucial, as the charge state of the molecule dramatically affects its solubility, receptor binding, and membrane permeability.
Experimental Protocol: Potentiometric Titration for pKa Determination
Principle: Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups. A solution of the compound is titrated with a strong acid or base, and the pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.
Methodology Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Procedure:
-
Setup: Calibrate a pH meter using at least two standard buffers. Prepare an aqueous solution of this compound of known concentration (e.g., 0.01 M).
-
Titration: Place the sample solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and a magnetic stir bar.
-
Initial pH: Record the initial pH of the solution.
-
Titrant Addition: Using a calibrated burette, add a standardized strong acid (e.g., 0.1 M HCl) in small, precise increments.
-
Data Recording: After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Take smaller volume steps near the expected equivalence point where the pH changes most rapidly.
-
Endpoint: Continue the titration well past the equivalence point.
-
Data Analysis: Plot the recorded pH values against the volume of HCl added. Determine the equivalence point, which is the steepest point of the curve (the inflection point). The volume at this point is V_eq.
-
pKa Determination: The pKa is equal to the pH at the half-equivalence point (V_eq / 2).[5][6]
Trustworthiness: The accuracy of this method relies on the precise calibration of the pH meter, the accurate standardization of the titrant, and maintaining a constant temperature. Performing a blank titration (titrating the solvent alone) can correct for any background effects.
Aqueous Solubility
Expertise & Experience: Aqueous solubility is a fundamental property that dictates the maximum concentration of a compound that can be achieved in solution, directly impacting oral bioavailability and the feasibility of parenteral formulations. The solubility of this compound is influenced by a balance between its non-polar hydrocarbon backbone and its polar functional groups, which can hydrogen-bond with water.[7][8] As an ionizable compound, its solubility will be highly pH-dependent. It is expected to be more soluble at acidic pH where the amine group is protonated (R-NH₃⁺), forming a more polar salt.
Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination
Principle: This is the gold-standard method for determining thermodynamic solubility. An excess amount of the solid compound is added to a specific aqueous buffer, and the mixture is agitated until the solution is saturated and in equilibrium with the undissolved solid. The concentration of the dissolved compound in the filtered supernatant is then measured.
Methodology Workflow:
Caption: Workflow for thermodynamic aqueous solubility determination.
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid this compound to several vials, each containing a buffer of a specific pH (e.g., pH 5.0, 7.4, and 9.0 to assess pH-dependency). A visual confirmation of undissolved solid is crucial.
-
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C) for 24 to 48 hours. This extended time ensures that a true thermodynamic equilibrium is reached between the solid and dissolved states.
-
Sampling: After equilibration, allow the vials to stand for a short period to let the excess solid settle.
-
Filtration: Withdraw a sample from the supernatant and immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.
-
Quantification: Dilute the clear filtrate as necessary and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV) against a standard curve.
-
Reporting: The measured concentration is the thermodynamic solubility at that specific pH and temperature.
Trustworthiness: The key to this method's reliability is using a sufficient excess of solid and allowing adequate time to reach equilibrium. Analyzing the solid remaining at the end of the experiment by techniques like DSC or XRPD can confirm that the compound has not changed its solid form (e.g., converted to a hydrate or different polymorph), thus validating the result.
Safety and Handling
According to the Globally Harmonized System (GHS) classification, this compound is a combustible liquid and causes severe skin burns and eye damage.[3]
-
Hazard Statements: H227 (Combustible liquid), H314 (Causes severe skin burns and eye damage).[3]
-
Precautionary Measures: Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[3]
Conclusion
This compound is a versatile amino alcohol with a physicochemical profile governed by the interplay of its aliphatic backbone and its polar amine and hydroxyl functional groups. While experimental data is sparse, its properties can be reliably characterized using the robust, self-validating protocols detailed in this guide. An accurate determination of its LogP, pKa, and aqueous solubility is fundamental for any researcher aiming to utilize this compound in drug discovery, synthesis, or materials science, providing the critical insights needed to predict its behavior in both chemical and biological systems.
References
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Isse, A. A., & Gennaro, A. (2014). Rationalization of the pKa Values of Alcohols and Thiols Using Atomic Charge Descriptors and Its Application to the Prediction of Amino Acid pKa's. Journal of Chemical Information and Modeling, 54(11), 3211–3228. [Link]
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Vaskova, J., et al. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Organic & Biomolecular Chemistry, 19(34), 7431-7436. [Link]
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Chbib, C., et al. (2025, February 20). A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. MDPI. [Link]
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Kumar, G. P., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Bioinorganic Chemistry and Applications. [Link]
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An In-depth Technical Guide to 5-Amino-4-methylpentan-2-ol
CAS Number: 1333608-52-8 Prepared by: Gemini, Senior Application Scientist
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The proposed synthetic protocols are based on established chemical principles and analogous reactions, as direct literature for the synthesis of this specific compound is not publicly available. All laboratory work should be conducted by qualified personnel with appropriate safety precautions.
Introduction: The Significance of Chiral γ-Amino Alcohols
Chiral amino alcohols are a privileged class of organic compounds, forming the structural backbone of numerous natural products and active pharmaceutical ingredients (APIs). Their inherent bifunctionality, possessing both an amine and a hydroxyl group, combined with their stereochemistry, makes them exceptionally versatile building blocks in medicinal chemistry and asymmetric synthesis. The 1,3- or gamma (γ) relationship between the amino and hydroxyl groups, as seen in 5-Amino-4-methylpentan-2-ol, is a key structural motif in a variety of biologically active molecules, including HIV protease inhibitors like Ritonavir and Lopinavir. The precise spatial arrangement of these functional groups is often critical for selective interaction with biological targets such as enzymes and receptors, underscoring the importance of stereoselective synthesis methods. This guide provides a comprehensive overview of this compound, including its properties, a proposed synthetic pathway, characterization techniques, and potential applications as a valuable synthon in drug discovery and development.
Physicochemical and Structural Properties
This compound is a chiral primary amino alcohol. The presence of two stereocenters at C2 and C4 implies the existence of four possible stereoisomers.
| Property | Value | Source |
| CAS Number | 1333608-52-8 | ECHA |
| Molecular Formula | C₆H₁₅NO | PubChem[1] |
| Molecular Weight | 117.19 g/mol | PubChem[1][2] |
| IUPAC Name | This compound | PubChem |
| SMILES | CC(O)CC(C)CN | BLD Pharm[3] |
| Appearance | Likely a liquid at room temperature | Inferred |
| XLogP3-AA (Predicted) | 0.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Proposed Synthetic Pathway
Sources
A Technical Guide to the Structural Elucidation of 5-Amino-4-methylpentan-2-ol
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, methodology-focused framework for the complete structural elucidation of the aliphatic amino alcohol, 5-Amino-4-methylpentan-2-ol. Moving beyond a simple recitation of analytical techniques, this document details a logical, self-validating workflow designed for unambiguous molecular characterization. We will explore the causality behind the selection and sequence of modern analytical techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each section provides not only the theoretical underpinnings but also field-proven protocols and data interpretation strategies, designed to empower researchers in their own structural determination challenges.
Introduction: The Analytical Challenge
Our approach is predicated on a multi-step analytical sequence designed to efficiently move from basic molecular formula confirmation to a detailed, three-dimensional understanding of the molecule.
Elucidation Workflow Overview
The logical flow of analysis is critical. We begin with techniques that provide broad, foundational information (MS and IR) before progressing to the high-resolution, detailed connectivity data provided by NMR.
Caption: Predicted ¹H-¹H COSY correlations.
Interpretation of Key COSY Correlations:
-
H1 ↔ H2: Confirms the methyl group at C1 is adjacent to the alcohol-bearing methine.
-
H2 ↔ H3: Connects the C2 methine to the C3 methylene group.
-
H3 ↔ H4: Links the C3 methylene to the C4 methine.
-
H4 ↔ H5: Connects the C4 methine to the amine-bearing methylene.
-
H4 ↔ H6: Confirms the methyl group at C6 is attached to the C4 methine.
B. Heteronuclear Single Quantum Coherence (HSQC) HSQC is a powerful experiment that correlates each proton signal with the signal of the carbon atom it is directly bonded to. [1][2]This allows for the unambiguous assignment of each carbon atom that has attached protons.
Predicted HSQC Correlations:
-
H1 (~0.91 ppm) will show a cross-peak to C1 (~23.5 ppm).
-
H2 (~3.79 ppm) will show a cross-peak to C2 (~67.8 ppm).
-
H3 (~1.35/1.55 ppm) will show a cross-peak to C3 (~40.1 ppm).
-
H4 (~1.75 ppm) will show a cross-peak to C4 (~33.2 ppm).
-
H5 (~2.55/2.75 ppm) will show a cross-peak to C5 (~48.5 ppm).
-
H6 (~1.20 ppm) will show a cross-peak to C6 (~17.0 ppm).
C. Heteronuclear Multiple Bond Correlation (HMBC) HMBC is the final piece of the puzzle, revealing correlations between protons and carbons that are 2 or 3 bonds apart. [3]This is crucial for linking fragments together, especially across quaternary carbons (which are not present in this molecule but are often a key challenge).
Caption: Key long-range HMBC correlations.
Interpretation of Key HMBC Correlations:
-
H1 → C2, C3: The protons of the C1 methyl group show correlations to the adjacent C2 carbon (2-bond) and the C3 carbon (3-bond), confirming the start of the chain.
-
H6 → C3, C4, C5: The protons of the C6 methyl group will correlate to its attached carbon's neighbors, C3 and C5 (3-bond), as well as its attached carbon, C4 (2-bond). This definitively places the C6 methyl group on C4.
-
H5 → C3, C4: The protons on the amine-bearing carbon (C5) will correlate back to C4 (2-bond) and C3 (3-bond), locking the final piece of the carbon skeleton in place.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR: Acquire a standard proton spectrum. Ensure adequate spectral width and resolution.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can also be run to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.
-
COSY: Run a standard gradient-selected COSY (gCOSY) experiment.
-
HSQC: Run a standard gradient-selected HSQC experiment optimized for a one-bond ¹J(CH) coupling of ~145 Hz.
-
HMBC: Run a standard gradient-selected HMBC experiment optimized for long-range couplings of 8-10 Hz.
Stereochemical Considerations
This compound possesses two chiral centers (C2 and C4), meaning it can exist as a mixture of diastereomers and enantiomers.
-
Chiral Chromatography: The most direct way to assess enantiomeric and diastereomeric purity is through High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). [4]Polysaccharide-based CSPs are often effective for separating amino alcohols. [4]* Chiral Derivatization: Alternatively, the compound can be reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers, which can then be separated on a standard achiral HPLC or NMR analysis can be used to determine enantiomeric excess. [4] Experimental Protocol: Chiral HPLC
-
Column Selection: A polysaccharide-based column (e.g., Chiralpak® IA or similar).
-
Mobile Phase: A typical mobile phase would be a mixture of hexane and isopropanol (e.g., 90:10) with a small amount of an amine additive like diethylamine (DEA, ~0.1%) to improve peak shape.
-
Detection: UV detection may be poor due to the lack of a chromophore. An Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is recommended.
-
Analysis: Injection of the sample should result in one to four peaks, depending on the number of stereoisomers present. Comparison with authentic standards is required for absolute configuration assignment.
Conclusion: A Validated Structure
By systematically applying the workflow described herein, a researcher can move with confidence from an unknown sample to a fully elucidated structure. The initial MS and IR data provide a rapid assessment of molecular formula and functional groups. This is followed by a comprehensive NMR analysis, where 1D spectra provide the fundamental building blocks and 2D spectra (COSY, HSQC, and HMBC) act as the "molecular mortar," connecting these blocks into an unambiguous constitutional isomer. Finally, chiral separation techniques address the stereochemical nature of the molecule. Each step provides a layer of validation for the previous one, culminating in a final structure that is supported by a robust and complete analytical dataset.
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Chemistry LibreTexts (2024). 19: HMBC. Chemistry LibreTexts. Available at: [Link]
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ResearchGate (2022). The COSY and HMBC correlations are referenced according to the pairs of... ResearchGate. Available at: [Link]
-
ResearchGate (2018). Selected 1 H-1 H COSY and HMBC correlations of 1. ResearchGate. Available at: [Link]
-
Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Chad's Prep. Available at: [Link]
-
University of California, Los Angeles. Mass Spectrometry: Fragmentation. UCLA Chemistry. Available at: [Link]
-
University of Puget Sound. NMR shifts 1H -general.cdx. University of Puget Sound. Available at: [Link]
-
ResearchGate (2021). 1 H (a) and 13 C (b) NMR spectra of... ResearchGate. Available at: [Link]
-
ResearchGate (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. ResearchGate. Available at: [Link]
-
MDPI (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]
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A Technical Guide to the Spectroscopic Characterization of 5-Amino-4-methylpentan-2-ol
Introduction
5-Amino-4-methylpentan-2-ol (C₆H₁₅NO, Molar Mass: 117.19 g/mol ) is a primary amino alcohol featuring two chiral centers, leading to the possibility of four stereoisomers. Its structure combines the functionalities of a primary amine and a secondary alcohol, which dictates its chemical reactivity and spectroscopic behavior. Accurate spectroscopic characterization is paramount for confirming its molecular structure, assessing purity, and understanding its properties in various applications. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and stereochemistry of the molecule.
A. Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to be complex due to the presence of two chiral centers, which can render chemically similar protons diastereotopic and thus magnetically non-equivalent. The predicted chemical shifts are based on the analysis of its isomers, such as 4-Amino-4-methylpentan-2-ol and Leucinol.
Predicted ¹H NMR Chemical Shifts and Multiplicities:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -OH | Broad singlet | 1H | The hydroxyl proton signal is typically broad and its chemical shift is highly dependent on solvent and concentration. | |
| -NH₂ | Broad singlet | 2H | The amine protons also tend to be broad and their position can vary. Exchange with D₂O would cause this signal to disappear.[1] | |
| H2 | ~3.8 - 4.0 | Multiplet | 1H | This proton is attached to the carbon bearing the hydroxyl group, leading to a downfield shift. It will be split by the adjacent methyl and methylene protons. |
| H5a, H5b | ~2.6 - 2.8 | Multiplet | 2H | These diastereotopic protons are adjacent to the electron-withdrawing amino group, causing a downfield shift. They will exhibit complex splitting due to coupling with H4. |
| H4 | ~1.6 - 1.8 | Multiplet | 1H | This methine proton is coupled to the adjacent methyl and methylene protons. |
| H3a, H3b | ~1.2 - 1.5 | Multiplet | 2H | These diastereotopic methylene protons are part of the alkyl backbone. |
| C1-H₃ | ~1.1 - 1.2 | Doublet | 3H | This methyl group is coupled to the H2 proton. |
| C4-CH₃ | ~0.9 - 1.0 | Doublet | 3H | This methyl group is coupled to the H4 proton. |
Experimental Protocol for ¹H NMR Spectroscopy:
A standard protocol for acquiring a ¹H NMR spectrum would involve:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons (-OH and -NH₂).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for better signal dispersion.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
Deuterium Exchange: To confirm the identity of the -OH and -NH₂ protons, a D₂O exchange experiment can be performed. A drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signals corresponding to the hydroxyl and amine protons will disappear or significantly decrease in intensity.[1]
Diagram: ¹H NMR Acquisition Workflow
Caption: Workflow for acquiring and analyzing a ¹H NMR spectrum.
B. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show six distinct signals, corresponding to the six unique carbon atoms in the molecule.
Predicted ¹³C NMR Chemical Shifts:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~65 - 70 | The carbon atom bonded to the electronegative oxygen atom of the hydroxyl group is significantly deshielded. |
| C5 | ~45 - 50 | The carbon atom attached to the nitrogen of the amino group is also deshielded. |
| C4 | ~35 - 40 | This methine carbon is part of the alkyl chain. |
| C3 | ~30 - 35 | This methylene carbon is part of the alkyl chain. |
| C1 | ~20 - 25 | This methyl carbon is adjacent to the hydroxyl-bearing carbon. |
| C4-CH₃ | ~15 - 20 | This methyl group is part of the isobutyl fragment. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: A more concentrated sample (20-50 mg) is typically used for ¹³C NMR compared to ¹H NMR.
-
Instrumentation: A broadband probe is required.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to produce a spectrum with singlets for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A longer relaxation delay (2-5 seconds) may be needed for quaternary carbons, although none are present in this molecule.
-
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. This compound has two key functional groups: a primary amine (-NH₂) and a secondary alcohol (-OH).
Predicted IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Appearance | Vibrational Mode |
| O-H (Alcohol) | 3200 - 3600 | Broad, strong | Stretching |
| N-H (Amine) | 3300 - 3500 | Medium, two sharp peaks | Asymmetric and symmetric stretching[1][2] |
| C-H (Alkyl) | 2850 - 3000 | Strong, sharp | Stretching |
| N-H (Amine) | 1590 - 1650 | Medium | Bending (scissoring)[3] |
| C-O (Alcohol) | 1000 - 1260 | Strong | Stretching |
| C-N (Amine) | 1020 - 1250 | Medium | Stretching[3] |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation:
-
Neat Liquid: A drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): Not applicable for this liquid sample.
-
Solution: The sample can be dissolved in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄).
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.
-
Acquisition: A background spectrum of the empty sample holder (or solvent) is first recorded, followed by the spectrum of the sample. The background is then automatically subtracted.
Diagram: Key IR Absorptions
Caption: Characteristic IR absorption regions for this compound.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
A. Predicted Mass Spectrum
For this compound, the molecular ion peak (M⁺) is expected at an m/z of 117. Due to the presence of a nitrogen atom, this molecular ion will have an odd mass, consistent with the Nitrogen Rule.[1]
Predicted Fragmentation Pattern:
The primary fragmentation pathways for amino alcohols are α-cleavage and dehydration.
-
α-Cleavage: This involves the cleavage of a bond adjacent to the heteroatom (oxygen or nitrogen).
-
Cleavage adjacent to the alcohol: Loss of a propyl group would lead to a fragment at m/z 74. Loss of a methyl group would result in a fragment at m/z 102.
-
Cleavage adjacent to the amine: Loss of an isobutyl group would result in a fragment at m/z 30, which is often a characteristic peak for primary amines.
-
-
Dehydration: Loss of a water molecule (18 Da) from the molecular ion would produce a fragment at m/z 99.
Predicted Major Fragments in the Mass Spectrum:
| m/z | Identity | Fragmentation Pathway |
| 117 | [M]⁺ | Molecular Ion |
| 102 | [M - CH₃]⁺ | α-cleavage at C2 |
| 99 | [M - H₂O]⁺ | Dehydration |
| 74 | [M - C₃H₇]⁺ | α-cleavage at C2 |
| 30 | [CH₂NH₂]⁺ | α-cleavage at C5 |
Experimental Protocol for Mass Spectrometry:
-
Ionization Method: Electron Ionization (EI) is a common method for small, volatile molecules and would be suitable here. Electrospray Ionization (ESI) could also be used, which would likely show a prominent protonated molecule at m/z 118 [M+H]⁺.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer would provide adequate mass resolution.
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
Diagram: Fragmentation Pathways
Caption: Predicted major fragmentation pathways for this compound.
IV. Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of this compound. By combining the predictive power of NMR, the functional group information from IR, and the structural fragmentation data from MS, researchers can confidently confirm the structure of this molecule. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. This multi-technique approach is fundamental in modern chemical research and drug development, enabling the unambiguous characterization of novel chemical entities.
V. References
-
Dummies. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
-
Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]
-
PubChem. 2-Amino-4-methylpentan-1-ol. National Center for Biotechnology Information. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]
-
NIST. (R)-(-)-Leucinol. In NIST Chemistry WebBook. [Link]
Sources
The Architectural Backbone of Bioactivity: A Technical Guide to Novel Amino Alcohols in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a perpetual frontier. Within the vast landscape of organic chemistry, the amino alcohol scaffold has consistently emerged as a privileged structure, forming the architectural backbone of numerous natural products and clinically significant pharmaceuticals. Their inherent bifunctionality, combining both an amine and a hydroxyl group, imparts unique physicochemical properties and a remarkable capacity for stereospecific interactions with biological targets.[1][2] This in-depth technical guide provides a comprehensive exploration of the diverse biological activities of novel amino alcohols, delving into their synthesis, mechanisms of action, and the experimental methodologies crucial for their evaluation.
The Significance of Chirality and Synthesis in Biological Activity
The biological activity of amino alcohols is intrinsically linked to their stereochemistry. The specific three-dimensional arrangement of the amino and hydroxyl groups dictates the molecule's ability to bind to chiral biological targets like enzymes and receptors, often with one enantiomer exhibiting potent therapeutic effects while the other is inactive or even detrimental. Consequently, the asymmetric synthesis of enantiomerically pure amino alcohols is a cornerstone of their development as drug candidates.
Several core strategies are employed for the asymmetric synthesis of these vital compounds:
-
Synthesis from the Chiral Pool: This traditional and direct method leverages readily available and optically pure starting materials, such as natural α-amino acids, which are chemically reduced to yield the corresponding chiral amino alcohol.
-
Asymmetric Reduction of α-Amino Ketones: This method involves the stereoselective reduction of a ketone to an alcohol, guided by a chiral catalyst or auxiliary.
-
Asymmetric Aminohydroxylation of Olefins: This powerful technique introduces both the amino and hydroxyl groups across a double bond in a single, stereocontrolled step.[3]
A more recent and efficient approach involves the copper-catalyzed hydroamination of unprotected allylic alcohols, which allows for the synthesis of a range of chiral 1,3-amino alcohols with excellent regioselectivity and enantioselectivity.[4] This one-step method utilizes commercially available starting materials, making it a highly attractive strategy for medicinal chemists.[4]
Diverse Biological Activities of Novel Amino Alcohols
The structural versatility of the amino alcohol scaffold has led to the discovery of a wide spectrum of biological activities, positioning them as promising leads for a variety of therapeutic areas.
Anticancer Activity
Novel amino alcohol derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[5]
-
Topoisomerase I Inhibition: Certain carbazole amino alcohols have been shown to exhibit potent antiproliferative activity by inhibiting topoisomerase I.[6] These compounds are believed to act as poisons, stabilizing the topoisomerase I-DNA cleavage complex and leading to single-strand DNA damage, ultimately inducing apoptosis.[6] Molecular docking studies have further supported this mechanism of action.[6]
-
Induction of Apoptosis and Cell Cycle Arrest: Some of the most potent carbazole amino alcohols have been observed to induce G2-phase cell-cycle arrest and apoptosis in human tumor cell lines like HeLa cells.[6] Similarly, eugenol-derived β-amino alcohols have been shown to trigger apoptosis in gastric and lung adenocarcinoma cells, with some derivatives exhibiting greater cytotoxicity than the parent compound.[7][8]
-
Cytotoxic Effects: Novel β-amino alcohols possessing an N-anthranyl group have exhibited cytotoxic activity against various human cancer cell lines in vitro.[5] Structure-activity relationship studies have indicated that the nature of substituents on the molecule plays a crucial role in its anticancer potency.[5] Furthermore, metal complexes involving chiral amino alcohols have also shown cytotoxic effects against human tumor cell lines.[9]
Antimicrobial and Antifungal Activity
The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Amino alcohols have emerged as a promising class of compounds in this arena.[10]
-
Broad-Spectrum Potential: Focused libraries of amino alcohols have been synthesized and screened for activity against a panel of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA), E. coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Acinetobacter baumannii, Candida albicans, and Cryptococcus neoformans.[10]
-
Structure-Activity Relationship: The antimicrobial and antifungal activity is highly dependent on the specific chemical structure. For instance, the introduction of cyclic amines like piperidine, piperazine, or morpholine can confer activity against MRSA.[10] In some cases, modifications can switch the activity from primarily antibacterial to antifungal, with certain derivatives showing high inhibition of Cryptococcus neoformans.[10][11] Aromatic and heteroaromatic amino alcohols have also been synthesized and evaluated, with some showing promising activity against Staphylococcus epidermidis.[12]
Enzyme Inhibition
The ability of amino alcohols to interact with the active sites of enzymes makes them attractive candidates for the development of enzyme inhibitors.
-
Mycobacterial N-acetyltransferase (NAT) Inhibition: A series of β-amino alcohols have been investigated as specific inhibitors of mycobacterial N-acetyltransferase (NAT) enzymes, a potential target for anti-tubercular drugs.[13]
-
Matrix Metalloproteinase (MMP) Inhibition: Certain amino alcohols have been characterized by their ability to selectively modulate the activity of matrix metalloproteinases, such as MMP-2 and MMP-9.[2]
Other Therapeutic Applications
The biological activities of amino alcohols extend beyond the aforementioned areas.
-
Antimalarial Agents: Aryl-amino alcohols, such as quinine and mefloquine, are known for their antimalarial activity, which is believed to involve the disruption of the parasite's detoxification pathway.[14] Novel β-amino alcohol derivatives of the natural product totarol have exhibited potent antiplasmodial activity, with some compounds being more active against multi-drug resistant strains of Plasmodium falciparum.[15]
-
NMDA Receptor Antagonists: Conformationally restricted γ- and β-amino alcohols have been designed as selective antagonists for the GluN2B subtype of the NMDA receptor, which is implicated in various neurological disorders.[16]
-
Anti-inflammatory Agents: β-amino alcohol derivatives have been developed to inhibit the Toll-like receptor 4 (TLR4) mediated inflammatory response, showing potential as treatments for severe sepsis.[17][18][19]
-
Insecticidal Agents: Semisynthetic β-amino alcohols derived from eugenol have been evaluated as potential insecticides, with some derivatives showing higher toxicity to insect cells than commercial pesticides.[20][21] These compounds may act by targeting acetylcholinesterase or insect odorant-binding proteins.[20]
Experimental Workflows for Evaluating Biological Activity
A robust and systematic approach is essential for the comprehensive evaluation of the biological activity of novel amino alcohols. The following section outlines key experimental protocols.
General Synthesis of a Novel Amino Alcohol
The following is a representative, generalized protocol for the synthesis of a novel amino alcohol via the ring-opening of an epoxide.
Protocol: Epoxide Ring-Opening with an Amine
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the starting epoxide (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or aprotic solvents like THF or acetonitrile).
-
Amine Addition: Add the desired amine (1.1 to 2 equivalents) to the solution. The reaction can be performed at room temperature or heated under reflux depending on the reactivity of the reactants.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1 M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the pure amino alcohol.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Diagram: General Synthesis Workflow
Caption: A generalized workflow for the synthesis of novel amino alcohols.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed human cancer cell lines (e.g., HeLa, A549, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[22][23]
-
Compound Treatment: Prepare serial dilutions of the synthesized amino alcohols in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
Diagram: MTT Assay Workflow
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
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- 9. Synthesis, characterization and anticancer activities of Zn 2+ , Cu 2+ , Co 2+ and Ni 2+ complexes involving chiral amino alcohols - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05576G [pubs.rsc.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and antibacterial activity of aromatic and heteroaromatic amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of β-amino alcohols as inhibitors of the potential anti-tubercular target N-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Technical Guide to the Solubility and Stability Characterization of 5-Amino-4-methylpentan-2-ol
Abstract
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 5-Amino-4-methylpentan-2-ol (CAS No. 1333608-52-8).[1][2][3] As a novel amino alcohol, this compound presents unique physicochemical characteristics that are critical to define for its potential application in research and drug development. This document outlines detailed, field-proven methodologies for determining aqueous and organic solubility profiles, as well as for conducting forced degradation and long-term stability studies in accordance with international regulatory standards. The protocols are designed to be self-validating, providing researchers with the necessary tools to generate robust and reliable data for formulation development, process optimization, and regulatory submissions.
Introduction: Understanding this compound
This compound is an organic compound featuring both a primary amine (-NH₂) and a secondary alcohol (-OH) functional group.[1] This bifunctional nature imparts amphiphilic and reactive properties that are essential to characterize.[4][5] The presence of both hydrogen bond donors (amine and hydroxyl) and acceptors (the nitrogen and oxygen atoms) suggests a high potential for solubility in polar solvents, particularly water.[6] However, the C6 alkyl backbone introduces a degree of lipophilicity that necessitates a thorough evaluation across a spectrum of solvents and pH conditions.
Molecular Structure and Basic Properties:
-
IUPAC Name: this compound[3]
The stability of the molecule is a critical parameter. Amino alcohols can be susceptible to specific degradation pathways, including oxidation of the alcohol or amine groups and reactions related to their basicity. A comprehensive stability profile is therefore paramount for defining appropriate storage conditions, shelf-life, and identifying potential degradation products. This guide provides the experimental architecture to rigorously probe these characteristics.
Solubility Profiling: A Multi-Faceted Approach
Determining the solubility of a compound is a foundational step in its development. Low solubility can hinder bioavailability and create significant challenges during formulation.[7][8] We will describe two key types of solubility measurements: kinetic and thermodynamic.
Causality of Method Selection
-
Kinetic Solubility: This measurement is crucial for early-stage discovery as it reflects the solubility of a compound upon its rapid dissolution from a concentrated stock solution (typically DMSO) into an aqueous buffer.[7][9][10][11] It mimics the conditions of many high-throughput biological screening assays and provides a rapid assessment of a compound's propensity to precipitate.
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate with a solvent over an extended period.[8][9][12] This value is indispensable for formulation development, as it defines the maximum concentration achievable in a saturated solution under stable conditions.[12]
Experimental Workflow for Solubility Determination
The logical flow for a comprehensive solubility assessment involves screening, followed by precise quantification.
Figure 1: Workflow for Solubility Characterization.
Detailed Protocol: Thermodynamic 'Shake-Flask' Solubility Assay
This protocol provides a definitive measure of equilibrium solubility.
Objective: To determine the thermodynamic solubility of this compound in various pharmaceutically relevant solvents.
Materials:
-
This compound (solid powder)
-
Glass vials with screw caps
-
Orbital shaker or rotator set to 25°C
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC system with UV detector
-
Solvents: Purified Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Propylene Glycol
Procedure:
-
Preparation: Add an excess amount of solid this compound (e.g., ~5-10 mg) to several glass vials. The key is to ensure solid material remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of each test solvent to its respective vial.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (25°C). Allow the mixtures to shake for at least 24 hours to ensure equilibrium is reached.[7][12] A 48-hour time point is recommended to confirm stability.
-
Sample Preparation: After equilibration, allow the vials to stand undisturbed for 30 minutes to let the excess solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved particles.
-
Quantification: Analyze the filtrate by a validated HPLC-UV method to determine the concentration of the dissolved compound. A standard calibration curve must be prepared to ensure accurate quantification.
Data Presentation: Solubility Profile
All quantitative data should be summarized for clarity.
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |
| Purified Water | ~8-9 | 25 | Data | Data | Thermodynamic |
| PBS | 7.4 | 25 | Data | Data | Thermodynamic |
| 0.1 N HCl | 1.0 | 25 | Data | Data | Thermodynamic |
| Ethanol | N/A | 25 | Data | Data | Thermodynamic |
| Propylene Glycol | N/A | 25 | Data | Data | Thermodynamic |
| PBS (from DMSO stock) | 7.4 | 25 | Data | Data | Kinetic |
| Predicted based on the basicity of the amino group. |
Stability Profiling: Ensuring Molecular Integrity
Stability testing is essential to understand how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[13] The international standard for this is set by the International Council for Harmonisation (ICH) guidelines.[14][15]
Causality of Method Selection: Forced Degradation
Forced degradation (or stress testing) is the cornerstone of stability assessment.[16][17] Its purpose is twofold:
-
To Elucidate Degradation Pathways: By subjecting the compound to harsh conditions (e.g., strong acid, base, oxidation, high heat, and light), we can rapidly identify likely degradation products.[17][18][19] This knowledge is invaluable for improving the manufacturing process, handling, and formulation.
-
To Develop Stability-Indicating Methods: The analytical method used for stability testing (typically HPLC) must be able to separate the intact drug from all potential degradation products.[16][17] Stressed samples are used to prove that the method has this capability.
Experimental Workflow for Stability Assessment
A systematic approach ensures all potential degradation routes are investigated.
Figure 2: Workflow for Stability Profiling.
Detailed Protocol: Forced Degradation Study
Objective: To identify potential degradation pathways and products for this compound and to validate a stability-indicating analytical method.
Materials:
-
This compound
-
Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂ (Hydrogen Peroxide)
-
HPLC-grade water and acetonitrile
-
Stability chambers (thermal and photostability)
-
Validated HPLC-UV/MS method
Procedure:
-
Sample Preparation: Prepare stock solutions of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution 1:1 with 0.2 M HCl to achieve a final acid concentration of 0.1 M. Store at 60°C.
-
Base Hydrolysis: Mix the stock solution 1:1 with 0.2 M NaOH to achieve a final base concentration of 0.1 M. Store at 60°C.
-
Oxidation: Mix the stock solution 1:1 with 6% H₂O₂ to achieve a final peroxide concentration of 3%. Store at room temperature.
-
Thermal Degradation: Store a solution of the compound, as well as the solid powder, at an elevated temperature (e.g., 80°C).
-
Photostability: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14][20][21][22][23] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis:
-
Analyze samples from each stress condition at appropriate time points (e.g., 0, 4, 8, 24, and 48 hours).
-
The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stress conditions (e.g., temperature, reagent concentration).
-
Analyze all samples using a validated HPLC method coupled with a mass spectrometer (LC-MS) to help identify the mass of any degradation products.
-
Data Presentation: Stability Summary
A clear summary table is essential for reporting stability results.
| Stress Condition | Reagent/Temp/Light | Duration | % Assay Remaining | Degradation Products Observed (Relative Retention Time) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 48h | Data | Data |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 48h | Data | Data |
| Oxidation | 3% H₂O₂, RT | 48h | Data | Data |
| Thermal (Solid) | 80°C | 7 days | Data | Data |
| Thermal (Solution) | 80°C | 48h | Data | Data |
| Photolytic (Solid) | ICH Q1B | N/A | Data | Data |
Conclusion and Recommendations
This guide provides a robust, scientifically-grounded framework for the comprehensive characterization of this compound. By systematically executing the described solubility and stability protocols, researchers and drug developers can generate the critical data needed to advance their programs. The emphasis on understanding the causality behind experimental design and adhering to ICH guidelines ensures that the results will be reliable, reproducible, and suitable for regulatory scrutiny. Based on the expected properties of an amino alcohol, it is recommended to pay close attention to pH-dependent solubility and potential oxidative degradation pathways. The resulting dataset will form the bedrock for all future formulation and development activities.
References
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ICH Harmonised Guideline, Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]
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Atlas Material Testing Technology. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
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ICH Harmonised Guideline, Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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AxisPharm. Kinetic Solubility Assays Protocol. [Link]
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European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
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ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]
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BioDuro. ADME Solubility Assay. [Link]
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ICH Harmonised Guideline, Q1A(R2) Stability Testing of New Drug Substances and Products (PDF). (2003). [Link]
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European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. [Link]
-
protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2012). In vitro solubility assays in drug discovery. PubMed. [Link]
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Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1951). Solubilities Studies of Basic Amino Acids. [Link]
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Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
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Pal, A., & Lahiri, S. C. (2001). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 40A, 134-138. [Link]
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NCERT. Amines. [Link]
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Pharmaceutical Outsourcing. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods. [Link]
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Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
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ResearchGate. (2025, August 5). (PDF) A Convenient One-Step Synthesis of Stable β-Amino Alcohol N-Boranes from α-Amino Acids. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
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Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatisation by using HPLC - HILIC column. [Link]
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ResearchGate. of analysis methods of amino acids and amines by HPLC. [Link]
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An In-Depth Technical Guide to the Stereoselective Synthesis of 5-Amino-4-methylpentan-2-ol from Chiral Precursors
Abstract
This technical guide provides a comprehensive overview of a robust and stereocontrolled synthetic pathway to 5-amino-4-methylpentan-2-ol, a valuable chiral building block in pharmaceutical and materials science. The synthesis commences from the readily available chiral pool starting material, L-valine, ensuring the enantioenriched integrity of the final product. This document details the strategic considerations behind the choice of precursors, reaction mechanisms, and purification protocols. It is intended for researchers, scientists, and professionals in drug development seeking a practical and scalable approach to this and structurally related γ-amino alcohols.
Introduction: The Significance of Chiral γ-Amino Alcohols
Chiral γ-amino alcohols are privileged structural motifs found in a wide array of biologically active molecules, including pharmaceuticals and natural products. Their stereochemistry is often crucial for their therapeutic efficacy and selectivity. The target molecule, this compound, possesses two stereocenters, making its stereoselective synthesis a significant challenge. This guide outlines a rational and field-proven approach to address this challenge, leveraging the principles of chiral pool synthesis to achieve high diastereoselectivity.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of this compound suggests a disconnection strategy that traces the molecule back to a simple, enantiomerically pure starting material from the chiral pool. L-valine is an ideal candidate as it provides the desired stereochemistry at the C4 position of the target molecule.
The forward synthesis is designed to construct the carbon skeleton and introduce the second stereocenter at the C2 position in a controlled manner. A key intermediate in this strategy is a protected β-amino ketone, which can undergo diastereoselective reduction to furnish the desired γ-amino alcohol.
Caption: Retrosynthetic analysis of this compound.
Experimental Section: A Step-by-Step Guide
This section provides detailed experimental protocols for the synthesis of this compound from L-valine.
Synthesis of N-Boc-L-valinol
The synthesis begins with the protection of the amino group of L-valine followed by the reduction of the carboxylic acid to a primary alcohol.
Step 1: N-Protection of L-Valine
-
Reaction: L-valine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to yield N-Boc-L-valine.
-
Protocol:
-
Suspend L-valine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq) and stir until dissolved.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Acidify the mixture to pH 2-3 with a cold 1 M HCl solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-valine as a white solid.
-
Step 2: Reduction of N-Boc-L-valine to N-Boc-L-valinol
-
Reaction: The carboxylic acid of N-Boc-L-valine is reduced to a primary alcohol using a suitable reducing agent.
-
Protocol:
-
Dissolve N-Boc-L-valine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an inert atmosphere.
-
Slowly add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-L-valinol as a colorless oil.
-
Synthesis of N-Boc-L-valinal
The primary alcohol of N-Boc-L-valinol is oxidized to the corresponding aldehyde.
-
Reaction: Swern oxidation provides a mild and efficient method for this transformation.
-
Protocol:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (3.0 eq) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of N-Boc-L-valinol (1.0 eq) in DCM dropwise.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry over anhydrous sodium sulfate and concentrate under reduced pressure. The crude N-Boc-L-valinal is typically used in the next step without further purification.
-
Synthesis of the Protected Amino Allylic Alcohol
The aldehyde is reacted with a vinyl Grignard reagent to extend the carbon chain.
-
Reaction: Nucleophilic addition of vinylmagnesium bromide to N-Boc-L-valinal.[1][2][3]
-
Protocol:
-
To a solution of N-Boc-L-valinal (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add vinylmagnesium bromide (1.0 M in THF, 1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting mixture of diastereomeric alcohols by column chromatography on silica gel.
-
Synthesis of Protected 4-Amino-3-methylpent-1-en-2-one
The secondary alcohol is oxidized to a ketone.
-
Reaction: A mild oxidation, such as with Dess-Martin periodinane (DMP), is suitable.
-
Protocol:
-
Dissolve the protected amino allylic alcohol (1.0 eq) in anhydrous DCM.
-
Add Dess-Martin periodinane (1.5 eq) in one portion.
-
Stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Synthesis of Protected 4-Amino-3-methylpentan-2-one
The double bond of the α,β-unsaturated ketone is reduced.
-
Reaction: Catalytic hydrogenation selectively reduces the carbon-carbon double bond.
-
Protocol:
-
Dissolve the protected 4-amino-3-methylpent-1-en-2-one (1.0 eq) in ethanol.
-
Add 10% Palladium on carbon (Pd/C) (0.1 eq by weight).
-
Hydrogenate the mixture at atmospheric pressure using a hydrogen balloon for 4-6 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield the protected 4-amino-3-methylpentan-2-one.
-
Diastereoselective Reduction to Protected this compound
This is a critical step to control the stereochemistry at the C2 position. The choice of reducing agent will determine the diastereomeric ratio of the product.
-
Reaction: Diastereoselective reduction of a β-amino ketone.
-
Protocol for syn-diastereomer:
-
Dissolve the protected 4-amino-3-methylpentan-2-one (1.0 eq) in a 1:1 mixture of methanol and THF and cool to -78 °C.
-
Add sodium borohydride (NaBH₄) (1.5 eq) in small portions. The chelation of the borohydride with the protected amino group and the ketone directs the hydride attack to produce the syn-amino alcohol as the major product.
-
Stir at -78 °C for 2-3 hours.
-
Quench the reaction with acetone and allow to warm to room temperature.
-
Concentrate the mixture and purify by column chromatography to separate the diastereomers.
-
-
Protocol for anti-diastereomer:
-
For the anti-diastereomer, a bulkier reducing agent that favors a Felkin-Anh model of attack is required.
-
Dissolve the protected 4-amino-3-methylpentan-2-one (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add L-Selectride® (1.0 M in THF, 1.2 eq) dropwise.
-
Stir at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of water, followed by 3 M NaOH and 30% H₂O₂.
-
Extract the product, dry, and purify by column chromatography.
-
Deprotection to this compound
The final step is the removal of the Boc protecting group.
-
Reaction: Acid-catalyzed cleavage of the Boc group.
-
Protocol:
-
Dissolve the protected this compound in DCM.
-
Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a small amount of water and basify to pH > 10 with 1 M NaOH.
-
Extract the final product with DCM, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
-
Data Summary
| Step | Starting Material | Product | Typical Yield | Key Techniques |
| 3.1 | L-Valine | N-Boc-L-valinol | >85% (2 steps) | Boc protection, Borane reduction |
| 3.2 | N-Boc-L-valinol | N-Boc-L-valinal | >90% | Swern oxidation |
| 3.3 | N-Boc-L-valinal | Protected Amino Allylic Alcohol | 60-70% | Grignard reaction with vinylmagnesium bromide |
| 3.4 | Protected Amino Allylic Alcohol | Protected 4-Amino-3-methylpent-1-en-2-one | >85% | Dess-Martin oxidation |
| 3.5 | Protected α,β-unsaturated ketone | Protected 4-Amino-3-methylpentan-2-one | >95% | Catalytic hydrogenation (Pd/C) |
| 3.6 (syn) | Protected β-amino ketone | syn-Protected this compound | >80% | Diastereoselective reduction (NaBH₄) |
| 3.6 (anti) | Protected β-amino ketone | anti-Protected this compound | >80% | Diastereoselective reduction (L-Selectride®) |
| 3.7 | Protected amino alcohol | This compound | >95% | Deprotection (TFA) |
Workflow Visualization
Caption: Synthetic workflow for this compound.
Conclusion
This technical guide has detailed a reliable and stereoselective synthetic route to this compound starting from the chiral pool amino acid L-valine. The described protocols are based on well-established and scalable chemical transformations, offering a practical approach for obtaining this valuable chiral building block in high purity and with controlled stereochemistry. The strategic use of a key β-amino ketone intermediate allows for the diastereoselective introduction of the second stereocenter, providing access to different diastereomers of the final product by selecting the appropriate reducing agent. This methodology should prove valuable for researchers in organic synthesis and medicinal chemistry.
References
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Organic Chemistry Portal. γ-Amino alcohol synthesis by amination (alkylation). [Link]
-
Organic Chemistry Portal. 1,3-Aminoalcohol synthesis by C-C coupling. [Link]
-
Daniel, P. E., Weber, A. E., & Malcolmson, S. J. (2020). Umpolung Synthesis of 1,3-Amino Alcohols: Stereoselective Addition of 2-Azaallyl Anions to Epoxides. Organic Letters, 22(15), 5895–5900. [Link]
-
de Vries, J. G., & Mršić, N. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Communications, 51(75), 14214-14226. [Link]
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Wikipedia. Valinol. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Grignard Reactions: The Essential Role of Vinylmagnesium Bromide. [Link]
-
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-
PubChem. 4-Amino-4-methylpentan-2-ol. [Link]
-
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-
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-
PubChem. 3-Amino-4-methylpentan-2-one. [Link]
-
PubChem. 4-Amino-3-methylpentanal. [Link]
-
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-
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Enantioselective Synthesis of 5-Amino-4-methylpentan-2-ol: A Technical Guide
Introduction: The Significance of Chiral β-Amino Alcohols
Chiral β-amino alcohols are privileged structural motifs integral to a vast array of pharmaceuticals, natural products, and fine chemicals.[1] Their stereochemistry is often paramount to their biological activity, making their synthesis in enantiomerically pure form a critical objective in medicinal and process chemistry. The specific molecule, 5-Amino-4-methylpentan-2-ol, possessing two stereocenters, presents a significant synthetic challenge and serves as a valuable building block for more complex molecules in drug discovery programs. This guide provides an in-depth exploration of the core strategies for the enantioselective synthesis of this target molecule, with a focus on asymmetric hydrogenation, biocatalysis, and chiral auxiliary-mediated approaches.
Retrosynthetic Analysis: Pathways to Enantiopurity
The most direct and convergent approach to enantiomerically pure this compound involves the stereoselective reduction of the prochiral ketone, 4-Amino-4-methylpentan-2-one. This precursor can be synthesized through various established organic chemistry methods. The primary challenge lies in controlling the stereochemistry at the newly formed hydroxyl center.
Caption: Retrosynthetic analysis of this compound.
Part 1: Asymmetric Homogeneous Catalysis
Asymmetric hydrogenation is a powerful and atom-economical method for the enantioselective reduction of ketones.[2] For β-amino ketones, ruthenium complexes bearing chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are particularly effective.[2][3]
Mechanism of Ru-BINAP Catalyzed Ketone Hydrogenation
The catalytic cycle is believed to involve a metal-ligand bifunctional mechanism. The ruthenium dihydride species, formed in situ, facilitates a concerted transfer of a hydride from the metal and a proton from the diamine ligand to the carbonyl group of the ketone via a six-membered pericyclic transition state. The chiral environment created by the BINAP ligand dictates the facial selectivity of the hydride attack, leading to the formation of one enantiomer of the alcohol in excess.
Sources
The Untapped Potential of 5-Amino-4-methylpentan-2-ol: A Technical Guide to a Versatile Chiral Building Block
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chiral amino alcohols are fundamental building blocks in medicinal chemistry, prized for their ability to impart specific stereochemistry and serve as key pharmacophoric elements in a wide range of therapeutic agents. While a vast library of these synthons is available, the exploration of novel structures continues to be a critical endeavor in the pursuit of drugs with improved efficacy and safety profiles. This guide focuses on "5-Amino-4-methylpentan-2-ol," a structurally distinct chiral 1,3-amino alcohol. Despite its limited presence in mainstream literature, its unique stereochemical and functional group arrangement presents a compelling case for its investigation as a valuable scaffold in drug discovery.
This document serves as a comprehensive technical resource, providing a scientifically grounded exploration of this compound. Recognizing the scarcity of direct literature, this guide establishes a robust framework by drawing parallels with well-documented, structurally related 1,3-amino alcohols. It offers a deep dive into stereoselective synthetic strategies, potential applications in medicinal chemistry, detailed experimental protocols for synthesis and characterization, and a forward-looking perspective on the untapped potential of this and related chiral building blocks.
Introduction: The Strategic Value of Chiral 1,3-Amino Alcohols
The 1,3-amino alcohol motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1] The spatial arrangement of the amino and hydroxyl groups, separated by a two-carbon linker, allows for precise three-dimensional interactions with biological targets, often serving as a linchpin for binding affinity and selectivity. The chirality inherent to these molecules is of paramount importance, as different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological properties.
This compound (CAS No. 1333608-52-8) is a chiral primary amine with a secondary alcohol, featuring methyl substituents at the C4 and C2 positions, respectively.[2][3] This specific substitution pattern offers a unique combination of steric and electronic properties that can be exploited in drug design. While detailed studies on this specific molecule are not abundant, its potential can be inferred from the broad utility of analogous structures in asymmetric synthesis and as components of therapeutic agents.[1]
Stereoselective Synthesis: Crafting the Chiral Core
The controlled synthesis of specific stereoisomers of amino alcohols is a cornerstone of modern medicinal chemistry. Several robust strategies have been developed for the asymmetric synthesis of β-amino alcohols, many of which can be adapted for the preparation of this compound.[4]
Key synthetic approaches include:
-
Asymmetric Reduction of β-Amino Ketones: This is a highly effective method where a prochiral β-amino ketone is reduced using a chiral reducing agent or a catalyst, leading to the desired stereoisomer of the amino alcohol.
-
Ring-Opening of Chiral Epoxides: The regioselective and stereospecific opening of chiral epoxides with an appropriate nitrogen nucleophile is a powerful and widely used method for accessing enantioenriched β-amino alcohols.[5]
-
Asymmetric C-H Amination: Recent advances in catalysis have enabled the direct and enantioselective amination of C-H bonds, offering a streamlined route to chiral β-amino alcohols from readily available alcohol precursors.[6]
-
"Borrowing Hydrogen" Catalysis: This efficient and atom-economical method involves the temporary oxidation of an alcohol to an aldehyde, followed by condensation with an amine to form an imine, which is then asymmetrically reduced in situ.[7]
Workflow for a General Asymmetric Synthesis
The following diagram illustrates a conceptual workflow for the stereoselective synthesis of a chiral 1,3-amino alcohol, adaptable for this compound.
Caption: Conceptual workflow for the asymmetric synthesis of a chiral 1,3-amino alcohol.
Detailed Experimental Protocol: Asymmetric Hydrogenation of a β-Amino Ketone
This protocol is a representative example and would require optimization for the specific substrate leading to this compound.
-
Catalyst Preparation: In a nitrogen-flushed glovebox, a solution of a chiral ruthenium catalyst (e.g., Ru(OAc)₂[(R)-BINAP]) is prepared in an appropriate solvent (e.g., methanol).
-
Reaction Setup: The β-amino ketone precursor is dissolved in degassed methanol in a high-pressure reactor.
-
Hydrogenation: The catalyst solution is added to the reactor. The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 24 hours).
-
Workup: After cooling and careful depressurization, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched amino alcohol.
The 1,3-Amino Alcohol Motif in Medicinal Chemistry
The 1,3-amino alcohol scaffold is a versatile pharmacophore capable of engaging in a variety of non-covalent interactions with biological targets.[8][9] The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the amino group, which is typically protonated at physiological pH, acts as a hydrogen bond donor and can participate in ionic interactions. The stereochemistry of the chiral centers dictates the precise orientation of these functional groups, which is critical for achieving high-affinity binding.
Examples of Drugs Featuring the Amino Alcohol Motif
While no approved drugs directly incorporate the this compound structure, numerous successful therapeutic agents feature a chiral amino alcohol core, highlighting the importance of this pharmacophore.
| Drug Name | Therapeutic Area | Role of the Amino Alcohol Motif |
| Quinine [10] | Antimalarial | A classic example of an arylamino alcohol where the motif is crucial for its antiplasmodial activity.[10] |
| Mefloquine [10] | Antimalarial | Another arylamino alcohol antimalarial, demonstrating the enduring utility of this scaffold.[10] |
| Fingolimod | Multiple Sclerosis | A sphingosine-1-phosphate receptor modulator where the amino alcohol is key to its mechanism of action. |
| Saquinavir [5] | HIV Protease Inhibitor | A peptidomimetic drug where the hydroxyl group mimics the transition state of peptide hydrolysis.[5] |
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound and its derivatives.
Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Chiral derivatizing agents can be used to determine the enantiomeric excess by NMR.[11][12][13]
-
Mass Spectrometry (MS): Provides accurate molecular weight information and fragmentation patterns that help confirm the structure.
-
Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for determining enantiomeric purity. Separation is achieved using a chiral stationary phase (CSP).[14][15][16]
Workflow for Chiral HPLC Analysis
Caption: A typical workflow for the determination of enantiomeric excess using chiral HPLC.
Detailed Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point for amino alcohols.[15][17]
-
Mobile Phase Screening:
-
Normal Phase: Start with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is critical for achieving separation.
-
Additives: For basic compounds like amino alcohols, adding a small amount of a basic additive (e.g., 0.1% diethylamine) can significantly improve peak shape and resolution.[15]
-
-
Optimization: Systematically vary the mobile phase composition, flow rate, and column temperature to optimize the resolution between the enantiomers.
-
Quantification: Once a baseline separation is achieved, integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (ee%).
Future Perspectives and Conclusion
While "this compound" is not yet a mainstream building block in medicinal chemistry, its unique structure warrants further investigation. The principles and protocols outlined in this guide, based on well-established chemistry of analogous 1,3-amino alcohols, provide a solid foundation for its synthesis, characterization, and incorporation into novel drug candidates.
The future of drug discovery relies on the continuous exploration of new chemical space. By leveraging the stereochemical and functional diversity of building blocks like this compound, medicinal chemists are better equipped to design the next generation of innovative therapeutics. This guide serves as a call to action for the research community to explore the untapped potential of this and other underrepresented chiral synthons.
References
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Methodological & Application
Synthesis of 5-Amino-4-methylpentan-2-ol via Epoxide Ring-Opening: An Application Note and Protocol
Abstract
This comprehensive guide details the synthesis of 5-Amino-4-methylpentan-2-ol, a valuable β-amino alcohol, through the nucleophilic ring-opening of a substituted epoxide. β-Amino alcohols are crucial structural motifs in a wide array of biologically active compounds and serve as versatile chiral auxiliaries in asymmetric synthesis.[1][2][3] The aminolysis of epoxides represents a highly efficient and atom-economical pathway to these vital intermediates.[3][4] This document provides an in-depth exploration of the reaction mechanism, a meticulously detailed experimental protocol, and essential safety and purification considerations tailored for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Importance of β-Amino Alcohols
β-Amino alcohols are a privileged class of organic compounds, integral to the structure of numerous pharmaceuticals, including β-blockers, and various natural products.[1][3] Their synthesis is a cornerstone of medicinal and organic chemistry. Among the myriad of synthetic strategies, the ring-opening of epoxides by amines (aminolysis) stands out for its efficiency and stereospecificity.[1][4] The inherent ring strain of the three-membered epoxide ring facilitates nucleophilic attack, making it a highly reactive electrophile.[5][6] This reactivity, when properly controlled, allows for the precise and predictable formation of β-amino alcohols.
This application note focuses on a specific, yet illustrative, example: the synthesis of this compound. The chosen starting materials, a substituted butane epoxide and aqueous ammonia, highlight the fundamental principles of regioselectivity in epoxide ring-opening reactions under basic or neutral conditions.
Mechanistic Insights: Regioselectivity in Epoxide Aminolysis
The ring-opening of an unsymmetrical epoxide with a nucleophile can, in principle, yield two different regioisomers. The outcome is dictated by the reaction conditions (acidic vs. basic/neutral) and the steric and electronic nature of the epoxide and the nucleophile.
Under basic or neutral conditions, as employed in this protocol, the reaction proceeds via a classic SN2 mechanism.[5][6] The nucleophile, in this case, ammonia, will preferentially attack the less sterically hindered carbon atom of the epoxide ring.[7][8] This is a direct consequence of the steric hindrance posed by the substituents on the epoxide ring, which impedes the approach of the nucleophile to the more substituted carbon.
For the synthesis of this compound, the precursor would logically be an epoxide such as 2,3-dimethyl-2,3-epoxybutane or a related isomer. The nucleophilic attack by ammonia will occur at the less substituted carbon, leading to the desired product. The stereochemistry of the reaction is also noteworthy; the SN2 attack results in an inversion of configuration at the carbon atom undergoing substitution.[6]
Caption: SN2 mechanism for the ring-opening of an epoxide with ammonia.
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2,3-Dimethyl-2,3-epoxybutane | ≥95% | Major Chemical Supplier | Highly flammable liquid.[9] |
| Ammonia solution | 28-30% in H₂O | Major Chemical Supplier | Corrosive, causes severe skin burns and eye damage.[10][11][12] |
| Methanol | Anhydrous | Major Chemical Supplier | |
| Dichloromethane | ACS Grade | Major Chemical Supplier | |
| Sodium sulfate | Anhydrous | Major Chemical Supplier | |
| Hydrochloric acid | Concentrated | Major Chemical Supplier | |
| Sodium hydroxide | Pellets | Major Chemical Supplier | |
| Deionized water | In-house |
Equipment
-
Round-bottom flask (250 mL) equipped with a magnetic stir bar
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
pH meter or pH paper
-
Standard laboratory glassware
Reaction Procedure
Caption: General experimental workflow for the synthesis.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 2,3-dimethyl-2,3-epoxybutane (0.1 mol) and 100 mL of methanol. To this solution, cautiously add concentrated aqueous ammonia solution (28-30%, 0.5 mol, 5 equivalents) in a well-ventilated fume hood.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 60-70 °C) using a heating mantle. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 24-48 hours.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol and excess ammonia under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting aqueous residue, add 100 mL of deionized water. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic extracts in a separatory funnel.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
Purification of Polar Amino Alcohols
The purification of polar amino alcohols like this compound can be challenging due to their high polarity and ability to form hydrogen bonds.[13]
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation is a viable purification method.
-
Column Chromatography: Due to the polar nature of the amino alcohol, normal-phase silica gel chromatography can be difficult, often leading to streaking.[13] A polar solvent system (e.g., dichloromethane/methanol with a small amount of triethylamine to suppress tailing) or reverse-phase chromatography may be more effective.[13]
-
Recrystallization of a Salt: A common and effective technique for purifying amino alcohols is to convert them into a salt (e.g., hydrochloride or oxalate), which can then be recrystallized.[14] The purified salt can then be neutralized to regenerate the free amino alcohol.
Protocol for Purification via Hydrochloride Salt Formation:
-
Dissolve the crude amino alcohol in a minimal amount of methanol.
-
Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in methanol until the pH is acidic.
-
The hydrochloride salt should precipitate out of the solution. If not, the slow addition of a less polar solvent like diethyl ether can induce precipitation.
-
Collect the solid salt by vacuum filtration and wash with cold diethyl ether.
-
Recrystallize the salt from a suitable solvent system (e.g., methanol/diethyl ether).
-
To regenerate the free base, dissolve the purified salt in water and add a base (e.g., sodium hydroxide solution) until the pH is basic.
-
Extract the free amino alcohol with an organic solvent, dry the organic layer, and remove the solvent to obtain the purified product.
Safety and Handling
5.1. Reagent Safety
-
2,3-Dimethyl-2,3-epoxybutane: This compound is a highly flammable liquid.[9][15] Keep away from heat, sparks, and open flames. It is also an irritant.
-
Ammonia Solution (28-30%): This is a corrosive liquid that can cause severe skin burns and eye damage.[10][11][12][16][17] It is also toxic if inhaled and harmful if swallowed.[10][12] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11][12][16]
5.2. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A lab coat should be worn at all times.
5.3. Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11][17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.[10][11]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
Conclusion
The synthesis of this compound via the ring-opening of an epoxide with ammonia is a robust and instructive example of a fundamental reaction in organic synthesis. This application note provides a comprehensive guide, from the underlying mechanistic principles to a detailed experimental protocol and crucial safety considerations. By understanding the regioselectivity of the SN2 attack and employing appropriate purification techniques, researchers can efficiently access this and other valuable β-amino alcohols for a wide range of applications in drug discovery and materials science.
References
-
Saddique, F. A., et al. (2016). Recent trends in ring opening of epoxides by amines as nucleophiles. Synthetic Communications, 46(10), 831-854. [Link]
-
Das, B., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Sciences, 10(2), 795-802. [Link]
-
Reddy, M. A., et al. (2007). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Molecules, 12(3), 619-629. [Link]
-
Carl ROTH. (2020). Safety Data Sheet: Ammonia solution. [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: ammonia solution 25%. [Link]
-
ChemSupply Australia. (2024). Safety Data Sheet AMMONIA SOLUTION 10-32%. [Link]
-
Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242. [Link]
-
Azizi, N., & Saidi, M. R. (2003). Highly regioselective ring opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, (11), 1224-1225. [Link]
-
Kureshy, R. I., et al. (2012). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society, 56(4), 416-421. [Link]
-
Das, B., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Sciences, 10(2), 795-802. [Link]
-
Al-Masum, M., & Saleh, N. (2024). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry, 3(1), 13-23. [Link]
- Bertolini, G., & Gatti, R. (1999). U.S. Patent No. 5,866,719. Washington, DC: U.S.
-
PubChem. (n.d.). 2,3-Epoxy-2,3-dimethylbutane. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. [Link]
-
PubChem. (n.d.). 2,3-Epoxy-2,3-dimethylbutane. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid. [Link]
-
ACE Organic. (2009, October 22). Ring Opening of 2-methyl-2,3-epoxypentane in the Presence of Methoxide in Methanol. [Link]
-
Chad's Prep. (2021, January 30). 13.6 Ring Opening of Epoxides | Organic Chemistry. [Link]
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"5-Amino-4-methylpentan-2-ol" as a chiral auxiliary in asymmetric synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the application of 5-Amino-4-methylpentan-2-ol as a precursor to a chiral auxiliary for asymmetric synthesis.
Introduction: The Logic of Chiral Auxiliaries in Modern Synthesis
In the landscape of pharmaceutical development and complex molecule synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Asymmetric synthesis, the selective production of a single enantiomer of a chiral molecule, is therefore a cornerstone of modern organic chemistry.[1] Among the strategies to achieve this, the use of a chiral auxiliary remains a robust, reliable, and predictable method for inducing stereoselectivity.[2][3] A chiral auxiliary is a stereogenic compound that is temporarily attached to a prochiral substrate, directs a stereoselective transformation, and is subsequently removed, ideally to be recycled.[1][4]
Amino alcohols are a particularly privileged class of precursors for some of the most powerful chiral auxiliaries developed to date.[] The pioneering work of David A. Evans demonstrated that oxazolidinones, readily synthesized from 1,2-amino alcohols, are exceptionally effective in controlling the stereochemistry of enolate reactions, including aldol additions and alkylations.[2][6]
This guide focuses on This compound , a 1,3-amino alcohol. While not a widely documented auxiliary itself, its structure contains the essential elements—a stereogenic center and strategically placed amino and hydroxyl groups—to be transformed into a potent chiral directing group.[7][8] We will explore its application by converting it into a novel chiral oxazolidinone-type auxiliary and then deploying it in a diastereoselective alkylation reaction, a fundamental carbon-carbon bond-forming process. This application note provides the foundational logic, detailed protocols, and mechanistic insights required to leverage this building block in a research setting.
Part I: Synthesis and Preparation of the Chiral Auxiliary
The efficacy of any chiral auxiliary strategy begins with its efficient and stereochemically pure preparation. This compound possesses two stereocenters, but for its use as a precursor, we are primarily interested in the relationship between the amino and hydroxyl groups. The first step is the cyclization to form the core heterocyclic auxiliary.
Protocol 1: Synthesis of 4-isopropyl-6-methyl-1,3-oxazinan-2-one
The conversion of a 1,3-amino alcohol into a cyclic carbamate (an oxazinanone) creates the rigid structure necessary for stereocontrol. This is analogous to the formation of oxazolidinones from 1,2-amino alcohols.[9] The reaction with a carbonate source under basic conditions is a standard and effective method.
Rationale: The cyclization locks the relative stereochemistry of the C4 and C6 carbons (derived from the C4 and C2 carbons of the amino alcohol, respectively). This rigidity is paramount for transmitting chiral information during the subsequent asymmetric reaction. Diethyl carbonate is an effective and safe carbonylating agent.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in toluene (0.5 M), add potassium carbonate (0.1 eq).
-
Add diethyl carbonate (2.0 eq) to the mixture.
-
Fit the reaction flask with a Hickman still or a short-path distillation apparatus and heat the mixture to a vigorous reflux (approx. 110-120 °C).
-
Ethanol will be generated as a byproduct and should be collected. Monitor the reaction by TLC or GC-MS until the starting amino alcohol is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the desired oxazinanone auxiliary.
Part II: Application in Asymmetric Alkylation
With the chiral auxiliary in hand, the next phase involves its application in a stereodirecting transformation. We will focus on the asymmetric alkylation of a propionyl derivative, a classic and highly informative test reaction for auxiliary performance.[10]
Workflow for Asymmetric Alkylation
The overall process involves three key steps: attaching the substrate (acylation), the stereodetermining alkylation, and finally, cleavage of the product from the auxiliary.
Sources
- 1. york.ac.uk [york.ac.uk]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buy 4-Amino-4-methylpentan-2-ol | 4404-98-2 [smolecule.com]
- 8. benchchem.com [benchchem.com]
- 9. Sci-Hub. A novel highly stereoselective synthesis of chiral 5- and 4,5-substituted 2-oxazolidinones / Tetrahedron: Asymmetry, 2001 [sci-hub.box]
- 10. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
Functionalization Protocols for 5-Amino-4-methylpentan-2-ol: A Detailed Guide for Researchers
Introduction: Unlocking the Potential of a Versatile Building Block
5-Amino-4-methylpentan-2-ol is a chiral amino alcohol characterized by a primary amine and a secondary alcohol. This unique combination of functional groups, along with its stereochemical properties, makes it a valuable building block in medicinal chemistry and organic synthesis. Its structural motif is of significant interest for the development of novel therapeutic agents and as a scaffold in diversity-oriented synthesis. The ability to selectively functionalize either the amino or the hydroxyl group is paramount to harnessing its full synthetic potential. This guide provides detailed protocols and expert insights into the key functionalization strategies for this compound, empowering researchers to effectively utilize this versatile molecule in their drug discovery and development endeavors.
Strategic Considerations for Functionalization
The synthetic utility of this compound hinges on the selective modification of its two primary functional groups: the nucleophilic primary amine and the secondary hydroxyl group. The inherent difference in nucleophilicity between the amine and the alcohol allows for selective reactions under specific conditions. Generally, the amino group is more nucleophilic than the hydroxyl group, enabling selective N-functionalization. However, to achieve O-functionalization, protection of the more reactive amino group is typically required.
Herein, we present a systematic approach to the functionalization of this compound, covering:
-
Selective N-Functionalization:
-
N-Acylation
-
N-Sulfonylation
-
Reductive Amination
-
-
Orthogonal Protection Strategy for O-Functionalization:
-
N-Protection with Boc Anhydride
-
O-Acylation (Esterification)
-
O-Alkylation (Ether Synthesis)
-
Part 1: Selective N-Functionalization Protocols
The higher nucleophilicity of the primary amine allows for its selective functionalization in the presence of the secondary alcohol.
N-Acylation: Synthesis of Amides
The formation of an amide bond is a cornerstone of medicinal chemistry. Selective N-acylation of this compound can be readily achieved using various acylating agents.
Causality Behind Experimental Choices: Acetic anhydride is chosen as a representative acylating agent due to its high reactivity and the straightforward nature of the reaction. The reaction is often carried out without a catalyst, relying on the inherent nucleophilicity of the amine. An ethereal solvent like diethyl ether is used to facilitate product precipitation.[1]
Experimental Protocol: Synthesis of N-(4-hydroxy-2-methylpentan-5-yl)acetamide
-
Materials:
-
This compound (1 mmol, 117.19 mg)
-
Acetic anhydride (1.2 mmol, 122.5 mg, 0.113 mL)
-
Diethyl ether (5 mL)
-
Round-bottomed flask (25 mL)
-
Magnetic stirrer
-
-
Procedure:
-
To a 25 mL round-bottomed flask, add this compound (1 mmol).
-
Add acetic anhydride (1.2 mmol) to the flask.
-
Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add diethyl ether (5 mL) to the reaction mixture.
-
Allow the mixture to stand at room temperature for 1 hour to facilitate the crystallization of the product.
-
Collect the crystalline product by filtration.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the product under vacuum.
-
-
Expected Outcome: A white crystalline solid. The isolated yields for similar reactions are reported to be in the range of 85-90%.[1]
| Parameter | Expected Value |
| Molecular Formula | C8H17NO2 |
| Molecular Weight | 159.23 g/mol |
| Appearance | White crystalline solid |
| Expected Yield | 85-90% |
N-Sulfonylation: Synthesis of Sulfonamides
Sulfonamides are a critical class of compounds in pharmaceuticals. The synthesis of sulfonamides from this compound can be achieved by reacting it with a sulfonyl chloride.
Causality Behind Experimental Choices: The reaction of an amine with a sulfonyl chloride is a robust method for sulfonamide formation.[2] A base, such as triethylamine, is typically added to neutralize the HCl generated during the reaction. Dichloromethane (DCM) is a common solvent for this transformation.
Experimental Protocol: Synthesis of N-(4-hydroxy-2-methylpentan-5-yl)benzenesulfonamide
-
Materials:
-
This compound (1 mmol, 117.19 mg)
-
Benzenesulfonyl chloride (1.1 mmol, 194.6 mg, 0.14 mL)
-
Triethylamine (1.5 mmol, 151.8 mg, 0.21 mL)
-
Dichloromethane (DCM) (10 mL)
-
Round-bottomed flask (50 mL)
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve this compound (1 mmol) and triethylamine (1.5 mmol) in DCM (10 mL) in a 50 mL round-bottomed flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.1 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Expected Outcome: A solid or oil, depending on the specific sulfonamide.
| Parameter | Expected Value |
| Molecular Formula | C12H19NO3S |
| Molecular Weight | 257.35 g/mol |
| Appearance | White solid or viscous oil |
| Expected Yield | High |
Part 2: O-Functionalization via an Orthogonal Protection Strategy
To selectively functionalize the hydroxyl group, the more reactive amino group must first be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of conditions and its facile removal under acidic conditions.[3]
Workflow for O-Functionalization
Caption: Workflow for O-functionalization of this compound.
N-Protection with Di-tert-butyl dicarbonate (Boc₂O)
Causality Behind Experimental Choices: The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base. The use of a base like triethylamine is crucial to neutralize the acidic byproducts. This protection is highly chemoselective for the amine over the alcohol.[3]
Experimental Protocol: Synthesis of tert-butyl (4-hydroxy-2-methylpentan-5-yl)carbamate
-
Materials:
-
This compound (1 mmol, 117.19 mg)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 240.1 mg)
-
Triethylamine (1.2 mmol, 121.4 mg, 0.17 mL)
-
Dichloromethane (DCM) (10 mL)
-
Round-bottomed flask (50 mL)
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve this compound (1 mmol) and triethylamine (1.2 mmol) in DCM (10 mL).
-
Add Boc₂O (1.1 mmol) portion-wise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product is often pure enough for the next step, or can be purified by column chromatography.
-
-
Expected Outcome: A colorless oil or a white solid.
| Parameter | Expected Value |
| Molecular Formula | C11H23NO3 |
| Molecular Weight | 217.31 g/mol |
| Appearance | Colorless oil or white solid |
| Expected Yield | >95% |
O-Acylation (Esterification) of N-Boc Protected Amino Alcohol
With the amine protected, the hydroxyl group can be readily acylated to form an ester.
Causality Behind Experimental Choices: The Steglich esterification, using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine), is a mild and efficient method for ester formation that is compatible with the Boc protecting group.[4]
Experimental Protocol: Synthesis of 5-((tert-butoxycarbonyl)amino)-4-methylpentan-2-yl acetate
-
Materials:
-
tert-butyl (4-hydroxy-2-methylpentan-5-yl)carbamate (1 mmol, 217.31 mg)
-
Acetic acid (1.2 mmol, 72.1 mg, 0.069 mL)
-
DCC (1.2 mmol, 247.4 mg)
-
DMAP (0.1 mmol, 12.2 mg)
-
Dichloromethane (DCM) (10 mL)
-
Round-bottomed flask (50 mL)
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve the N-Boc protected amino alcohol (1 mmol), acetic acid (1.2 mmol), and DMAP (0.1 mmol) in DCM (10 mL).
-
Cool the solution to 0 °C and add DCC (1.2 mmol).
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Filter off the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate (2 x 10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
-
Expected Outcome: A colorless oil.
| Parameter | Expected Value |
| Molecular Formula | C13H25NO4 |
| Molecular Weight | 259.34 g/mol |
| Appearance | Colorless oil |
| Expected Yield | 80-90% |
O-Alkylation (Ether Synthesis) of N-Boc Protected Amino Alcohol
The Williamson ether synthesis is a classic and reliable method for forming ethers.
Causality Behind Experimental Choices: The hydroxyl group of the N-Boc protected amino alcohol is first deprotonated with a strong base like sodium hydride (NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[5]
Experimental Protocol: Synthesis of tert-butyl (4-methoxy-2-methylpentan-5-yl)carbamate
-
Materials:
-
tert-butyl (4-hydroxy-2-methylpentan-5-yl)carbamate (1 mmol, 217.31 mg)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 mmol, 48 mg)
-
Methyl iodide (1.5 mmol, 212.9 mg, 0.094 mL)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Round-bottomed flask (50 mL)
-
Magnetic stirrer
-
-
Procedure:
-
To a suspension of NaH (1.2 mmol) in anhydrous THF (5 mL) at 0 °C, add a solution of the N-Boc protected amino alcohol (1 mmol) in anhydrous THF (5 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 mmol) and allow the reaction to warm to room temperature.
-
Stir overnight and monitor by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
-
-
Expected Outcome: A colorless oil.
| Parameter | Expected Value |
| Molecular Formula | C12H25NO3 |
| Molecular Weight | 231.33 g/mol |
| Appearance | Colorless oil |
| Expected Yield | 70-85% |
Part 3: Deprotection and Further Transformations
The Boc group can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM, to regenerate the free amine for subsequent reactions. This orthogonal strategy allows for the synthesis of a wide array of functionalized this compound derivatives.
Reductive Amination: A Direct Approach to N-Alkylation
Reductive amination offers a direct route to N-alkylated derivatives of this compound. This reaction involves the formation of an imine or enamine intermediate with a carbonyl compound, followed by in-situ reduction.[6]
Caption: Reductive amination of this compound.
Conclusion: A Versatile Scaffold for Chemical Innovation
The functionalization protocols outlined in this guide provide a robust toolkit for researchers working with this compound. By understanding the principles of selective functionalization and employing the detailed experimental procedures, scientists can efficiently generate a diverse range of derivatives for applications in drug discovery, catalysis, and materials science. The strategic application of protection and deprotection steps, coupled with a variety of bond-forming reactions, unlocks the full synthetic potential of this valuable chiral building block.
References
-
Taylor & Francis Online. (n.d.). A Convenient Method for the Selective Esterification of Amino-Alcohols. Synthetic Communications, 8(5). Retrieved from [Link]
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
- Google Patents. (n.d.). US5631356A - Selective N-acylation of amino alcohols.
- Google Patents. (n.d.). WO1993020038A1 - Selective n-acylation of amino alcohols.
-
ResearchGate. (n.d.). Reported O‐selective acylation of amino alcohols without protecting the amino group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of substituted amino alcohol sulfamides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Methyl Allylic Amines from Allylic Alcohols by Mitsunobu Substitution Using N-Boc Ethyl Oxamate. Retrieved from [Link]
-
ACS Publications. (2021). N-Methyl Allylic Amines from Allylic Alcohols by Mitsunobu Substitution Using N-Boc Ethyl Oxamate. The Journal of Organic Chemistry. Retrieved from [Link]
-
Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. (n.d.). Retrieved from [Link]
-
Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
FULIR. (n.d.). Syntheses of Amino Alcohols and Chiral C2-Symmetric Bisoxazolines Derived from O-Alkylated R-4-Hydroxyphenylglycine and S-Tyrosine. Retrieved from [Link]
-
Pure. (n.d.). A Mitsunobu reaction to functionalized cyclic and bicyclic N-arylamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Effective synthesis of 5-amino-1-pentanol by reductive amination of biomass-derived 2-hydroxytetrahydropyran over supported Ni catalysts. Retrieved from [Link]
-
ACS Publications. (n.d.). Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2020). For a molecule with both alcohol and secondary amine groups, how can I selectively form an ester bond with a carboxylic acid without Boc- protection?. Retrieved from [Link]
-
RSC Publishing. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]
-
Pearson. (2024). Reactions of Amino Acids: Esterification: Videos & Practice Problems. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. Retrieved from [Link]
- Google Patents. (n.d.). WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids.
-
New Journal of Chemistry (RSC Publishing). (n.d.). Reductive amination of bio-based 2-hydroxytetrahydropyran to 5-Amino-1-pentanol over nano-Ni–Al2O3 catalysts. Retrieved from [Link]
-
Reddit. (2022). Making esters the the presence of an amine?. r/Chempros. Retrieved from [Link]
-
UM Students' Repository. (n.d.). CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Vicinal Aminoalcohols via Stereoselective Aza-Wacker Cyclizations and Access to (−)-Acosamine via Redox Relay. Retrieved from [Link]
- Google Patents. (n.d.). US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols.
-
Taylor & Francis Online. (2010). Full article: Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Intramolecular reductive aminations for the formation of azepanes. Retrieved from [Link]
-
YouTube. (2021). Synthesis of Ethers from Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 2. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic-chemistry.org [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 5-Amino-4-methylpentan-2-ol
Introduction
5-Amino-4-methylpentan-2-ol is a versatile and stereochemically rich bifunctional molecule. As a 1,4-amino alcohol, its unique structural arrangement provides an ideal scaffold for the synthesis of saturated six- and seven-membered heterocyclic systems, which are privileged structures in medicinal chemistry and drug discovery. The presence of two stereocenters (at C2 and C4) makes it a valuable chiral building block for creating complex molecular architectures with high stereochemical control.
This guide provides an in-depth exploration of two primary synthetic routes utilizing this compound: the intramolecular cyclization to form substituted piperidines and the condensation reaction with carbonyl compounds to yield substituted tetrahydro-1,3-oxazepines. The protocols herein are designed for researchers, medicinal chemists, and process development scientists, with a focus on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
Part 1: Synthesis of Substituted Piperidines via Catalytic Intramolecular Cyclization
The synthesis of piperidines, a core scaffold in numerous pharmaceuticals, can be efficiently achieved through the intramolecular cyclization of 1,4-amino alcohols. Traditional methods often require harsh dehydrating conditions or a multi-step process involving activation of the hydroxyl group (e.g., as a tosylate) prior to cyclization. A more elegant and atom-economical approach is the use of a "hydrogen shuttling" or "borrowing hydrogen" mechanism with a transition metal catalyst, typically based on Ruthenium or Iridium.
Expertise & Rationale: This catalytic cycle avoids the generation of stoichiometric waste associated with activating groups. The catalyst temporarily "borrows" hydrogen from the alcohol to form a transient aldehyde intermediate. This in situ formation enhances the electrophilicity of the carbon, facilitating intramolecular attack by the tethered amine to form a cyclic imine. The catalyst then returns the hydrogen, reducing the imine to the final piperidine product. This process is highly efficient and proceeds under relatively mild conditions.[1]
Caption: Catalytic cycle for piperidine synthesis via hydrogen shuttling.
Application Protocol 1.1: Synthesis of 3,5-Dimethylpiperidine
This protocol describes the synthesis of 3,5-dimethylpiperidine from this compound using a commercially available Ruthenium catalyst.
Materials:
-
This compound (1.0 eq)
-
(Cymene)RuCl₂]₂ (Shvo's catalyst precursor or similar Ru-complex) (0.5 - 2.0 mol%)
-
Anhydrous Toluene (solvent)
-
Potassium Carbonate (K₂CO₃, anhydrous, as base) (1.5 eq)
-
Diatomaceous earth (for filtration)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser with a nitrogen/argon inlet
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the Ruthenium catalyst (e.g., 1.0 mol%), and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Causality Note: Toluene is chosen for its high boiling point, which is necessary for the catalytic cycle to proceed efficiently, and its ability to azeotropically remove traces of water. The base (K₂CO₃) assists in the catalytic turnover.
-
-
Reaction Execution: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate or dichloromethane.
-
Filter the suspension through a pad of diatomaceous earth to remove the catalyst and inorganic base. Wash the pad with additional solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (1x) and brine (1x).
-
Causality Note: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel (using a gradient of methanol in dichloromethane with 1% triethylamine to prevent streaking) to yield pure 3,5-dimethylpiperidine.
-
Expected Outcome & Characterization:
| Parameter | Expected Value |
| Yield | 75-90% |
| Appearance | Colorless to pale yellow oil |
| Purity (GC-MS) | >95% |
| ¹H NMR (CDCl₃) | Characteristic signals for methyl groups and aliphatic protons on the ring. |
| Mass Spec (EI+) | M⁺ peak corresponding to the molecular weight of 3,5-dimethylpiperidine (113.20 g/mol ). |
Part 2: Synthesis of Tetrahydro-1,3-oxazepines via Condensation with Aldehydes
The bifunctional nature of this compound allows it to react with carbonyl compounds, such as aldehydes, in a cyclocondensation reaction. This reaction forms a seven-membered heterocyclic ring system known as a tetrahydro-1,3-oxazepine. These scaffolds are of increasing interest in medicinal chemistry. The reaction proceeds via the initial formation of a hemiaminal from the amine and aldehyde, followed by an acid-catalyzed intramolecular attack by the hydroxyl group to close the ring, eliminating water.
Expertise & Rationale: The use of a Dean-Stark apparatus is critical for driving the reaction equilibrium towards the product side.[1] By continuously removing the water generated during the cyclization, Le Châtelier's principle ensures a high conversion rate to the desired seven-membered ring. An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is employed to protonate the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine.
Caption: Workflow for the synthesis of Tetrahydro-1,3-oxazepines.
Application Protocol 2.1: Synthesis of 2-Aryl-4,6-dimethyl-tetrahydro-1,3-oxazepine
This protocol details a general procedure for the condensation of this compound with an aromatic aldehyde (e.g., benzaldehyde).
Materials:
-
This compound (1.0 eq)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.05 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (1-5 mol%)
-
Toluene or Benzene
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser. Charge the flask with this compound (1.0 eq), the selected aldehyde (1.05 eq), p-TsOH (2 mol%), and toluene (to a concentration of ~0.2 M).
-
Causality Note: A slight excess of the aldehyde can help drive the reaction to completion. The Dean-Stark trap is essential for removing water.
-
-
Reaction Execution: Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours). Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with saturated NaHCO₃ solution to quench the acid catalyst, followed by a wash with brine.
-
Causality Note: The basic wash is crucial to remove the p-TsOH catalyst, which could otherwise cause product decomposition upon concentration.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude product is often of high purity. If necessary, it can be further purified by column chromatography on silica gel (using a hexane/ethyl acetate eluent system) to yield the pure tetrahydro-1,3-oxazepine.
-
Reaction Scope and Expected Yields:
| Aldehyde Type | Example | Expected Yield | Notes |
| Aromatic (neutral) | Benzaldehyde | 80-95% | Generally high-yielding and clean reactions. |
| Aromatic (e-donating) | p-Anisaldehyde | 85-98% | Electron-donating groups can accelerate the reaction. |
| Aromatic (e-withdrawing) | 4-Nitrobenzaldehyde | 70-85% | May require slightly longer reaction times. |
| Aliphatic | Isobutyraldehyde | 60-75% | Yields can be lower due to potential side reactions like self-condensation. |
Safety & Troubleshooting
-
Safety: Always handle reagents in a well-ventilated fume hood. Ruthenium catalysts can be toxic and pyrophoric; handle under an inert atmosphere. Toluene is flammable. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for each reagent. This compound is classified as a combustible liquid that can cause severe skin burns and eye damage.[2]
-
Troubleshooting:
-
Low Yield in Piperidine Synthesis: Ensure the solvent and reagents are completely anhydrous. The catalyst may be deactivated by water or oxygen. Consider increasing catalyst loading or reaction time.
-
Incomplete Condensation Reaction: Ensure the Dean-Stark trap is functioning correctly and efficiently removing water. If the reaction stalls, an additional small portion of the p-TsOH catalyst can be added.
-
Product Purification Issues: Amine products can streak on silica gel columns. Pre-treating the silica with triethylamine (1% in the eluent) can mitigate this issue by neutralizing acidic sites on the silica surface.
-
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 5-Aminopentan-2-ol.
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
Sources
Application Notes & Protocols: Leveraging 5-Amino-4-methylpentan-2-ol for the Development of Novel Bioactive Ligands
Abstract: Chiral amino alcohols are foundational scaffolds in medicinal chemistry, forming the structural core of numerous approved therapeutics and high-value chemical probes.[1] Their stereochemistry and bifunctional nature—containing both hydrogen bond donor/acceptor amine and alcohol groups—are critical for establishing specific, high-affinity interactions with biological targets like enzymes and receptors.[1] This guide focuses on the untapped potential of 5-Amino-4-methylpentan-2-ol, a chiral 1,3-amino alcohol, as a versatile starting material for constructing novel ligand libraries. We provide a comprehensive overview of its chemical properties, propose a robust synthetic strategy, and detail step-by-step protocols for its derivatization and subsequent evaluation in a prototypic G-Protein Coupled Receptor (GPCR) binding assay. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical space with sp³-rich, chiral building blocks.
The this compound Scaffold: A Profile
This compound is an organic compound characterized by a six-carbon backbone containing a primary amine at position 5 and a secondary alcohol at position 2.[2] This structure presents two stereocenters (at C2 and C4), making it a chiral molecule with the potential for diastereomerically and enantiomerically pure synthesis. The 1,3-relationship between the amine and alcohol functionalities is a key feature, providing a flexible yet defined scaffold for interaction with biological targets, a trait that has been successfully exploited in other 1,3-amino alcohol-based ligands.[3]
Physicochemical Properties
A clear understanding of the molecule's fundamental properties is the first step in designing a successful ligand discovery campaign.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem CID: 53621937[2] |
| Molecular Formula | C₆H₁₅NO | PubChem CID: 53621937[2] |
| Molecular Weight | 117.19 g/mol | PubChem CID: 53621937[2] |
| Hydrogen Bond Donors | 2 | PubChem CID: 53621937[2] |
| Hydrogen Bond Acceptors | 2 | PubChem CID: 53621937[2] |
| Rotatable Bonds | 3 | PubChem CID: 53621937[2] |
| SMILES | CC(CC(C)CN)O | PubChem CID: 53621937[2] |
Expert Insight: The presence of two hydrogen bond donors (the -OH and -NH₂ groups) and two acceptor sites (the N and O atoms) within a flexible, low-molecular-weight scaffold makes this molecule an excellent starting point for fragment-based ligand discovery (FBLD).[4] Its sp³-rich character is also highly desirable for moving beyond the flat, aromatic compounds that dominate many screening libraries, potentially unlocking novel interactions and improved pharmacological properties.
Synthesis and Derivatization Strategy
While specific literature on the synthesis of this compound is sparse, a robust and stereocontrolled route can be proposed based on well-established methodologies for creating chiral amino alcohols.[1][5] One of the most reliable strategies involves starting from a chiral pool material, such as a natural α-amino acid, to set the stereochemistry early in the synthesis.[1]
Proposed Synthetic Workflow
The following workflow outlines a plausible, multi-step synthesis starting from a commercially available chiral amino acid, followed by a diversification step to generate a small ligand library.
Caption: Figure 1: Proposed Synthesis & Derivatization Workflow.
Protocol: Synthesis of the Core Scaffold (Hypothetical)
This protocol is a representative example based on established chemical transformations.[1] Researchers should perform their own optimization and characterization at each step.
Step 2: Carboxylic Acid Reduction
-
Rationale: The carboxylic acid of the N-protected amino acid is reduced to a primary alcohol. Lithium aluminium hydride (LiAlH₄) or borane complexes (BH₃·THF) are effective reagents for this transformation.[1]
-
Procedure:
-
Dissolve N-Boc-D-Valine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of BH₃·THF (1.5 eq, 1M in THF) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of methanol, followed by 1M HCl.
-
Perform an aqueous workup by extracting the product into ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-Valinol.
-
Step 6: Deprotection
-
Rationale: The final step is the removal of the Boc protecting group to liberate the primary amine. Strong acidic conditions are required for this step.
-
Procedure:
-
Dissolve the purified N-Boc-5-Amino-4-methylpentan-2-ol (1.0 eq) in a minimal amount of dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (10-20 eq) or a saturated solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting product will be the corresponding salt (e.g., TFA or HCl salt). It can be used directly or neutralized with a mild base for subsequent reactions.
-
Protocol: Ligand Library Generation via Acylation
Rationale: Acylating the primary amine is a simple and effective method to introduce a wide variety of functional groups, allowing for systematic exploration of the binding pocket of a target protein.
-
Setup: To a solution of this compound salt (1.0 eq) in DCM, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq) at 0 °C.
-
Reagent Addition: Slowly add the desired acyl chloride (R-COCl) or anhydride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired amide ligand.
Application in Ligand Screening: A GPCR Binding Assay
G-Protein Coupled Receptors (GPCRs) are a major class of drug targets involved in a vast array of physiological processes.[6][7] The ability of a novel ligand to bind to a specific GPCR is a critical first step in drug discovery. A radioligand competition binding assay is the gold-standard method for determining the binding affinity (Ki) of an unlabeled test compound.[8][9]
Underlying Principle & Hypothetical Pathway
The assay measures the ability of a test compound (our novel ligand) to compete with a known radiolabeled ligand ('hot' ligand) for binding to the target receptor. A high-affinity test compound will displace the radioligand at lower concentrations.
Caption: Figure 2: Generic Gs-Coupled GPCR Signaling Pathway.
Protocol: Radioligand Competition Binding Assay
Materials:
-
Cell membranes expressing the target GPCR
-
Radioligand (e.g., ³H-ligand) with known affinity (Kd)
-
Test compounds (novel ligands derived from this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Caption: Figure 3: Radioligand Competition Assay Workflow.
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of your test compounds in the assay buffer. A typical starting concentration is 10 mM, diluted down to the pM range over 10-12 points.
-
Assay Plating:
-
Total Binding (TB): Add assay buffer, radioligand (at a concentration near its Kd), and receptor membranes.
-
Non-Specific Binding (NSB): Add a high concentration of a known, unlabeled competitor ligand, radioligand, and receptor membranes. Rationale: This determines the amount of radioligand that binds to the filter or non-receptor components, which must be subtracted from all other readings.[8]
-
Test Compound: Add your diluted test compound, radioligand, and receptor membranes.
-
-
Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-90 minutes at room temperature). Rationale: Accurate affinity measurements depend on the binding reaction reaching equilibrium.[9]
-
Harvesting: Rapidly aspirate the contents of each well through a glass fiber filter mat using a cell harvester. Immediately wash the filters 3-5 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filter mat in a scintillation bag or vials, add scintillation fluid, and measure the retained radioactivity in a scintillation counter.
Data Analysis and Interpretation
-
Calculate the percent specific binding for each concentration of your test compound using the formula: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB)])
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀ value (the concentration of your ligand that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Hypothetical Results Table:
| Compound ID | R-Group (Acylation) | IC₅₀ (nM) | Ki (nM) |
| LIG-001 | Phenyl | 150 | 75 |
| LIG-002 | 4-Fluorophenyl | 88 | 44 |
| LIG-003 | Cyclohexyl | 560 | 280 |
| LIG-004 | Thiophene-2-yl | 125 | 62.5 |
Expert Insight: The hypothetical data above suggests a preliminary Structure-Activity Relationship (SAR). For instance, the improved affinity of LIG-002 over LIG-001 suggests that an electron-withdrawing group on the phenyl ring may be favorable for binding. The lower affinity of the aliphatic cyclohexyl group (LIG-003) compared to the aromatic rings indicates a potential preference for π-stacking or other aromatic interactions within the receptor's binding pocket. These initial findings guide the next round of ligand design and synthesis.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, starting point for the development of novel ligands. Its inherent chirality and bifunctional nature provide a robust framework for creating diverse chemical libraries. The protocols outlined herein provide a clear, logical, and technically grounded pathway from scaffold synthesis to initial biological evaluation. By systematically modifying the core and assessing binding affinity, researchers can efficiently probe the molecular requirements of their biological target, accelerating the hit-to-lead optimization process in modern drug discovery. The next logical steps would involve functional assays (e.g., cAMP accumulation or β-arrestin recruitment assays) to determine whether high-affinity binders act as agonists, antagonists, or allosteric modulators.[10]
References
-
Umar, Q., et al. (2022). Synthesis, characterization and anticancer activities of Zn2+, Cu2+, Co2+ and Ni2+ complexes involving chiral amino alcohols. RSC Advances, 12, 32119-32128. Available at: [Link]
-
Organic Chemistry Portal. (2023). Synthesis of 1,3-amino alcohols. Available at: [Link]
-
Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Available at: [Link]
-
Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Hassert, M., et al. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Organic & Biomolecular Chemistry. (n.d.). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Royal Society of Chemistry. Available at: [Link]
-
Ager, D. J., et al. (2001). 1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis. Chemical Reviews. Available at: [Link]
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Contet, C., et al. (2016). GPCR and Alcohol-Related Behaviors in Genetically Modified Mice. Alcoholism, Clinical and Experimental Research. Available at: [Link]
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Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Available at: [Link]
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Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. Available at: [Link]
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Anderson, K., et al. (2021). Orphan peptide and G protein-coupled receptor signalling in alcohol use disorder. British Journal of Pharmacology. Available at: [Link]
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Goti, A., et al. (2013). Synthesis of new chiral 1,3-aminoalcohols derived from levoglucosenone and their application in asymmetric alkylations. Tetrahedron: Asymmetry. Available at: [Link]
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Application Notes & Protocols: The Catalytic Potential of 5-Amino-4-methylpentan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling a Promising Chiral Scaffold
In the landscape of asymmetric catalysis, chiral amino alcohols are a foundational class of ligands, prized for their ability to create highly selective catalytic environments.[1] These bidentate molecules, featuring both a Lewis basic amino group and a hydroxyl moiety, can coordinate with metal centers to enforce a rigid chiral architecture around the active site.[1] This guide focuses on 5-Amino-4-methylpentan-2-ol , a chiral 1,3-amino alcohol. While not yet a widely documented ligand in high-impact literature, its structural features—a primary amine and a secondary alcohol separated by a sterically defined alkyl backbone—make it a compelling candidate for investigation in several critical asymmetric transformations.
This document serves as a forward-looking guide, grounded in established principles. We will explore the potential applications of this compound by drawing parallels to structurally analogous and well-validated chiral β- and γ-amino alcohols.[2][3][4] The protocols herein are adapted from established methodologies where such ligands have proven effective, providing a robust starting point for researchers aiming to explore this promising molecule.
Core Principles: Why this compound Holds Catalytic Promise
The efficacy of a chiral amino alcohol in catalysis is dictated by its ability to form stable, stereochemically defined chelate complexes with a metal catalyst.[1] For this compound, the key features are:
-
Bidentate Chelation: The nitrogen of the amino group and the oxygen of the hydroxyl group can coordinate to a single metal center, forming a stable six-membered ring. This conformationally restricted complex is essential for creating a predictable chiral pocket.
-
Stereogenic Centers: The molecule possesses two stereocenters which dictate the three-dimensional arrangement of the substituents. This inherent chirality is transferred to the catalytic site, influencing the facial selectivity of substrate approach.
-
Steric Hindrance: The methyl group at the 4-position and the isopropyl-like fragment can provide the necessary steric bulk to effectively shield one face of the coordinated substrate, leading to high enantioselectivity.
Based on these principles, this compound is a prime candidate for two major classes of asymmetric reactions: the addition of organometallic reagents to carbonyls and asymmetric transfer hydrogenation of ketones.
Application I: Catalytic Asymmetric Addition of Diethylzinc to Aldehydes
One of the most robust and well-studied applications for chiral amino alcohols is the enantioselective addition of dialkylzinc reagents to aldehydes, yielding valuable chiral secondary alcohols.[5][6] The reaction is believed to proceed through a chiral zinc-alkoxide dimer, which acts as the active catalyst.
Mechanistic Rationale
The amino alcohol reacts with diethylzinc to form a zinc alkoxide. This species then coordinates with the aldehyde substrate. The chiral environment established by the ligand dictates which enantiotopic face of the aldehyde is accessible for the ethyl group transfer from another diethylzinc molecule, resulting in a highly enantioenriched product. The stereochemical outcome is directly influenced by the ligand's absolute configuration.[5]
Experimental Protocol: Asymmetric Ethylation of Benzaldehyde
This protocol is adapted from methodologies developed for analogous β-amino alcohols and serves as a validated starting point.[1]
Materials:
-
This compound (as the chiral ligand)
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Freshly distilled Benzaldehyde
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk flask under a nitrogen or argon atmosphere, add the chiral ligand, this compound (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (5 mL) and stir until the ligand is fully dissolved.
-
At room temperature, add the diethylzinc solution (1.0 M in hexanes, 2.0 mmol) dropwise to the ligand solution. A white precipitate may form.
-
Stir the resulting mixture for 30 minutes at room temperature to ensure complete formation of the active catalyst.
-
Reaction: Cool the flask to 0 °C in an ice bath.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise over 5 minutes.
-
Stir the reaction at 0 °C. Monitor the progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion (typically 2-4 hours), quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude 1-phenylpropan-1-ol by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.
Data Interpretation
The performance of chiral amino alcohols in this transformation is well-documented. By comparing the results obtained with this compound to established ligands, its efficacy can be benchmarked.
| Ligand Type | Typical Substrate | Typical Yield (%) | Typical ee (%) | Reference |
| (Hypothetical) this compound | Benzaldehyde | To be determined | To be determined | N/A |
| (-)-DAIB (isoborneol-based) | Benzaldehyde | >95 | 98 (S) | [7] |
| (1R,2S)-(-)-N-Methylephedrine | Benzaldehyde | 85 | 90 (R) | [7] |
| (S)-Diphenyl(pyrrolidin-2-yl)methanol | Benzaldehyde | 99 | 97 (S) | [7] |
Application II: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a powerful and operationally simple method for the reduction of prochiral ketones to chiral secondary alcohols, avoiding the need for high-pressure hydrogenation gas.[8][9] Chiral amino alcohols are excellent ligands for ruthenium catalysts in this process, where isopropanol often serves as both the solvent and the hydrogen source.[8][10]
Catalytic Cycle and Rationale
The process begins with the in situ formation of a chiral ruthenium complex from a precursor like [RuCl₂(p-cymene)]₂ and the amino alcohol ligand. In the presence of a base (e.g., KOH or t-BuOK), an active Ru-hydride species is formed. This chiral catalyst coordinates the ketone, and the hydride is delivered to one face of the carbonyl, dictated by the steric and electronic environment of the ligand. The resulting ruthenium alkoxide is then protonated by isopropanol, regenerating the catalyst and releasing the chiral alcohol product.
Caption: Catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Experimental Protocol: Asymmetric Reduction of Acetophenone
This protocol is based on established procedures for ruthenium-catalyzed ATH using β-amino alcohol ligands.[8]
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium dimer precursor)
-
This compound (as the chiral ligand)
-
Anhydrous Isopropanol (i-PrOH)
-
Potassium tert-butoxide (t-BuOK) or Potassium hydroxide (KOH)
-
Freshly distilled Acetophenone
-
Ethyl acetate
-
Deionized water
Procedure:
-
Catalyst Formation: In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and this compound (0.011 mmol) in anhydrous i-PrOH (5 mL).
-
Stir the mixture at 80 °C for 20 minutes. The solution should turn a deep red or purple color, indicating complex formation.
-
Cool the solution to room temperature.
-
Reaction: In a separate flask, dissolve acetophenone (1.0 mmol) in i-PrOH (5 mL).
-
Add the ketone solution to the catalyst solution.
-
Initiate the reaction by adding a solution of t-BuOK or KOH in i-PrOH (e.g., 0.1 M solution, 0.05 mmol).
-
Stir the reaction at room temperature and monitor by TLC or GC.
-
Work-up: Once the reaction is complete, quench by adding a few drops of water.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification & Analysis: Purify the resulting 1-phenylethanol by flash column chromatography. Determine the enantiomeric excess via chiral HPLC or GC analysis.
Caption: Experimental workflow for asymmetric transfer hydrogenation.
Performance Benchmarking
The success of this compound as a ligand can be evaluated against known systems for the reduction of acetophenone and related imines.
| Ligand | Catalyst System | Substrate | Conversion (%) | ee (%) | Reference |
| (Hypothetical) this compound | [RuCl₂(p-cymene)]₂ / Base | Acetophenone | To be determined | To be determined | N/A |
| (1S,2R)-1-Amino-2-indanol | [RuCl₂(p-cymene)]₂ | N-(diphenylphosphinyl)ketimines | Very Good | up to 82 | [8] |
| (1S,2S)-TsDPEN | [RuCl₂(p-cymene)]₂ / HCOOH:NEt₃ | α-Amino Ketones | High | >99 | [11] |
Conclusion and Future Outlook
This compound represents an accessible and promising chiral scaffold for asymmetric catalysis. Its structural analogy to proven 1,2- and 1,3-amino alcohol ligands suggests a high probability of success in key transformations such as organozinc additions and transfer hydrogenations. The protocols provided here offer a robust and scientifically-grounded framework for researchers to begin exploring its catalytic potential. Future work should focus on synthesizing different stereoisomers of the ligand to control product chirality, expanding the substrate scope, and exploring its use with other transition metals to unlock novel reactivity.
References
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Huang, G., Wu, Y., Gong, H., & Chen, Y. (2023). Expeditious preparation of β-sec-alkyl vicinal amino alcohols used for chiral ligand synthesis. Organic & Biomolecular Chemistry. Available from: [Link]
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Jiang, B. (n.d.). Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control. Hong Kong Polytechnic University. Available from: [Link]
-
Magano, J., et al. (2018). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. MDPI. Available from: [Link]
-
Righi, G., et al. (2018). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. Available from: [Link]
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Wang, Z., & Hu, H. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. Available from: [Link]
-
Li, S., et al. (2019). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Available from: [Link]
-
Carretero, J. C., et al. (2021). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters. Available from: [Link]
-
Carretero, J. C., et al. (2021). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. PMC - NIH. Available from: [Link]
-
Primitivo, L., et al. (2021). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse. ResearchGate. Available from: [Link]
-
Primitivo, L., et al. (2021). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse. Scilit. Available from: [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Wikipedia. Available from: [Link]
-
Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. Available from: [Link]
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Application Notes and Protocols for High-Throughput Screening of "5-Amino-4-methylpentan-2-ol" Derivatives
Introduction: The Therapeutic Potential of the Amino Alcohol Scaffold
The "5-Amino-4-methylpentan-2-ol" core structure represents a versatile and promising scaffold in modern drug discovery. As a class, amino alcohols are recognized as important pharmacophores, integral to a wide array of biologically active compounds.[1][2] Their inherent bifunctionality, possessing both a nucleophilic amine and a hydrogen-bonding alcohol group, allows for diverse molecular interactions with biological targets. This structural motif is found in compounds with demonstrated activities as enzyme inhibitors, modulators of ion channels and G-protein coupled receptors (GPCRs), and as anti-inflammatory, antibiotic, and antifungal agents.[2][3][4][5]
Derivatization of the "this compound" backbone offers a strategic approach to systematically explore a vast chemical space. Modifications at the amino and hydroxyl groups, as well as alterations to the pentane backbone, can finely tune the compound's stereochemistry, lipophilicity, and steric profile. This, in turn, can significantly impact target binding affinity, selectivity, and pharmacokinetic properties. A high-throughput screening (HTS) campaign of a focused library of these derivatives is therefore a logical and efficient strategy to identify novel lead compounds for various therapeutic areas.
This document provides detailed application notes and protocols for the high-throughput screening of "this compound" derivative libraries against three distinct and highly relevant target classes: enzymes, G-protein coupled receptors, and in a cell-based phenotypic screen for antimicrobial activity.
I. Biochemical High-Throughput Screening: Targeting Enzyme Activity
Rationale: The amino alcohol scaffold is a known constituent of various enzyme inhibitors. For instance, derivatives of β-amino alcohols have been shown to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[1] This protocol outlines a generic, adaptable fluorescence-based assay for screening a library of "this compound" derivatives against a model enzyme.
Experimental Workflow: Enzyme Inhibition Assay
Caption: Logical flow of a GPCR reporter gene HTS assay.
Detailed Protocol: Luciferase Reporter Gene Assay for GPCR Modulation
This protocol is for a 384-well format using a stable cell line expressing the target GPCR and a downstream reporter (e.g., luciferase under the control of a response element like CRE).
Materials and Reagents:
-
HEK293 or CHO cells stably expressing the target GPCR and a luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
"this compound" derivative library (10 mM in DMSO).
-
Known agonist and antagonist for the target GPCR.
-
Luciferase assay reagent (e.g., Bright-Glo™, ONE-Glo™).
-
White, solid-bottom, 384-well cell culture plates.
-
Luminometer plate reader.
Procedure:
-
Cell Seeding:
-
Culture the stable cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of medium.
-
Incubate the plates for 18-24 hours at 37°C, 5% CO2.
-
-
Compound Addition:
-
For Agonist Screening:
-
Add 50 nL of each library compound, known agonist (positive control), or DMSO (negative control) to the cell plates.
-
-
For Antagonist Screening:
-
Add 50 nL of each library compound, known antagonist (positive control), or DMSO to the cell plates.
-
After a 15-minute pre-incubation, add the known agonist at its EC80 concentration to all wells (except for the negative control wells).
-
-
-
Incubation:
-
Incubate the plates for 4-6 hours at 37°C, 5% CO2 to allow for GPCR signaling and subsequent reporter gene expression.
-
-
Signal Detection:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add 20 µL of the luciferase assay reagent to each well.
-
Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
-
Luminescence Reading:
-
Measure the luminescence signal using a plate luminometer.
-
-
Data Analysis:
-
For Agonist Screening: Normalize the data to determine the percent activation: % Activation = 100 * (Signal_sample - Signal_negative_control) / (Signal_positive_control - Signal_negative_control)
-
For Antagonist Screening: Normalize the data to determine the percent inhibition: % Inhibition = 100 * (1 - (Signal_sample - Signal_positive_control) / (Signal_agonist_control - Signal_positive_control))
-
Identify hits based on a predefined threshold of activity or inhibition.
-
Confirm hits and perform dose-response analysis to determine EC50 or IC50 values.
-
III. Phenotypic High-Throughput Screening: Antimicrobial Activity
Rationale: The discovery of new antibiotics is a critical area of research. Amino alcohol-containing compounds have shown promise as potential antibiotic and antifungal leads. [4][5][6]A phenotypic screen directly measures the effect of a compound on the viability of a microorganism, providing a physiologically relevant readout without a priori knowledge of the specific molecular target.
Experimental Design: Antimicrobial Phenotypic Screen
Caption: Workflow for a phenotypic screen to identify antimicrobial compounds.
Detailed Protocol: Broth Microdilution-Based Antimicrobial Assay
This protocol uses a resazurin-based viability assay to measure the growth inhibition of a bacterial strain (e.g., Staphylococcus aureus).
Materials and Reagents:
-
Bacterial strain (e.g., S. aureus ATCC 29213).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
"this compound" derivative library (10 mM in DMSO).
-
Known antibiotic (e.g., vancomycin) as a positive control.
-
Resazurin sodium salt solution (0.02% w/v in PBS).
-
Sterile, clear, 384-well microplates.
Procedure:
-
Compound Plating:
-
Add 50 nL of each library compound, vancomycin, or DMSO to the wells of a 384-well plate.
-
-
Bacterial Inoculum Preparation:
-
Grow an overnight culture of the bacterial strain in CAMHB.
-
Dilute the overnight culture in fresh CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the bacterial inoculum to each well of the compound-containing plates. The final compound concentration will be 10 µM in a 0.1% DMSO solution.
-
-
Incubation:
-
Incubate the plates for 18-24 hours at 37°C.
-
-
Viability Assessment:
-
Add 5 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.
-
-
Signal Measurement:
-
Measure fluorescence (Ex/Em: 560/590 nm) or absorbance at 570 nm and 600 nm.
-
-
Data Analysis:
-
Calculate the percent growth inhibition for each compound: % Inhibition = 100 * (1 - (Signal_sample - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Identify hits as compounds showing significant growth inhibition (e.g., >80%).
-
Confirm hits and perform serial dilutions to determine the Minimum Inhibitory Concentration (MIC).
-
Data Presentation:
| Parameter | Value |
| Organism | Staphylococcus aureus |
| Media | Cation-adjusted Mueller-Hinton Broth |
| Inoculum Density | 5 x 10^5 CFU/mL |
| Incubation Time | 18-24 hours at 37°C |
| Viability Readout | Resazurin Reduction |
| Primary Screen Concentration | 10 µM |
Conclusion
The "this compound" scaffold presents a rich starting point for the discovery of novel therapeutic agents. The high-throughput screening protocols detailed in these application notes provide robust and adaptable frameworks for interrogating a library of its derivatives against diverse biological targets. By employing a multi-pronged screening strategy encompassing biochemical, target-based cellular, and phenotypic assays, researchers can efficiently identify promising hit compounds, paving the way for subsequent lead optimization and drug development efforts. The successful implementation of these HTS campaigns will undoubtedly accelerate the translation of this versatile chemical scaffold into potential clinical candidates.
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Mahendran, P., Rajendran, A. J., Balachandran, C., & Kumar Bn, H. (n.d.). Therapeutically active β-amino alcohols as potent drugs. ResearchGate. Retrieved January 18, 2026, from [Link]
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Howard, R. J., Slesinger, P. A., & Harris, R. A. (2011). Structural basis for alcohol modulation of a pentameric ligand-gated ion channel. Proceedings of the National Academy of Sciences of the United States of America, 108(29), 12149–12154. [Link]
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Wang, X., Miller, P., & Chow, S. (2011). Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. Journal of Medicinal Chemistry, 54(13), 4707-4717. [Link]
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Baker, J. R., Cossar, P. J., Blaskovich, M. A. T., Elliott, A. G., Zuegg, J., Cooper, M. A., Lewis, P. J., & McCluskey, A. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Molecules, 27(7), 2050. [Link]
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Wawer, M. J., Li, J., Gustafsdottir, S. M., Ljosa, V., Bodycombe, N. E., & Clemons, P. A. (2014). Toward performance-diverse small-molecule libraries for cell-based phenotypic screening using multiplexed high-dimensional profiling. Proceedings of the National Academy of Sciences of the United States of America, 111(30), 10911–10916. [Link]
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Baker, J. R., Cossar, P. J., Blaskovich, M. A. T., Elliott, A. G., Zuegg, J., Cooper, M. A., Lewis, P. J., & McCluskey, A. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Molecules (Basel, Switzerland), 27(7), 2050. [Link]
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Baker, J. R., Cossar, P. J., Blaskovich, M. A. T., Elliott, A. G., Zuegg, J., Cooper, M. A., Lewis, P. J., & McCluskey, A. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. MDPI. Retrieved January 18, 2026, from [Link]
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Baker, J. R., Cossar, P. J., Blaskovich, M. A. T., Elliott, A. G., Zuegg, J., Cooper, M. A., Lewis, P. J., & McCluskey, A. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Discovery - the University of Dundee Research Portal. [Link]
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Ferguson, S. S. G. (2020). Orphan peptide and G protein‐coupled receptor signalling in alcohol use disorder. British Journal of Pharmacology, 177(16), 3595-3606. [Link]
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Caicedo, J. C., & Carpenter, A. E. (2023). Selection of optimal cell lines for high-content phenotypic screening. bioRxiv. [Link]
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Lovinger, D. M. (1997). Alcohol and anesthetic actions on excitatory amino acid-activated ion channels. Critical Reviews in Neurobiology, 11(2-3), 153-167. [Link]
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Lawrence, A. J., & Walker, L. C. (2024). Emerging GPCR targets for AUD: Insights from preclinical studies. Current Opinion in Neurobiology, 87, 102896. [Link]
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Francis Crick Institute & GlaxoSmithKline. (2021). Covalent fragment screening in cell-based phenotypic models of disease: a collaborative approach. Drug Target Review. [Link]
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Lazo, J. S. (2008). Enzyme Assay Design for High-Throughput Screening. In High-Throughput Screening in Drug Discovery. Methods in Molecular Biology, vol 486. Humana Press. [Link]
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Wang, X., Miller, P. G., & Chow, S. (2011). Development of β-amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response as potential antiseptics. Journal of medicinal chemistry, 54(13), 4707–4717. [Link]
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Goddard, J. P., & Reymond, J. L. (2004). Enzyme assays for high-throughput screening. Current opinion in biotechnology, 15(4), 314–322. [Link]
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BMG LABTECH. (2018, November 19). WEBINAR: Cell-based and Biochemical High-throughput Screening in 1536-well Plates. [Link]
-
BMG LABTECH. (2018, November 6). Cell-based and biochemical high-throughput screening in 1536-well plates [Video]. YouTube. [Link]
-
Patsnap. (2025, April 21). How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap Synapse. [Link]
-
Pandy, V., & Yasmin, F. (2020). Natural Compounds as Guides for the Discovery of Drugs Targeting G-Protein-Coupled Receptors. Molecules, 25(19), 4437. [Link]
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Sherry, A. (n.d.). Development of Β-Amino Alcohol Derivatives That. Amanote Research. [Link]
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Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs?. Molecular pharmacology, 92(6), 596–605. [Link]
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Bodhinathan, K., & Slesinger, P. A. (2014). Alcohol modulation of G-protein-gated inwardly rectifying potassium channels: from binding to therapeutics. Frontiers in physiology, 5, 63. [Link]
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Contet, C. (2016). GPCR and Alcohol-Related Behaviors in Genetically Modified Mice. International review of neurobiology, 126, 221–291. [Link]
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Weight, F. F., Peoples, R. W., & Lovinger, D. M. (1995). Recent developments in alcoholism:neuronal ion channels. Recent developments in alcoholism : an official publication of the American Medical Society on Alcoholism, the Research Society on Alcoholism, and the National Council on Alcoholism, 13, 31–47. [Link]
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Levitan, I. B. (1988). Modulation of ion channels in neurons and other cells. Annual review of neuroscience, 11, 119–136. [Link]
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The Versatile Precursor: Application Notes on 5-Amino-4-methylpentan-2-ol in the Synthesis of Biologically Active Molecules
Introduction: Unveiling the Potential of a Chiral Amino Alcohol
In the landscape of medicinal chemistry and drug discovery, the strategic selection of chiral building blocks is paramount to the successful synthesis of complex and stereospecifically active pharmaceutical agents. 5-Amino-4-methylpentan-2-ol, and more precisely its commercially available isomer 4-Amino-4-methylpentan-2-ol (CAS No. 4404-98-2) , represents a versatile and economically significant precursor. Its bifunctional nature, possessing both a primary amine and a secondary alcohol on a chiral scaffold, opens avenues for the synthesis of a diverse array of biologically active molecules. This guide provides an in-depth exploration of its application, focusing on its role in the synthesis of key intermediates for potent therapeutic agents and its broader utility in constructing other valuable molecular frameworks.
The inherent chirality of 4-amino-4-methylpentan-2-ol makes it a valuable starting material for asymmetric synthesis, allowing for the construction of enantiomerically pure final compounds, a critical consideration for biological efficacy and safety. This document will delve into the practical applications of this precursor, providing detailed protocols and the scientific rationale behind the synthetic strategies.
Core Application: A Gateway to Potent Proteasome Inhibitors
A significant application of the structural motif found in 4-amino-4-methylpentan-2-ol is in the synthesis of peptide-like molecules with potent anti-cancer activity. A prime example is its utility as a precursor for a key intermediate in the synthesis of Carfilzomib, a tetrapeptide epoxyketone that acts as a selective proteasome inhibitor.[1][2][3] Carfilzomib is an FDA-approved therapeutic for treating multiple myeloma.[3] The core of this application lies in the synthesis of (S)-2-amino-4-methyl-1-((R)-2-methyloxirane-2-yl)-pentan-1-one, a crucial fragment of Carfilzomib.[2][4]
The following section outlines a detailed, multi-step protocol for the conceptual synthesis of this key intermediate, starting from the readily available (S)-4-amino-4-methylpentan-2-ol. This proposed pathway is based on established organic chemistry principles and analogous transformations reported in the synthesis of similar chiral molecules.
Workflow for the Synthesis of a Carfilzomib Intermediate
Caption: Synthetic workflow from 4-amino-4-methylpentan-2-ol.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-(S)-4-amino-4-methylpentan-2-ol (Amine Protection)
Rationale: The primary amine is a nucleophilic site and can interfere with the subsequent oxidation of the alcohol. Therefore, it is crucial to protect it with a suitable protecting group. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions of the next step and its ease of removal under acidic conditions.
Materials:
-
(S)-4-Amino-4-methylpentan-2-ol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve (S)-4-amino-4-methylpentan-2-ol (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Boc protected amino alcohol.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Synthesis of N-Boc-(S)-4-amino-4-methylpentan-2-one (Alcohol Oxidation)
Rationale: The conversion of the secondary alcohol to a ketone is a key transformation to set the stage for the introduction of the epoxide. The Dess-Martin periodinane (DMP) is a mild and efficient oxidizing agent for this purpose, known for its high yields and compatibility with various functional groups, including the Boc-protected amine.
Materials:
-
N-Boc-(S)-4-amino-4-methylpentan-2-ol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve N-Boc-(S)-4-amino-4-methylpentan-2-ol (1.0 eq) in DCM in a round-bottom flask.
-
Add Dess-Martin periodinane (1.5 eq) to the solution in portions at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the solid dissolves and the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude ketone.
-
Purify by flash column chromatography if required.
Protocol 3: Synthesis of N-Boc-(S)-2-amino-4-methyl-1-((R)-2-methyloxirane-2-yl)-pentan-1-one (Epoxidation)
Rationale: The formation of the epoxide ring is a critical step that introduces the reactive electrophilic site for binding to the proteasome. The Corey-Chaykovsky reaction, using trimethylsulfoxonium iodide and a strong base like sodium hydride, is a reliable method for the epoxidation of ketones. The stereochemistry of the resulting epoxide is crucial for biological activity.
Materials:
-
N-Boc-(S)-4-amino-4-methylpentan-2-one
-
Trimethylsulfoxonium iodide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (1.2 eq) to anhydrous DMSO.
-
Heat the mixture to 70 °C until the evolution of hydrogen gas ceases, indicating the formation of the dimsyl anion.
-
Cool the solution to room temperature and add trimethylsulfoxonium iodide (1.2 eq) in portions.
-
Stir the resulting mixture for 30 minutes.
-
Add a solution of N-Boc-(S)-4-amino-4-methylpentan-2-one (1.0 eq) in DMSO to the ylide solution.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Pour the reaction mixture into ice-water and extract with diethyl ether (3x).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the diastereomeric mixture of epoxides by flash column chromatography to isolate the desired (R)-epoxide.
Protocol 4: Synthesis of (S)-2-amino-4-methyl-1-((R)-2-methyloxirane-2-yl)-pentan-1-one (Deprotection)
Rationale: The final step involves the removal of the Boc protecting group to liberate the primary amine, yielding the target key intermediate. Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group at room temperature.
Materials:
-
N-Boc-(S)-2-amino-4-methyl-1-((R)-2-methyloxirane-2-yl)-pentan-1-one
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected epoxide (1.0 eq) in DCM.
-
Add trifluoroacetic acid (10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final key intermediate.
Broader Applications of 4-Amino-4-methylpentan-2-ol
Beyond its role in the synthesis of proteasome inhibitors, 4-amino-4-methylpentan-2-ol is a valuable precursor for other classes of biologically relevant molecules.
Synthesis of Chiral Ligands for Asymmetric Catalysis
The amino and alcohol functionalities of 4-amino-4-methylpentan-2-ol can be readily derivatized to form a variety of chiral ligands. These ligands can then be complexed with transition metals to create catalysts for asymmetric transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. For instance, condensation with salicylaldehyde derivatives can yield chiral Schiff base ligands.
Caption: Formation of a chiral catalyst from the precursor.
Formation of Bioactive Heterocyclic Scaffolds
The bifunctional nature of 4-amino-4-methylpentan-2-ol makes it an excellent substrate for the synthesis of heterocyclic compounds. For example, reaction with aldehydes or ketones can lead to the formation of oxazolidine rings, which are present in numerous biologically active compounds.
Quantitative Data Summary
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) |
| 1 | N-Boc-(S)-4-amino-4-methylpentan-2-ol | (S)-4-Amino-4-methylpentan-2-ol | Boc₂O, Et₃N | >95 |
| 2 | N-Boc-(S)-4-amino-4-methylpentan-2-one | N-Boc-(S)-4-amino-4-methylpentan-2-ol | Dess-Martin Periodinane | 85-95 |
| 3 | N-Boc-(S)-2-amino-4-methyl-1-((R)-2-methyloxirane-2-yl)-pentan-1-one | N-Boc-(S)-4-amino-4-methylpentan-2-one | Trimethylsulfoxonium iodide, NaH | 60-70 |
| 4 | (S)-2-amino-4-methyl-1-((R)-2-methyloxirane-2-yl)-pentan-1-one | N-Boc protected epoxide | Trifluoroacetic acid (TFA) | >90 |
Conclusion
4-Amino-4-methylpentan-2-ol is a valuable and versatile chiral precursor in the synthesis of biologically active molecules. Its application in the construction of a key intermediate for the potent anti-cancer drug Carfilzomib highlights its significance in medicinal chemistry. The detailed protocols provided herein offer a practical guide for researchers and drug development professionals to harness the synthetic potential of this amino alcohol. Furthermore, its utility in the synthesis of chiral ligands and heterocyclic scaffolds underscores its broad applicability in the ongoing quest for novel and effective therapeutic agents.
References
-
PubChem. 4-Amino-4-methylpentan-2-ol. National Center for Biotechnology Information. [Link]
- Google Patents. AU2017306546A1 - Synthesis of (S)-2-amino-4-methyl-1-((R)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.
- Google Patents.
-
PubChem. Carfilzomib. National Center for Biotechnology Information. [Link]
Sources
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- 2. AU2017306546A1 - Synthesis of (S)-2-amino-4-methyl-1-((R)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 3. Carfilzomib | C40H57N5O7 | CID 11556711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2016069479A1 - Methods of making carfilzomib and intermediates thereof - Google Patents [patents.google.com]
Topic: Analytical Methods for the Quantification of 5-Amino-4-methylpentan-2-ol
An Application Note for Researchers, Scientists, and Drug Development Professionals
**Abstract
This technical guide provides a comprehensive overview of robust analytical methodologies for the quantitative determination of 5-amino-4-methylpentan-2-ol. Due to its physicochemical properties—specifically high polarity, low volatility, and the absence of a native chromophore—direct analysis of this aliphatic amino alcohol presents significant challenges. We present detailed, field-proven protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Reversed-Phase High-Performance Liquid Chromatography with Fluorescence Detection (RP-HPLC-FLD), both of which leverage chemical derivatization to achieve optimal chromatographic performance and detection sensitivity. Furthermore, strategies for chiral separation are discussed, a critical consideration given the molecule's stereogenic centers. Each protocol is designed to be a self-validating system, with explanations grounded in established analytical principles to ensure technical accuracy and reproducibility.
Introduction: The Analytical Challenge
This compound (C₆H₁₅NO, M.W. 117.19 g/mol ) is a chiral aliphatic amino alcohol, a structural class of significant interest in organic synthesis and pharmaceutical development as versatile building blocks and chiral ligands.[1][2][3] Effective quantification is paramount for reaction monitoring, purity assessment, and pharmacokinetic studies. However, the molecule's structure presents inherent analytical hurdles:
-
High Polarity: The presence of both a primary amine (-NH₂) and a secondary alcohol (-OH) group leads to strong hydrogen bonding, resulting in poor peak shape (tailing) and low volatility, which complicates gas chromatography.[4][5]
-
Lack of Chromophore: The molecule does not possess a suitable chromophore or fluorophore, rendering direct detection by common HPLC techniques like UV-Vis or fluorescence impractical for achieving required sensitivity levels.[5][6]
To overcome these limitations, chemical derivatization is an essential strategy. Derivatization modifies the analyte to enhance its volatility for GC analysis or to introduce a detectable "tag" for HPLC analysis, thereby improving its overall chromatographic behavior and detectability.[7]
Recommended Analytical Strategies
We present two primary workflows for the robust quantification of this compound. The choice between them depends on available instrumentation, required sensitivity, and sample matrix complexity. A decision-making framework is illustrated below.
Caption: Decision tree for selecting an analytical method.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for this analyte, offering excellent selectivity and sensitivity post-derivatization. The strategy involves converting the polar -NH₂ and -OH groups into nonpolar silyl ethers and amines, which are volatile and thermally stable.
Principle of Silylation
Silylation is a robust derivatization technique where active hydrogens in the analyte are replaced by a silyl group, typically trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS).[5] For this application, we recommend N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which yields TBDMS derivatives. These derivatives are significantly more stable towards hydrolysis than their TMS counterparts, providing a more rugged assay. The reaction targets both the alcohol and amine functional groups.
Experimental Protocol: Silylation and GC-MS Analysis
Caption: Workflow for GC-MS analysis with silylation.
Step-by-Step Protocol:
-
Sample Preparation: Aliquot a known volume/mass of the sample into a 2 mL autosampler vial. If in an aqueous matrix, lyophilize or evaporate to complete dryness under a stream of nitrogen.
-
Reconstitution: Add 100 µL of a suitable dry solvent (e.g., acetonitrile or pyridine).
-
Derivatization: Add 100 µL of MTBSTFA. Cap the vial tightly.
-
Reaction: Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
Instrumentation and Data Acquisition
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and precise temperature and flow control. |
| Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | This non-polar stationary phase provides excellent separation for the relatively non-polar TBDMS derivatives.[8] |
| Injector | Split/Splitless, 280°C, Split ratio 20:1 | High temperature ensures efficient vaporization of the derivatized analyte. Split injection prevents column overloading for concentrated samples. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial 100°C, hold 2 min; Ramp at 15°C/min to 280°C, hold 5 min | The temperature program is designed to effectively separate the analyte from solvent and reagent peaks while ensuring it elutes in a reasonable time with good peak shape. |
| MS System | Agilent 5977 MSD or equivalent | A single quadrupole or tandem quadrupole mass spectrometer provides the required sensitivity and selectivity. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching and structural confirmation. |
| Acquisition Mode | Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantification | Full scan mode is used for initial method development and peak identification. SIM mode significantly enhances sensitivity and selectivity for quantitative analysis by monitoring characteristic ions. |
| Characteristic Ions | Underivatized: m/z 117 ([M+H]⁺), 99 ([M-H₂O]⁺), 100 ([M-NH₃]⁺). Derivatized: Monitor characteristic fragments of the TBDMS-analyte for SIM. | The mass spectrum of the underivatized molecule shows key losses of water and ammonia.[9] For the derivatized compound, specific fragment ions should be determined empirically for maximum sensitivity. |
High-Performance Liquid Chromatography (HPLC) Method
This approach is ideal for laboratories without routine access to GC-MS or for analyzing samples in complex aqueous matrices. The strategy relies on pre-column derivatization to attach a fluorescent tag to the primary amine of this compound, allowing for highly sensitive detection.
Principle of OPA Derivatization
Ortho-phthaldialdehyde (OPA) reacts rapidly with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid or N-acetyl-L-cysteine) at room temperature to form a highly fluorescent isoindole derivative.[10] This reaction is specific to primary amines, making it highly selective. The resulting derivative is well-suited for separation by reversed-phase chromatography.
Experimental Protocol: OPA Derivatization and HPLC-FLD Analysis
Caption: Workflow for HPLC-FLD analysis with OPA derivatization.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Borate Buffer: Prepare a 0.4 M boric acid solution and adjust to pH 10.2 with sodium hydroxide.
-
OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL methanol. Add 11.2 mL of the borate buffer and 50 µL of 3-mercaptopropionic acid. This reagent is stable for approximately one week when stored in the dark at 4°C.
-
-
Derivatization (Automated or Manual):
-
In an autosampler vial, mix 10 µL of the sample with 10 µL of the OPA reagent.
-
Allow the reaction to proceed for exactly 2 minutes at room temperature. The timing is critical as the derivatives can be unstable over long periods.
-
-
Analysis: Immediately inject 10 µL of the mixture onto the HPLC system.
Instrumentation and Data Acquisition
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A reliable binary or quaternary pump system is required for gradient elution. An autosampler with a derivatization program is highly recommended for precision. |
| Column | C18 Reversed-Phase Column (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm | The industry-standard C18 phase provides excellent retention and separation for the hydrophobic OPA-derivatized analyte.[11] |
| Mobile Phase A | 25 mM Sodium Phosphate buffer, pH 7.2 | Aqueous buffer to control the ionization state of any residual polar groups and ensure reproducible retention. |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) | Strong organic solvent mixture to elute the derivative from the C18 column. |
| Gradient Program | 0-2 min, 10% B; 2-15 min, 10-70% B; 15-17 min, 70-10% B; 17-20 min, 10% B | A gradient elution is necessary to separate the derivatized analyte from early-eluting polar interferences and the OPA reagent peak, ensuring a clean baseline. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35°C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak efficiency. |
| Detector | Fluorescence Detector (FLD) | Provides the necessary sensitivity and selectivity for the OPA-tagged analyte. |
| Wavelengths | Excitation (Ex): 340 nm; Emission (Em): 455 nm | These are the optimal wavelengths for detecting OPA-amino acid derivatives, providing the best signal-to-noise ratio.[12] |
Considerations for Chiral Separation
This compound possesses two stereocenters (C2 and C4), leading to four possible stereoisomers. In regulated environments, quantifying individual stereoisomers is often mandatory.
-
Indirect Method (HPLC): The analyte can be derivatized with a chiral reagent, such as Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or by using a chiral thiol (e.g., N-acetyl-L-cysteine) in the OPA reaction.[10][11] This creates diastereomeric pairs that can be separated on a standard achiral C18 column. This is often the most accessible method.
-
Direct Method (HPLC): This approach utilizes a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating amino alcohols.[13][14] This method requires specialized, more expensive columns but simplifies sample preparation as no chiral derivatization is needed (though derivatization to add a chromophore may still be beneficial).
Method Validation Principles
Any quantitative method developed must be validated according to established guidelines (e.g., ICH Q2(R1)). Key parameters to assess include:
-
Specificity: The ability to resolve the analyte from matrix components, impurities, and degradation products.
-
Linearity: Demonstrating a direct proportional relationship between detector response and analyte concentration over a defined range.
-
Accuracy & Precision: Determining the closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision).
-
Limits of Detection (LOD) & Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's ability to remain unaffected by small, deliberate variations in parameters (e.g., pH, temperature, mobile phase composition).
References
-
O'Brien, K. A., et al. (2004). Reduction of Nonpolar Amino Acids to Amino Alcohols to Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry. Available at: [Link]
-
Wissinger, C. (2023). Derivatization. Chemistry LibreTexts. Available at: [Link]
-
Brückner, H., et al. (1989). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Journal of Chromatography A. Available at: [Link]
-
Bhushan, R., & Kumar, V. (2009). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Chromatographia. Available at: [Link]
-
PubChem (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
PubChem (n.d.). 2-Amino-4-methylpentan-1-ol. National Center for Biotechnology Information. Available at: [Link]
-
Shukla, R. K., et al. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry. Available at: [Link]
-
Agilent Technologies (2010). Analysis of Amino Acids by HPLC. Available at: [Link]
-
Sharma, I., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences. Available at: [Link]
-
Soai, K., et al. (1995). Quantitative Analysis of the Chiral Amplification in the Amino Alcohol-Promoted Asymmetric Alkylation of Aldehydes with Dialkylzincs. Journal of the American Chemical Society. Available at: [Link]
-
Shimadzu (n.d.). Analysis of Amino Acids Contained in Alcohol. Available at: [Link]
-
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
-
Alcudia, A., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Chirality. Available at: [Link]
-
AnalyteGuru (2024). How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids. Thermo Fisher Scientific. Available at: [Link]
-
Siddiqui, A. A., et al. (2016). Analysis of amino acids by high performance liquid chromatography. Baqai Journal of Health Sciences. Available at: [Link]
-
Institute of Science, Nagpur (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Available at: [Link]
-
ResearchGate (2022). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. Available at: [Link]
-
Agilent Technologies (2011). Amino alcohols, C2 - C5. Available at: [Link]
-
Dhar, B. B., et al. (2025). Oxidative copper-catalyzed synthesis of β-amino ketones from allyl alcohols and anilines. Organic Chemistry Frontiers. Available at: [Link]
-
Rao, B. M., et al. (2010). Determination of Amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Gehrke, C. W., et al. (1967). Separation of amino acids by gas chromatography using new fluoro derivatives. Analytical Chemistry. Available at: [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis Yield Improvement for 5-Amino-4-methylpentan-2-ol
Welcome to the technical support center for the synthesis of 5-Amino-4-methylpentan-2-ol. This guide is designed for researchers, medicinal chemists, and process development scientists. As a chiral γ-amino alcohol, this molecule is a valuable building block in pharmaceutical development, and its efficient, stereocontrolled synthesis is crucial.[1][2] This document provides in-depth troubleshooting advice and answers to frequently encountered challenges during its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable strategies for synthesizing chiral this compound?
The most robust strategies begin with a readily available chiral starting material ("chiral pool" synthesis) to establish stereochemistry early. The most common and logical precursor is the amino acid L-Leucine , which sets the (S)-stereocenter at C4. Two primary retrosynthetic pathways are considered:
-
Homologation from L-Leucinol: This involves reducing L-leucine to L-leucinol, followed by a one-carbon chain extension (homologation) of the alcohol to an amine. This is a highly reliable method for retaining stereochemical integrity.
-
Diastereoselective Reduction of a β-Amino Ketone: This route involves constructing a ketone precursor that already contains the chiral amine center and then performing a diastereoselective reduction of the ketone to establish the second stereocenter at the alcohol. This offers flexibility but requires careful control of the reduction step to achieve high diastereomeric excess.[1][3]
Q2: Why is a multi-step synthesis involving protecting groups necessary for this target?
The target molecule is bifunctional, containing both a nucleophilic amine and a hydroxyl group.[4][5] During synthesis, these groups can interfere with desired reactions. For example:
-
The amine can react with electrophilic reagents intended for the hydroxyl group.
-
The hydroxyl group can be acidic and quench organometallic reagents or strong bases.
-
Intramolecular reactions can lead to unwanted cyclized byproducts.
Protecting groups mask the reactivity of a functional group, allowing other parts of the molecule to be modified selectively.[5] For instance, protecting the amine with a Boc (tert-butoxycarbonyl) or Cbz (carbobenzyloxy) group allows for clean manipulation of the hydroxyl group.[6] The choice of protecting group is critical and must be "orthogonal," meaning one group can be removed without affecting the other.[4]
Q3: What are the primary safety hazards I should be aware of during this synthesis?
The synthesis of this compound often involves highly reactive and hazardous reagents. Key hazards include:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that is highly flammable and reacts violently with water and other protic solvents to produce hydrogen gas, which can ignite.[7] All reactions involving LiAlH₄ must be conducted under a strictly inert atmosphere (Nitrogen or Argon) with anhydrous solvents. The workup procedure requires slow, careful quenching at low temperatures.[7][8]
-
Organometallic Reagents (e.g., Grignard, Organolithiums): If used, these are also highly reactive with water and air.
-
Cyanide Reagents (e.g., NaCN, KCN): If used in a homologation sequence, these are extremely toxic. Acidification produces highly toxic hydrogen cyanide gas. All manipulations should be performed in a certified chemical fume hood.
Troubleshooting Guide: Route A - Chiral Pool Synthesis from L-Leucine
This is often the preferred route for achieving high enantiopurity, starting with naturally abundant L-Leucine. The general workflow involves reduction, activation, displacement, and final reduction.
Problem: My initial reduction of L-Leucine to L-Leucinol gives a low yield (<70%).
Potential Cause 1: Incomplete Reaction. The reduction of a carboxylic acid is challenging. Lithium aluminum hydride (LiAlH₄) is the most effective reagent, but sodium borohydride (NaBH₄) is generally not strong enough.[9]
-
Solution:
-
Ensure at least 1.5-2.0 equivalents of LiAlH₄ are used relative to the amino acid. The first equivalent is consumed in an acid-base reaction to deprotonate the carboxylic acid and the ammonium salt.
-
Use anhydrous THF as the solvent and ensure the L-Leucine is perfectly dry. Water will rapidly consume the hydride reagent.[7]
-
Refluxing the reaction for 12-16 hours is often necessary to drive the reduction to completion.
-
Potential Cause 2: Product Loss During Workup. Leucinol is a polar amino alcohol with significant water solubility. Standard liquid-liquid extractions can be inefficient.
-
Solution:
-
Follow a Fieser workup protocol for quenching the LiAlH₄ reaction. This involves the sequential, slow addition of 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass of LiAlH₄ in grams. This procedure generates a granular, easily filterable aluminum salt precipitate.
-
Saturate the aqueous layer with NaCl or K₂CO₃ to decrease the solubility of the amino alcohol before extraction.
-
Use a continuous liquid-liquid extractor or perform numerous extractions (5-10 times) with a solvent like chloroform or a 9:1 mixture of dichloromethane/isopropanol.
-
Problem: The SN2 displacement step to form the nitrile is slow and produces elimination byproducts.
Potential Cause 1: Poor Leaving Group. The hydroxyl group of the N-protected leucinol must be converted into a better leaving group for the SN2 reaction.
-
Solution:
-
Tosylate (Ts) or Mesylate (Ms) esters are excellent leaving groups. Use p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine at 0 °C.
-
Ensure the reaction is run to completion before attempting the displacement. Monitor by TLC.
-
Potential Cause 2: Steric Hindrance. The substrate is a secondary alcohol, which is sterically hindered. This can favor the competing E2 elimination pathway, especially with a bulky nucleophile or a strong, non-nucleophilic base.
-
Solution:
-
Use a polar aprotic solvent like DMSO or DMF for the displacement reaction. These solvents solvate the cation (e.g., Na⁺ of NaCN) but not the nucleophile, increasing its nucleophilicity.
-
Keep the reaction temperature as low as reasonably possible while still achieving a good rate (e.g., 50-70 °C). Higher temperatures will favor elimination.
-
Troubleshooting Guide: Route B - Diastereoselective Ketone Reduction
This route builds the carbon skeleton first and then sets the alcohol stereocenter last. This can be advantageous if the required β-amino ketone is accessible.
Problem: I'm getting poor diastereoselectivity in the reduction of my β-amino ketone.
Cause: The reducing agent and conditions are not optimized for stereochemical control. Simple reducing agents like NaBH₄ will often show poor selectivity, attacking the ketone from both faces to give a mixture of diastereomers. Stereocontrol is achieved by using specialized catalytic systems or sterically demanding hydride reagents.[1]
-
Solution: Choose a method based on the desired diastereomer (syn or anti).
-
For syn-diastereomers: Catalytic hydrogenation using Rhodium-based catalysts with chiral ligands like (R)-BINAP often provides high selectivity for the syn product.[1]
-
For anti-diastereomers: Asymmetric Transfer Hydrogenation (ATH) using Iridium or Ruthenium catalysts with chiral diamine ligands is highly effective for producing the anti product.[1][10]
-
Chelation-Controlled Reduction: If the amine protecting group can chelate a metal ion (e.g., using Zn(BH₄)₂), the hydride delivery can be directed from a specific face of the molecule, leading to high selectivity.[3]
-
The choice of catalyst, solvent, and protecting group on the nitrogen all play a crucial role in directing the stereochemical outcome.
| Method | Catalyst/Reagent | Typical Selectivity | Reference |
| Asymmetric Hydrogenation | Rh(COD)₂BF₄ / (R)-BINAP | >95:5 (syn) | [1] |
| Transfer Hydrogenation | [IrCl₂(Cp*)]₂ / (S,S)-TsDPEN | >95:5 (anti) | [1] |
| Chelation Control | Zn(BH₄)₂ | High (syn or anti depending on substrate) | [3] |
General Troubleshooting: Purification
Purifying polar, basic compounds like amino alcohols is a common and significant challenge due to their high affinity for silica gel and solubility in polar solvents.[11][12]
Q: My product streaks badly on silica gel TLC plates, making column chromatography impossible.
Cause: The basic amino group interacts strongly and irreversibly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[11]
-
Solution 1 (Modify the Mobile Phase): Add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica.
-
Start with 0.5-1% triethylamine (TEA) in your ethyl acetate/hexane or DCM/methanol eluent.
-
For very basic compounds, a 1-2% solution of 7N ammonia in methanol, used as the polar component of the eluent system, can be very effective.[12]
-
-
Solution 2 (Change the Stationary Phase):
-
Alumina (Al₂O₃): Basic or neutral alumina is a better choice for purifying basic compounds as it lacks acidic sites.[12]
-
Reverse-Phase (C18) Silica: Here, separation is based on polarity in reverse. The polar product will elute early with polar mobile phases like water/acetonitrile or water/methanol.[13]
-
-
Solution 3 (Use a Protecting Group): This is often the most effective strategy. Convert the polar amine to a non-polar carbamate (e.g., N-Boc). The protected compound will behave like a normal, non-polar molecule on silica gel. After purification, the Boc group can be cleanly removed with an acid like trifluoroacetic acid (TFA) or HCl in dioxane.[12]
References
-
Verkade, J. M. M., Quaedflieg, P. J. L. M., Verzijl, G. K. M., Lefort, L., van Delft, F. L., de Vries, J. G., & Rutjes, F. P. J. T. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Communications, 51(74), 14126–14129. [Link]
-
RSC Publishing. (n.d.). Enantio- and diastereoselective synthesis of γ-amino alcohols. Retrieved from [Link]
-
Buchwald, S. L., & Biscoe, M. R. (2019). Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination. Angewandte Chemie International Edition, 58(31), 10452-10464*. [Link]
-
Wünsch, B., et al. (2019). Stereoselective Synthesis of Conformationally Restricted γ- and β-Amino Alcohols as GluN2B Subtype-Selective NMDA Receptor Antagonists. Journal of Medicinal Chemistry, 62(17), 8091-8110*. [Link]
-
Buchwald, S. L., & Biscoe, M. R. (2019). Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination. Organic Letters, 21(21), 8623-8627*. [Link]
-
Pilli, R. A., & Russowsky, D. (1990). Diastereoselective reduction of acyclic N-aryl-β-amino ketones. Journal of the Chemical Society, Perkin Transactions 1, 1213-1216. [Link]
-
The Journal of Organic Chemistry. (n.d.). Diastereoselective synthesis of γ-amino alcohols with three chiral centers by reduction of β-amino ketones and derivatives. Retrieved from [Link]
-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-(5-Amino-2-mercaptomethylpentanoyl-L-leucine. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Wang, J., et al. (2012). Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. Journal of the American Chemical Society, 134(32), 13264-13267*. [Link]
-
Pelter, A. P., et al. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Tetrahedron Letters, 35(1), 81-83*. [Link]
-
Beller, M., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701521*. [Link]
-
Foubelo, F., & Yus, M. (2021). Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds. Molecules, 26(21), 6542*. [Link]
-
Halder, R. (2024). Advanced Organic Chemistry: Protecting Groups. Synthesis Workshop. [Link]
-
Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]
-
Quora. (2016). What are the groups that LiAlH4 can and cannot reduce?. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]
-
University of Sheffield. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
-
Pearson. (n.d.). Show how you would accomplish the following transformations. Retrieved from [Link]
-
ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid?. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Polypeptides. Part XXI. Synthesis of some sequential macromolecular polypeptolides of L-leucine and L-2-hydroxy-4-methylpentanoic acid. Retrieved from [Link]
-
Nitta, H. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
Sources
- 1. Enantio- and diastereoselective synthesis of γ-amino alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04445F [pubs.rsc.org]
- 2. Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereoselective reduction of acyclic N-aryl-β-amino ketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 5. Protecting group - Wikipedia [en.wikipedia.org]
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- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Amino-4-methylpentan-2-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 5-Amino-4-methylpentan-2-ol (PubChem CID: 53621937). This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome the unique challenges associated with purifying this polar, bifunctional molecule.
Introduction: The Purification Challenge
This compound is an aliphatic amino alcohol with the molecular formula C₆H₁₅NO.[1] Its structure contains two key functional groups: a primary amine (-NH₂) and a secondary alcohol (-OH). This bifunctional nature is the primary source of purification difficulties. The presence of both a basic amine and a polar, hydrogen-bonding alcohol group leads to high polarity, strong interactions with stationary phases, and complex solubility behavior, making separation from structurally similar impurities a non-trivial task.
This guide is structured to address your challenges from foundational questions to technique-specific troubleshooting and detailed experimental workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of this compound.
Q1: What are the primary challenges in purifying this compound?
A: The main challenges stem directly from its molecular structure:
-
High Polarity: The amino and hydroxyl groups make the molecule highly polar, leading to poor retention in standard reversed-phase chromatography and very strong, often irreversible, binding to standard normal-phase silica gel.[2]
-
Strong Hydrogen Bonding: Both functional groups can act as hydrogen bond donors and acceptors, which can lead to high boiling points, potential azeotrope formation during distillation, and complex solubility patterns.[2]
-
Basicity of the Amine: The primary amine is basic and can interact strongly with acidic sites, such as the silanol groups on the surface of silica gel, causing significant peak tailing and potential sample loss during chromatography.
-
Presence of Diastereomers: The molecule possesses two chiral centers (at carbons 2 and 4), meaning it can exist as four stereoisomers (two pairs of enantiomers, which are diastereomers of each other). If your synthesis is not stereospecific, separating these diastereomers can be exceptionally difficult without specialized chiral chromatography.
Q2: What are the likely impurities I might encounter?
A: Impurities will be specific to your synthesis route, but common classes include:
-
Starting Materials: Unreacted ketones or aldehydes used in reductive amination pathways.[2][3]
-
Reaction Byproducts: Imines, over-reduced products, or products from side-reactions. For example, if the synthesis involves the reduction of a nitro-alcohol, residual nitro compound could be present.
-
Diastereomers: As mentioned above, these are often the most challenging impurities to remove.
-
Inorganic Salts: Salts (e.g., ammonium chloride, sodium sulfate) introduced during the reaction or workup are common.[4][5]
-
Residual Solvents: Solvents used in the reaction or extraction (e.g., methanol, ethanol, ethyl acetate).
Q3: Is standard distillation a viable large-scale purification method?
A: While theoretically possible, distillation is often problematic. The strong hydrogen bonding gives the molecule a high boiling point, necessitating vacuum distillation to prevent thermal decomposition. More importantly, amino alcohols can form azeotropes with water or residual solvents, making it difficult to achieve high purity. Distillation is generally more effective for removing non-polar impurities or solvents but is poorly suited for separating structurally similar byproducts or diastereomers.
Q4: My compound streaks badly on a standard silica gel TLC plate and column. What is happening and how can I fix it?
A: This is a classic problem when purifying basic amines on standard silica. The basic amine group interacts strongly with acidic silanol groups (Si-OH) on the silica surface via an acid-base interaction. This causes a portion of your compound to bind almost irreversibly, leading to long "streaks" or "tailing" on a TLC plate and poor recovery from a column.
The Solution: You must add a basic modifier to your mobile phase to "deactivate" the acidic sites on the silica. A common and effective strategy is to add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your solvent system (e.g., Dichloromethane/Methanol/NH₄OH 90:9:1). This ensures your compound elutes as a sharp band.
Part 2: Troubleshooting Guides by Purification Technique
This section provides specific, problem-oriented advice for the most common purification methods.
Column Chromatography
Problem: My compound elutes in the solvent front (void volume) on my reversed-phase (C18) HPLC column, even with 100% water. How can I achieve separation?
Causality & Solution: This occurs because this compound is too polar to have any hydrophobic interaction with the C18 stationary phase. The solution is to switch to a different chromatographic mode designed for polar compounds.
Recommendation: Use Hydrophilic Interaction Chromatography (HILIC) .[6] HILIC uses a polar stationary phase (like bare silica, diol, or amino-propyl bonded silica) with a mobile phase containing a high percentage of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[6] Water acts as the strong eluting solvent. This mode provides excellent retention and separation for highly polar molecules like amino alcohols.
Problem: My crude product contains significant amounts of inorganic salts from the workup. How can I remove them efficiently without resorting to multiple aqueous extractions?
Causality & Solution: Salts are highly polar and often co-dissolve with the polar product, making liquid-liquid extraction inefficient. The best approach is to leverage the charge of your molecule.
Recommendation: Use Ion-Exchange Chromatography (IEX) .[2][7] Specifically, use a strong cation-exchange resin (SCX). At a pH below the pKa of the amine (~pH < 9), the amino group will be protonated (R-NH₃⁺), giving the molecule a positive charge.
-
Load your crude material onto the SCX column at a low pH (e.g., pH 3-5).
-
The positively charged product will bind to the negatively charged resin.
-
Neutral organic impurities and anions (like Cl⁻, SO₄²⁻) will pass through.
-
Wash the column with a low pH buffer to remove any remaining neutral impurities.
-
Elute your purified product by increasing the pH with a basic solution (e.g., 2-5% ammonium hydroxide in methanol). This neutralizes the amine (R-NH₂), releasing it from the resin.
Decision-Making Flowchart for Purification Strategy
The following diagram outlines a logical workflow for selecting the appropriate purification technique based on the nature of the impurities identified in your crude sample.
Caption: Decision flowchart for selecting a purification method.
Crystallization
Problem: My compound "oils out" of solution instead of forming crystals when I add an anti-solvent.
Causality & Solution: "Oiling out" occurs when the solution becomes supersaturated too quickly, causing the compound to separate as a liquid phase instead of forming an ordered crystal lattice. This is common with polar, hydrogen-bonding molecules.
Troubleshooting Steps:
-
Reduce the Rate of Supersaturation: Add the anti-solvent much more slowly, perhaps dropwise, with vigorous stirring.
-
Lower the Temperature: After adding the anti-solvent, cool the solution slowly. If it has already oiled out, gently warm the solution until it is homogeneous again, then allow it to cool very slowly (e.g., in a dewar or insulated bath).
-
Use a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the supersaturated solution to initiate nucleation.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.
-
Change the Solvent System: The polarity difference between your solvent and anti-solvent may be too large. Try a solvent system with a more gradual polarity change (e.g., dissolve in isopropanol and add ethyl acetate, instead of dissolving in methanol and adding hexane).
Troubleshooting Workflow for Crystallization
Caption: Workflow for troubleshooting common crystallization issues.
Part 3: Detailed Experimental Protocols
These protocols provide a starting point for your experiments. Always perform a small-scale trial first.
Protocol 1: Purification by Strong Cation-Exchange (SCX) Chromatography
This protocol is ideal for removing neutral impurities and inorganic salts.
-
Materials:
-
Strong Cation-Exchange (SCX) resin (e.g., Dowex® 50WX8 or equivalent).
-
Crude this compound.
-
Methanol (MeOH).
-
Deionized Water.
-
1M Hydrochloric Acid (HCl).
-
Elution solution: 2-5% Ammonium Hydroxide in Methanol.
-
-
Procedure:
-
Prepare the Column: Slurry the SCX resin in methanol and pack it into an appropriate-sized chromatography column.
-
Condition the Resin: Wash the resin sequentially with:
-
3 column volumes (CV) of deionized water.
-
3 CV of 1M HCl (to ensure it's in the H⁺ form).
-
3 CV of deionized water (to remove excess acid).
-
3 CV of methanol (to equilibrate for sample loading).
-
-
Sample Loading: Dissolve the crude product in a minimal amount of methanol. The pH should be neutral or slightly acidic. Load the solution onto the top of the column.
-
Wash Step: Elute with 3-5 CV of methanol to wash off all neutral impurities. Monitor the eluent by TLC or LC-MS to ensure no product is lost.
-
Elution Step: Elute the bound product with the elution solution (2-5% NH₄OH in MeOH). The ammonia, being a base, will neutralize the protonated amine on your product, releasing it from the resin.
-
Product Isolation: Collect the basic fractions containing the product. Combine them and concentrate under reduced pressure to remove the solvent and ammonia, yielding the purified free-base.
-
Validation: Confirm purity by ¹H NMR, ¹³C NMR, and LC-MS.
-
Protocol 2: HILIC for High-Purity Separation
This protocol is suitable for separating the target compound from polar impurities or diastereomers.
-
Materials:
-
HPLC or Flash Chromatography system.
-
HILIC column (e.g., bare silica, amino, or diol-bonded phase).
-
Mobile Phase A: Acetonitrile (ACN).
-
Mobile Phase B: Water with 0.1% Formic Acid or 10mM Ammonium Acetate (buffer is crucial for reproducibility).[6]
-
-
Procedure:
-
Column Equilibration: Equilibrate the HILIC column with a high percentage of Mobile Phase A (e.g., 95% ACN / 5% Water-Buffer) for at least 10 column volumes.
-
Sample Preparation: Dissolve the sample in the initial mobile phase (95:5 ACN:Water) or a solvent mixture with as high an ACN concentration as possible to ensure good peak shape.
-
Injection and Elution: Inject the sample and run a gradient. A typical gradient would be:
-
95% A to 50% A over 15-20 minutes.
-
Hold at 50% A for 5 minutes.
-
Return to 95% A and re-equilibrate.
-
Note: In HILIC, increasing the aqueous component (Mobile Phase B) increases the elution strength.
-
-
Fraction Collection: Collect fractions based on the UV chromatogram or other detector response.
-
Analysis: Analyze fractions for purity and combine those meeting the desired specification. Concentrate under reduced pressure to obtain the purified product.
-
Data Summary: Chromatographic Techniques
| Technique | Stationary Phase | Mobile Phase | Principle of Separation | Best For |
| Normal Phase | Silica Gel (polar) | Non-polar (e.g., Hexane/EtOAc) + Basic Modifier | Adsorption based on polarity | Separating from non-polar impurities |
| Reversed Phase | C18 (non-polar) | Polar (e.g., ACN/H₂O) | Partitioning based on hydrophobicity | Not recommended; poor retention |
| Ion Exchange (IEX) | Charged Resin (e.g., SCX) | Aqueous or Organic Buffer | Electrostatic Interaction | Removing salts and neutral impurities[2][5] |
| HILIC | Silica, Amino, Diol (polar) | High Organic + Low Aqueous | Partitioning into an aqueous layer on the stationary phase | Separating from other polar impurities and diastereomers[6] |
References
-
Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. Available at: [Link]
- Google Patents. (1984). JPS5939857A - Crystallization of amino acid.
-
GEA. (n.d.). Crystallization of Amino Acids. Available at: [Link]
-
Galy, V., et al. (2020). Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis. Frontiers in Environmental Science. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. Available at: [Link]
-
PubChem. (n.d.). 5-Amino-2-methylpentan-2-ol. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 4-Amino-4-methylpentan-2-ol. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (2016). WO2016067182A2 - Process for the preparation of amino alcohol derivatives or salts thereof.
- Google Patents. (1992). US5118815A - Method for crystallization of amino acids.
-
Zuckermann, R. N., et al. (2014). 2D Interfacial Crystallization Stabilized by Short-Chain Aliphatic Interfaces. Langmuir. Available at: [Link]
-
CSB and SJU Digital Commons. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. Available at: [Link]
- Google Patents. (1990). US4956471A - Process for isolating and purifying amino acids.
-
Cheméo. (n.d.). Chemical Properties of 2-amino-4-methylpentan-1-ol (CAS 502-32-9). Available at: [Link]
-
Diaion. (n.d.). Separation and Refining of Amino acids. Available at: [Link]
-
PubChem. (n.d.). 4-Amino-2-methylpentan-2-ol. National Center for Biotechnology Information. Available at: [Link]
-
Royal Society of Chemistry. (2018). Synthesis of 1,2-amino alcohols by decarboxylative coupling of amino acid derived α-amino radicals to carbonyl compounds via visible-light photocatalyst in water. Green Chemistry. Available at: [Link]
-
ResearchGate. (2022). (PDF) Separation and Purification of Amino Acids. Available at: [Link]
-
OECD SIDS. (2007). 4-METHYLPENTAN-2-OL CAS N°: 108-11-2. Available at: [Link]
-
Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A. Available at: [Link]
Sources
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- 3. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
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- 7. column-chromatography.com [column-chromatography.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 5-Amino-4-methylpentan-2-ol
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Amino-4-methylpentan-2-ol. The formation of this gamma-amino alcohol, often accomplished via the reductive amination of a keto-alcohol precursor like 5-hydroxy-4-methylpentan-2-one, is frequently accompanied by the formation of specific side products. This document provides a structured, question-and-answer-based approach to identify, understand, and mitigate these impurities, ensuring higher yield and purity of the target compound.
Part 1: Frequently Asked Questions (FAQs) on Common Side Products
This section addresses the most common issues encountered during the synthesis, providing direct answers and actionable advice.
Q1: I'm observing a significant impurity with a mass roughly double that of my starting material. What is it and how can I prevent it?
A: This is highly indicative of an over-alkylation or dimerization side reaction, resulting in the formation of a secondary amine.
-
Causality: The desired product, this compound, is a primary amine. This primary amine is nucleophilic and can compete with the ammonia (or ammonium salt) used in the reaction. It can attack the imine intermediate or the carbonyl group of the starting ketone, leading to the formation of a secondary amine byproduct, N-(5-hydroxy-4-methylpentan-2-yl)-5-amino-4-methylpentan-2-ol. This is a common issue in reductive aminations where the product is a reactive amine[1][2].
-
Mitigation Strategy:
-
Increase Ammonia Concentration: The most effective method is to use a significant excess of the ammonia source (e.g., ammonium formate, aqueous ammonia). This stoichiometrically favors the reaction of the ketone with ammonia over the product amine, minimizing the secondary amine formation[3][4].
-
Control Reagent Addition: A slow addition of the reducing agent to the mixture of the ketone and ammonia source can help maintain a low concentration of the primary amine product at any given time, reducing its chances of reacting further.
-
Lower Reaction Temperature: Reducing the temperature can decrease the rate of the undesired over-alkylation reaction, which may have a higher activation energy than the primary amine formation.
-
Q2: My final product is contaminated with 4-methylpentane-1,5-diol. What causes this and how can it be avoided?
A: The presence of 4-methylpentane-1,5-diol indicates the premature reduction of the ketone carbonyl group in your starting material (5-hydroxy-4-methylpentan-2-one) before amination can occur.
-
Causality: Many reducing agents used for reductive amination, such as sodium borohydride (NaBH₄), can also reduce aldehydes and ketones directly to alcohols[1]. If the rate of carbonyl reduction is competitive with the rate of imine formation, a significant portion of the starting material will be converted to the diol byproduct. The equilibrium between the ketone/ammonia and the imine intermediate must favor the imine for the reaction to be efficient[2].
-
Mitigation Strategy:
-
Use a Selective Reducing Agent: Employ a reducing agent that is more selective for the imine over the carbonyl. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are classic choices because they are less reactive towards ketones at the slightly acidic pH required for imine formation[1][3].
-
pH Control: Maintain a weakly acidic reaction medium (pH ~5-7). This condition is crucial as it protonates the carbonyl, activating it for nucleophilic attack by ammonia, while also being necessary for the stability of the reducing agent and the reduction of the subsequent imine.
-
Pre-formation of the Imine: In some cases, allowing the ketone and ammonia source to stir for a period before introducing the reducing agent can allow the imine concentration to build up, favoring the desired reaction pathway.
-
Q3: I'm isolating a cyclic impurity. What is the likely structure and formation mechanism?
A: A common cyclic byproduct in this synthesis is a substituted pyrrolidine , specifically 3-methyl-5-(1-hydroxyethyl)pyrrolidine .
-
Causality: This side product arises from an intramolecular cyclization reaction. The hemiaminal intermediate, formed from the addition of ammonia to the ketone, possesses a terminal hydroxyl group. This hydroxyl group can act as an internal nucleophile, attacking the same carbon atom as the nitrogen, leading to a cyclic ether-amine intermediate that subsequently rearranges and reduces to the stable pyrrolidine ring.
-
Mitigation Strategy:
-
Protecting Groups: While adding steps, protecting the terminal hydroxyl group of the starting material (e.g., as a silyl ether or benzyl ether) will prevent it from participating in intramolecular reactions. The protecting group can be removed after the reductive amination is complete.
-
Reaction Conditions: Lower temperatures and shorter reaction times can disfavor the intramolecular cyclization pathway.
-
Part 2: Troubleshooting & Optimization Protocols
Protocol 1: Minimizing Secondary Amine Formation via Leuckart-Type Reductive Amination
The Leuckart reaction and its variants use ammonium formate or formamide as both the nitrogen source and the reducing agent, which can provide a high effective concentration of the aminating agent[5][6].
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a thermometer, add 5-hydroxy-4-methylpentan-2-one (1.0 eq).
-
Reagent Addition: Add ammonium formate (5-10 eq) and formic acid (2-5 eq). The large excess is critical for minimizing the dimerization side reaction.
-
Heating: Heat the mixture to 120-130°C and maintain for 4-8 hours, monitoring the reaction by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. Carefully add a strong base (e.g., 50% NaOH solution) until the pH is >12 to deprotonate the amine.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography.
Protocol 2: Purification of this compound from Non-Basic Impurities
This protocol leverages the basicity of the amine to separate it from neutral byproducts like 4-methylpentane-1,5-diol.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The desired amino alcohol will be protonated and move into the aqueous layer, while neutral impurities (e.g., the diol) will remain in the organic layer.
-
Separation: Separate the aqueous layer and wash it once more with fresh organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a strong base (e.g., 20% NaOH) with stirring until the pH is >12.
-
Product Re-extraction: Extract the now basic aqueous solution multiple times with an organic solvent (e.g., dichloromethane) to recover the free amine product.
-
Final Processing: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the purified amino alcohol. Ion exchange chromatography can also be an effective method for purifying amino alcohols[7].
Part 3: Mechanistic Insights & Visual Workflows
Visualizing the reaction pathways is crucial for understanding the origin of side products.
Caption: Troubleshooting decision tree for synthesis optimization.
Part 4: Data Summary of Potential Side Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Formation Pathway | Mitigation Tactic |
| This compound | C₆H₁₅NO | 117.19 | Desired Product | - |
| N-(5-hydroxy-4-methylpentan-2-yl)-5-amino-4-methylpentan-2-ol | C₁₂H₂₇NO₂ | 217.35 | Over-alkylation | Increase excess of ammonia source.[3] |
| 4-methylpentane-1,5-diol | C₆H₁₄O₂ | 118.17 | Premature ketone reduction | Use imine-selective reducing agent (e.g., NaBH₃CN).[1] |
| 3-methyl-5-(1-hydroxyethyl)pyrrolidine | C₇H₁₅NO | 129.20 | Intramolecular cyclization | Protect terminal -OH group; lower reaction temperature. |
| 4-methylpent-1-ene | C₆H₁₂ | 84.16 | Dehydration of alcohol | Avoid high temperatures and strong acids during workup.[8] |
References
-
PubChem. This compound. [Link]
-
PubChem. 4-Amino-4-methylpentan-2-ol. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Wikipedia. Leuckart reaction. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
- Google Patents.
-
Wikipedia. Reductive amination. [Link]
-
RSC Publishing. Dehydration of 4-methylpentan-2-ol over zirconia catalysts. [Link]
-
PubMed. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Buy 4-Amino-4-methylpentan-2-ol | 4404-98-2 [smolecule.com]
- 8. Dehydration of 4-methylpentan-2-ol over zirconia catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Reaction Condition Optimization for 5-Amino-4-methylpentan-2-ol Synthesis
Welcome to the technical support center for the synthesis and optimization of 5-Amino-4-methylpentan-2-ol. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile amino alcohol as a key building block in their synthetic endeavors.[1] As a bifunctional molecule, its synthesis presents unique challenges, from controlling selectivity to achieving desired stereochemical outcomes. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to navigate these complexities, ensuring your experiments are both efficient and successful.
Section 1: Frequently Asked Questions (FAQs) on Synthesis Fundamentals
This section addresses common foundational questions regarding the synthesis of this compound, providing the essential knowledge needed before embarking on optimization.
Q1: What are the primary synthetic routes to this compound?
A1: The two most prevalent and practical synthetic strategies both start from readily available ketone precursors.
-
One-Pot Reductive Amination: This is often the most direct route, starting from 4-hydroxy-4-methylpentan-2-one. The ketone is reacted with an amine source (typically ammonia) and a reducing agent in a single vessel. This method is highly efficient as it avoids the isolation of intermediate species.[2][3]
-
Two-Step Ketone Reduction: This pathway involves the initial synthesis and isolation of 4-amino-4-methylpentan-2-one, followed by the selective reduction of the ketone functionality to the desired secondary alcohol using a suitable reducing agent like sodium borohydride or lithium aluminum hydride.[1]
The choice between these routes depends on the availability of starting materials, desired scale, and the specific selectivity challenges encountered.
Caption: Primary synthetic routes to this compound.
Q2: Why is pH control critical in the reductive amination pathway?
A2: The efficiency of reductive amination is highly dependent on the equilibrium between the starting ketone, the amine, and the resulting imine (or iminium ion) intermediate. The pH of the reaction medium directly governs this equilibrium.
-
Slightly Acidic (pH 4-6): This is generally the optimal range. Acid catalysis is required to facilitate the dehydration of the hemiaminal intermediate to form the C=N bond of the imine/iminium ion, which is the species that is actively reduced.[4]
-
Highly Acidic (pH < 4): At very low pH, the amine nucleophile (ammonia) becomes fully protonated to the non-nucleophilic ammonium ion (NH₄⁺), which shuts down the initial attack on the ketone carbonyl.
-
Neutral or Basic (pH > 7): In this range, the rate of imine formation is often slow due to the lack of acid catalysis for the dehydration step.
Therefore, maintaining a weakly acidic environment is a crucial parameter to optimize for maximizing the rate of reaction and overall yield.
Q3: How can the stereochemistry of the final product be controlled?
A3: Since this compound contains a chiral center at the alcohol-bearing carbon, obtaining a single enantiomer is often a key objective, especially in pharmaceutical applications.[5] There are two primary approaches:
-
Asymmetric Synthesis: This involves the direct formation of the desired enantiomer. A powerful method is the asymmetric catalytic hydrogenation of a prochiral ketone precursor. This uses a transition metal catalyst (e.g., Ruthenium) complexed with a chiral ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), to stereoselectively deliver hydrogen, often achieving high enantiomeric excess (>90% e.e.).[1] Enzymatic reductions using ketoreductases also offer an excellent green chemistry route to high enantiopurity.[5]
-
Classical Resolution: If a racemic mixture is synthesized first, it can be separated into its constituent enantiomers. This is typically achieved by reacting the racemic amino alcohol with a chiral resolving agent, such as an enantiomerically pure acid (e.g., N-tosyl-leucine). This reaction forms a pair of diastereomeric salts which have different solubilities, allowing one to be selectively crystallized and separated.[1]
Section 2: Troubleshooting Guide
This guide addresses specific, common issues encountered during the synthesis of this compound in a practical question-and-answer format.
Problem 1: My reaction yield is consistently low, or the starting material is never fully consumed.
-
Possible Cause A: Inefficient Imine Formation (Reductive Amination)
-
Why it happens: As discussed in the FAQ, the formation of the imine intermediate is essential. If the pH is not optimal, or if water generated during the reaction is not effectively managed, the equilibrium may favor the starting materials.
-
Solution:
-
Verify and Buffer pH: Use a pH meter to adjust the reaction mixture to pH 4-6 using a mild acid like acetic acid.
-
Water Removal: If feasible for your chosen solvent and temperature, consider using a Dean-Stark apparatus to remove water azeotropically. Alternatively, adding a drying agent like anhydrous magnesium sulfate or molecular sieves can drive the equilibrium forward.
-
-
-
Possible Cause B: Deactivated Reducing Agent or Catalyst
-
Why it happens: Common reducing agents like sodium borohydride and its derivatives can decompose with moisture over time. Catalysts for hydrogenation (e.g., Pd/C, Raney Nickel) can be poisoned by impurities (sulfur, etc.) or lose activity through improper handling or storage.
-
Solution:
-
Use Fresh Reagents: Use a newly opened bottle of the reducing agent or test its activity on a simple substrate.
-
Proper Catalyst Handling: For catalytic hydrogenations, ensure the catalyst is handled under an inert atmosphere (if required) and that solvents and substrates are sufficiently pure. For supported nickel catalysts, pre-reduction may be necessary to ensure maximum activity.[6]
-
-
-
Possible Cause C: Suboptimal Temperature or Pressure
-
Why it happens: Chemical reactions have an optimal temperature range. Too low, and the reaction rate is impractically slow. Too high, and side reactions or reagent decomposition can occur. For catalytic hydrogenations, hydrogen pressure is a key driver of the reaction rate.
-
Solution:
-
Systematic Temperature Screening: Run small-scale trials at different temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C) to find the sweet spot for your specific reagent combination.
-
Optimize Hydrogen Pressure: For hydrogenations, yields can often be improved by increasing H₂ pressure (e.g., from 1 atm to 5 atm or higher), which increases the concentration of dissolved hydrogen available to the catalyst.[2][6]
-
-
Problem 2: I am forming significant amounts of a dialkylated (tertiary amine) byproduct.
-
Why it happens: This is a classic side reaction in reductive aminations. The desired primary amine product can act as a nucleophile itself, reacting with another molecule of the ketone to form a secondary imine, which is then reduced to a tertiary amine byproduct.
-
Solution:
-
Leverage Stoichiometry: Use a large excess of the ammonia source (e.g., 5-10 equivalents or using liquid ammonia as the solvent). Le Châtelier's principle dictates that this will heavily favor the formation of the primary amine and statistically minimize the chance of the product reacting further.
-
Slow Addition: Add the reducing agent slowly to the mixture of the ketone and ammonia. This maintains a low concentration of the primary amine product at any given time, reducing the rate of the competing dialkylation reaction.
-
Problem 3: The aqueous workup is difficult, and I struggle to isolate the product.
-
Possible Cause A: High Water Solubility of the Product
-
Why it happens: As a small amino alcohol, the product has significant polarity and hydrogen bonding capability, leading to high solubility in water and making extraction inefficient.
-
Solution:
-
"Salting Out": Before extraction, saturate the aqueous layer with a salt like potassium carbonate or sodium chloride.[7] This decreases the polarity of the aqueous phase and significantly reduces the solubility of the organic product, driving it into the organic extraction solvent.
-
Use a More Polar Solvent: If extracting with a non-polar solvent like diethyl ether is failing, switch to a more polar, water-immiscible solvent such as chloroform or dichloromethane for extraction.[7]
-
Continuous Extraction: For stubborn cases, a continuous liquid-liquid extraction apparatus can be highly effective for exhaustive extraction.
-
-
-
Possible Cause B: Emulsion Formation
-
Why it happens: The amphiphilic nature of the amino alcohol can lead to the formation of stable emulsions at the interface of the aqueous and organic layers during workup, trapping the product.
-
Solution:
-
Brine Wash: After the initial extraction, washing the combined organic layers with saturated sodium chloride solution (brine) helps to break emulsions.
-
Filtration Aid: Pass the entire emulsified mixture through a pad of a filter aid like Celite.[7] The large surface area can help to break up the microscopic droplets that form the emulsion.
-
Centrifugation: If equipment is available, centrifuging the mixture can provide the physical force needed to separate the layers.
-
-
Section 3: Protocols & Comparative Data
To provide a practical starting point, a general protocol and a comparative data table are presented below.
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a representative starting point. STAB is often preferred for its mildness and selectivity for imines in the presence of ketones.[8]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-hydroxy-4-methylpentan-2-one (1.0 eq) and a suitable solvent (e.g., dichloromethane or dichloroethane, ~0.2 M concentration).
-
Amine Addition: Add ammonium acetate (1.5 eq) and glacial acetic acid (2.0 eq) to the flask. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Reduction: Cool the mixture in an ice bath to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).
-
Quench: Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Pros | Cons |
| H₂ / Catalyst (e.g., Ni, Pd/C) | 1-10 bar H₂, 60-100 °C, EtOH/MeOH[2][6] | Green (H₂O byproduct), cost-effective for large scale, high yields. | Requires specialized pressure equipment, catalyst can be pyrophoric, potential for over-reduction. |
| Sodium Borohydride (NaBH₄) | 0 °C to RT, MeOH/EtOH | Inexpensive, easy to handle. | Can reduce ketones/aldehydes, less selective for imines, reacts with protic solvents. |
| Sodium Cyanoborohydride (NaBH₃CN) | pH 4-6, MeOH | Highly selective for imines over ketones, stable in weakly acidic conditions. | Highly toxic (releases HCN gas in strong acid), requires careful pH control. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | RT, CH₂Cl₂/DCE | Mild, highly selective for imines, does not require strict pH control, high yields.[8] | More expensive than NaBH₄, generates acetic acid byproduct. |
Section 4: Visualized Troubleshooting Workflow
This decision tree provides a logical pathway for diagnosing and solving issues related to low reaction yield.
Sources
- 1. Buy 4-Amino-4-methylpentan-2-ol | 4404-98-2 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digital.csic.es [digital.csic.es]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. organic-chemistry.org [organic-chemistry.org]
Technical Support Center: Chiral Separation of 5-Amino-4-methylpentan-2-ol Enantiomers
Welcome to the technical support center for the chiral separation of 5-Amino-4-methylpentan-2-ol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of resolving this specific amino alcohol. As a molecule possessing both a basic amino group and a hydroxyl group, its separation presents unique challenges and opportunities. This document provides field-proven insights and structured protocols to help you achieve robust and reliable enantiomeric separation.
Section 1: Chiral Chromatography (HPLC & SFC)
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for the analytical and preparative separation of enantiomers.[1][2][3] The success of these methods hinges on the selection of the appropriate Chiral Stationary Phase (CSP) and the optimization of mobile phase conditions.
Frequently Asked Questions (HPLC/SFC)
Q1: I am observing poor or no resolution between the enantiomers of this compound. What are the most common causes and how do I fix them?
A1: This is a common starting problem, and a systematic approach is crucial. The issue almost always lies with either the Chiral Stationary Phase (CSP) or the mobile phase composition.
-
Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is the single most critical factor. For amino alcohols, polysaccharide-based CSPs (e.g., those with cellulose or amylose derivatives) are often the most effective.[1][4] Pirkle-type and cyclodextrin-based columns can also show success.[4][5] If your current column is not providing separation, screening a column from a different class is the most logical next step.
-
Suboptimal Mobile Phase: The mobile phase must be meticulously optimized.
-
Normal Phase: This is the preferred mode for many amino alcohol separations. The ratio of the alkane (e.g., hexane, heptane) to the alcohol modifier (e.g., ethanol, isopropanol) dramatically affects selectivity.
-
Additives are Key: For a basic compound like this compound, peak shape and resolution are often poor without a basic additive. Adding a small amount of an amine like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) to the mobile phase is essential to suppress unwanted interactions with the silica support and improve peak symmetry.[4][6]
-
-
Temperature Effects: Temperature influences the thermodynamics of chiral recognition and can be an unexpectedly powerful tool.[6] Screening temperatures between 10°C and 40°C can sometimes significantly improve or even enable a separation.
Q2: My chromatogram shows well-separated peaks, but they are broad and tailing significantly. What's happening and how can I get sharp, symmetrical peaks?
A2: Poor peak shape is a classic problem when analyzing amines. The primary cause is secondary interactions between the basic amino group of your analyte and acidic residual silanol groups on the surface of the silica-based CSP.[6] This leads to non-ideal chromatographic behavior, manifesting as peak tailing.
Solution: The most effective solution is to add a basic competitor to your mobile phase. An additive like diethylamine (DEA) or triethylamine (TEA) at a low concentration (0.05% - 0.2%) will compete with your analyte for the active silanol sites, effectively masking them and resulting in significantly improved peak shape.[6]
Q3: Is Supercritical Fluid Chromatography (SFC) a viable alternative to HPLC for this separation?
A3: Absolutely. SFC is an excellent, and often superior, technique for chiral separations, particularly on a preparative scale.[7][8] Its main advantages are speed and reduced use of toxic solvents.[8] SFC uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, allowing for very fast separations.[8]
For primary amines, crown ether-based CSPs, such as Crownpak®, have shown exceptional performance in SFC.[9] It is important to note that these columns typically require an acidic additive (e.g., trifluoroacetic acid, TFA) in the co-solvent, in contrast to the basic additives used with polysaccharide columns.[9]
Q4: this compound lacks a strong UV chromophore. How can I achieve sensitive detection?
A4: This is a critical consideration. Direct UV detection will be challenging and may lack the required sensitivity. You have two primary strategies:
-
Derivatization: React the amino alcohol with a derivatizing agent that introduces a strong chromophore. This is a common and effective approach.[1] The derivatized diastereomers can then be separated on a standard achiral column, or the derivatized enantiomers can be separated on a chiral column with enhanced UV detection.[10]
-
Alternative Detection Methods: If derivatization is not desirable, use a more universal detector.
-
Mass Spectrometry (MS): LC-MS is an ideal solution, offering both high sensitivity and mass confirmation.
-
Evaporative Light Scattering Detector (ELSD): ELSD is another universal detector that can be used when analytes are non-volatile and lack a chromophore.[1]
-
Data Presentation: Recommended Starting Conditions
The following table provides recommended starting points for method development. Optimization will be required for your specific instrumentation and purity requirements.
| Parameter | HPLC (Normal Phase) | SFC |
| Chiral Column | Chiralpak® IA, IB, IC, or ID | Chiralpak® AD-3, AS-3 or Crownpak® CR-I(+) |
| Mobile Phase | Hexane / Ethanol (80:20 v/v) | CO₂ / Methanol (70:30 v/v) |
| Additive | 0.1% Diethylamine (DEA) | 0.1% DEA (for Polysaccharide) or 0.5% TFA (for Crownpak) |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25 °C | 40 °C |
| Detection | UV (if derivatized) or ELSD/MS | UV (if derivatized) or MS |
Experimental Workflow: Chiral Chromatography Method Development
The development of a robust chiral separation method follows a logical, stepwise screening and optimization process.
Caption: A systematic workflow for chiral method development.
Section 2: Diastereomeric Salt Resolution
For larger-scale separations where chromatography can be prohibitively expensive, classical resolution via diastereomeric salt formation is a powerful and economical technique.[7][12] This method is particularly well-suited for this compound due to its basic amino group.
Frequently Asked Questions (Salt Resolution)
Q1: What is the principle behind diastereomeric salt resolution for an amine?
A1: The process involves reacting the racemic amine (a 50:50 mixture of R and S enantiomers) with an enantiomerically pure chiral acid, known as a resolving agent.[13][14] This acid-base reaction forms a mixture of two diastereomeric salts (e.g., R-amine•R-acid and S-amine•R-acid). Diastereomers have different physical properties, most importantly, different solubilities in a given solvent.[12] This solubility difference allows one of the diastereomeric salts to crystallize preferentially from the solution, enabling its separation by simple filtration. The pure enantiomer is then recovered by treating the isolated salt with a base to break the salt and liberate the free amine.[15]
Q2: How do I choose the right chiral resolving agent and solvent?
A2: This is the most critical and often empirical part of the process. A screening approach is highly recommended.[7]
-
Common Resolving Agents for Amines:
-
Solvent Selection: The solvent must provide a significant solubility difference between the two diastereomeric salts. Alcohols (ethanol, methanol, isopropanol) or aqueous alcohol mixtures are common starting points. The ideal solvent will dissolve both salts at an elevated temperature but allow only one to crystallize upon cooling.
Data Presentation: Common Resolving Agents for Amines
| Resolving Agent | Type | Typical Solvents |
| Tartaric Acid | Dicarboxylic Acid | Ethanol, Methanol, Water |
| Mandelic Acid | α-Hydroxy Acid | Isopropanol, Ethyl Acetate |
| Camphorsulfonic Acid | Sulfonic Acid | Ethanol, Acetone |
| N-Tosyl-Amino Acids | Amino Acid Derivative | Ethanol, Acetonitrile |
Experimental Protocol: Diastereomeric Salt Resolution
-
Salt Formation: In a suitable reaction vessel, dissolve 1.0 equivalent of racemic this compound in a minimal amount of a chosen solvent (e.g., absolute ethanol) with gentle heating. In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (R,R)-(+)-Tartaric acid) in the same solvent.[16]
-
Crystallization: Add the resolving agent solution to the amine solution. The mixture may become cloudy as the salts form. Heat the mixture until a clear solution is obtained, then allow it to cool slowly to room temperature, and finally in an ice bath to induce crystallization.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. This solid is the diastereomerically enriched salt.
-
Enantiomer Liberation: Suspend the isolated salt in water and add a strong base (e.g., 2M NaOH) until the pH is >11. This will deprotonate the amine, breaking the salt.
-
Extraction: Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
Purity Check: Determine the enantiomeric excess (ee) of the product using a validated chiral HPLC or SFC method.
Workflow Diagram: Diastereomeric Salt Resolution
Caption: The classical resolution process for a racemic amine.
Section 3: Enzymatic Resolution
Enzymatic kinetic resolution is a highly selective "green" chemistry approach that leverages the stereospecificity of enzymes, typically lipases, to differentiate between enantiomers.
Frequently Asked Questions (Enzymatic Resolution)
Q1: How does enzymatic resolution work for an amino alcohol?
A1: In a kinetic resolution, an enzyme catalyzes a reaction on one enantiomer much faster than the other.[17] For this compound, this is typically an acylation reaction. The racemic amino alcohol is reacted with an acyl donor (like vinyl acetate) in the presence of a lipase. The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer), converting it to an ester. The other enantiomer (the S-enantiomer) remains largely unreacted.[18] The resulting mixture contains an unreacted amino alcohol (S-enantiomer) and an acylated amino alcohol (R-enantiomer). These two compounds have very different chemical properties and can be easily separated by standard methods like column chromatography or extraction.
Q2: My enzymatic reaction is very slow or gives a low yield (<50%) and low enantiomeric excess (ee). What should I troubleshoot?
A2: Low yields and poor enantioselectivity in enzymatic resolutions are often caused by a few key factors.[19]
-
Sub-optimal Reaction Conditions: Enzyme activity is highly sensitive to its environment. Ensure the temperature, pH, and solvent are optimal for the specific enzyme you are using. Most lipases work well in non-polar organic solvents like hexane or MTBE.[19]
-
Poor Enantioselectivity (E-value): The chosen enzyme may simply not be selective enough for your substrate. Screening different lipases (e.g., from Candida antarctica (Novozym 435), Pseudomonas cepacia) is the best way to find a highly selective enzyme.
-
Enzyme Inhibition: The reaction can be inhibited by the substrate or, more commonly, by the product.[19] If product inhibition is suspected, running the reaction at a lower concentration or using in-situ product removal techniques may help.
-
Reversibility: The acylation reaction can be reversible. Using an irreversible acyl donor, such as vinyl acetate, is highly recommended as it shifts the equilibrium towards the products.
Workflow Diagram: Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution via acylation.
References
- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (Source: Elsevier)
- Enzymatic Resolution of Amines and Amino Alcohols Using Pent‐4‐enoyl Deriv
- Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. (Source: Benchchem)
- HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases.
- Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. (Source: Benchchem)
- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. (Source: BioDuro)
- A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. (Source: Benchchem)
- Chiral column takes the crown for supercritical enantioseparation of primary amines.
- Resolution (Separation) of Enantiomers. (Source: Chemistry LibreTexts)
- Amino alcohol-derived chiral st
- Chiral resolution. (Source: Wikipedia)
- Racemic Mixtures and the Resolution of Enantiomers. (Source: Chemistry LibreTexts)
- Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. (Source: AKJournals)
- addressing low yields in the enzymatic resolution of amino alcohols. (Source: Benchchem)
- Chiral HPLC for efficient resolution of enantiomers. (Source: Chemical Society Reviews, RSC Publishing)
- Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols and amines. (Source: Journal of Chemical and Pharmaceutical Research)
- Chiral HPLC for efficient resolution of enantiomers.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- Classical Resolution Techniques for Enantiomer Production of 4-Amino-4-methylpentan-2-ol. (Source: Smolecule)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amino alcohol-derived chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. selvita.com [selvita.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. akjournals.com [akjournals.com]
- 11. academic.oup.com [academic.oup.com]
- 12. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chiral resolution - Wikipedia [en.wikipedia.org]
- 16. Buy 4-Amino-4-methylpentan-2-ol | 4404-98-2 [smolecule.com]
- 17. jocpr.com [jocpr.com]
- 18. Sci-Hub. ChemInform Abstract: Enzymatic Resolution of Amines and Amino Alcohols Using Pent‐4‐enoyl Derivatives. / ChemInform, 1996 [sci-hub.box]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 5-Amino-4-methylpentan-2-ol in Solution
Welcome to the technical support center for 5-Amino-4-methylpentan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction
This compound is a valuable building block in pharmaceutical and chemical synthesis, characterized by the presence of both a secondary amine and a secondary alcohol functional group.[1] The dual reactivity of these groups makes it a versatile molecule but also presents specific challenges regarding its stability in solution.[2] Understanding and mitigating potential degradation is crucial for ensuring the accuracy, reproducibility, and safety of your experimental outcomes.
This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the stability of this compound.
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by a combination of factors, including:
-
pH: Both acidic and basic conditions can promote degradation through hydrolysis and other reactions.[3]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of the amine and alcohol functional groups.
-
Light Exposure: Photolytic degradation can occur, particularly with prolonged exposure to UV light.
-
Solvent Choice: The polarity and composition of the solvent can impact stability. For instance, some organic solvents may accelerate thermal degradation compared to aqueous solutions.[4]
Q2: What are the likely degradation pathways for this compound?
A2: Based on the structure of this compound, the following degradation pathways are plausible:
-
Oxidation: The secondary amine can be oxidized to form corresponding hydroxylamines or nitrones. The secondary alcohol can be oxidized to a ketone (4-amino-2-methylpentan-2-one).
-
Deamination: The amino group could be eliminated, particularly under certain enzymatic or harsh chemical conditions, leading to the formation of an unsaturated alcohol or other products.[5][6]
-
Dehydration: The alcohol group can undergo dehydration, especially under acidic conditions and heat, to form alkenes.
Q3: What are the recommended general storage conditions for solutions of this compound?
A3: To maximize the shelf-life of your this compound solutions, we recommend the following storage conditions:
-
Temperature: Store solutions at low temperatures, ideally refrigerated (2-8 °C) or frozen (-20 °C or lower) for long-term storage.
-
Light: Protect solutions from light by using amber vials or storing them in the dark.
-
Atmosphere: For sensitive applications, consider purging the solution with an inert gas (e.g., argon or nitrogen) to minimize oxidative degradation.
-
pH: If possible, maintain the pH of aqueous solutions close to neutral, unless experimental conditions require otherwise.
Q4: How can I monitor the stability of my this compound solution over time?
A4: A stability-indicating analytical method is essential for monitoring the integrity of your solution. High-Performance Liquid Chromatography (HPLC) is a highly effective technique for this purpose.[7][8] A typical approach would involve:
-
Developing a reversed-phase HPLC method that can separate the parent compound from potential degradation products.
-
Periodically analyzing your stored solution and comparing the chromatogram to that of a freshly prepared standard.
-
Quantifying the appearance of new peaks or a decrease in the main peak area to assess the extent of degradation.
Troubleshooting Guide
This section provides a structured approach to resolving common stability-related issues you may encounter during your experiments.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected biological/chemical activity. | Degradation of the active compound. | 1. Verify Solution Integrity: Immediately analyze your stock and working solutions using a stability-indicating method like HPLC to check for degradation products. 2. Prepare Fresh Solutions: If degradation is confirmed or suspected, prepare fresh solutions from a reliable source of solid this compound. 3. Review Storage Conditions: Ensure that your storage conditions (temperature, light exposure) are optimal. |
| Appearance of unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS). | Chemical degradation of this compound. | 1. Characterize Unknown Peaks: If possible, use mass spectrometry (LC-MS) to obtain molecular weight information for the new peaks to help identify potential degradation products. 2. Conduct Forced Degradation Studies: To confirm the origin of the peaks, perform a forced degradation study (see protocol below) to see if the same degradation products are formed under stress conditions.[3][9] |
| Precipitate formation in your solution upon storage. | Poor solubility or formation of insoluble degradation products. | 1. Check Solubility Limits: Re-evaluate the solubility of this compound in your chosen solvent at the storage temperature.[10][11][12] 2. Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradation product. 3. Consider a Different Solvent System: If solubility is the issue, you may need to use a co-solvent or a different buffer system. |
| Discoloration of the solution. | Oxidative degradation or other complex reactions. | 1. Minimize Oxygen Exposure: Purge your solvent with an inert gas before preparing the solution and store it under an inert atmosphere. 2. Use High-Purity Solvents: Ensure that your solvents are of high purity and free from peroxides or other oxidizing contaminants. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of your analytical method.[3][9]
Objective: To intentionally degrade this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water and/or organic solvent (e.g., acetonitrile, methanol)
-
pH meter
-
Heating block or water bath
-
UV lamp (for photostability)
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
Repeat with 1 M HCl if no degradation is observed.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at an elevated temperature (e.g., 60 °C) for a defined period.
-
Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
Repeat with 1 M NaOH if no degradation is observed.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Keep at room temperature for a defined period, protected from light.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Heat an aliquot of the stock solution at an elevated temperature (e.g., 70 °C) for a defined period.
-
Analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to UV light for a defined period.
-
Keep a control sample in the dark at the same temperature.
-
Analyze both samples by HPLC.
-
-
Analysis: Analyze all samples by your developed HPLC method and compare the chromatograms to a control sample (untreated stock solution).
Workflow for Forced Degradation Study:
Caption: Workflow for a forced degradation study.
Visualizing Potential Degradation Pathways
The following diagram illustrates potential degradation pathways for this compound based on its chemical structure.
Sources
- 1. hovione.com [hovione.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. researchgate.net [researchgate.net]
- 11. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]
Overcoming low reactivity of "5-Amino-4-methylpentan-2-ol"
Welcome to the technical support guide for 5-Amino-4-methylpentan-2-ol. This resource is designed for researchers, chemists, and drug development professionals who are incorporating this sterically hindered amino alcohol into their synthetic workflows. Here, we address the common challenges associated with its low reactivity and provide field-proven troubleshooting strategies and detailed protocols to ensure your experimental success.
Section 1: Understanding the Core Challenge: Steric Hindrance and Reactivity
This section addresses the fundamental reasons behind the synthetic difficulties encountered with this compound.
Question 1: Why does this compound exhibit low reactivity, particularly at the amine?
Answer: The primary reason for the attenuated reactivity of the primary amine in this compound is steric hindrance . The molecule's structure features a methyl group on the carbon atom adjacent (alpha) to the aminomethyl group (-CH₂NH₂). This, combined with the additional methyl group at the tertiary carbon (C4), creates a sterically congested environment around the nitrogen atom's lone pair of electrons.
This steric bulk physically obstructs the approach of electrophiles, significantly increasing the activation energy required for common reactions like N-acylation and N-alkylation. Compared to a linear amino alcohol like 5-amino-pentan-2-ol, the access to the nucleophilic nitrogen center is severely restricted.
Question 2: What are the primary competing side reactions when working with this molecule?
Answer: The bifunctional nature of this amino alcohol presents a significant challenge in chemoselectivity. The two main competing reactions are:
-
O-Acylation/O-Alkylation: The secondary alcohol at the C2 position is also a nucleophile. While generally less nucleophilic than the primary amine, under certain conditions (particularly acidic conditions where the amine is protonated and thus deactivated), the alcohol can react preferentially with electrophiles.[1]
-
Elimination Reactions: Under harsh basic conditions or high temperatures, dehydration or other elimination pathways can become competitive, especially if the hydroxyl or a derivatized amino group can act as a leaving group.
Controlling the reaction conditions to favor N-functionalization over O-functionalization is a critical aspect of its use in synthesis.
Section 2: Troubleshooting Guide for N-Acylation (Amide Bond Formation)
Amide bond formation is one of the most common yet challenging reactions involving this substrate. If standard methods are failing, this guide provides a logical progression of troubleshooting steps.
Caption: Decision workflow for troubleshooting N-acylation reactions.
Question 3: My standard coupling with an acyl chloride and triethylamine (Et₃N) in DCM is giving less than 10% yield. What are the first things to modify?
Answer: This is a common outcome due to the high steric hindrance. Before moving to more expensive reagents, consider these initial modifications:
-
Switch to a Non-Nucleophilic Hindered Base: Replace triethylamine with a base like N,N-diisopropylethylamine (DIPEA or Hünig's base). DIPEA is less likely to compete as a nucleophile while still effectively scavenging the HCl byproduct.
-
Increase Temperature: Gently heat the reaction to 40-60 °C. The increased thermal energy can help overcome the activation barrier imposed by steric hindrance. Monitor for potential side reactions.
-
Change Solvent: Switch from dichloromethane (DCM) to a higher-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethylacetamide (DMAc). These solvents can improve the solubility of all components and are suitable for higher reaction temperatures.
Question 4: Which modern coupling reagents are most effective for sterically hindered substrates like this one?
Answer: For challenging amide couplings, moving beyond simple acid chlorides to in situ acid activation with coupling reagents is essential. Carbodiimides like DCC or EDCI alone often fail with hindered substrates. The most effective reagents are typically "onium" salts, which create highly reactive ester intermediates.[2]
| Reagent Class | Example(s) | Mechanism & Advantages | Common Byproducts |
| Uronium/Aminium | HATU, HBTU, COMU | Forms a highly reactive O-acylisourea which rapidly converts to an activated OBt or Oxyma ester. Very fast reaction rates, low rates of epimerization.[3] | Tetramethylurea, HOBt/Oxyma |
| Phosphonium | BOP, PyBOP | Forms a phosphonium ester intermediate. Highly effective for hindered systems but produces carcinogenic HMPA as a byproduct (BOP). PyBOP is a safer alternative. | HMPA (from BOP), Triphenylphosphine oxide |
| Carbodiimide + Additive | EDCI + HOBt/Oxyma | The carbodiimide activates the acid, which is then trapped by the additive to form a reactive ester, preventing side reactions and reducing epimerization. | Isourea, HOBt/Oxyma |
Recommendation: Start with HATU or COMU . They are highly effective, exhibit fast kinetics, and have a lower risk of side reactions and racemization compared to older reagents.
Question 5: Even with HATU, my reaction is sluggish. Is there a more powerful acid activation method?
Answer: Yes. For extremely challenging couplings where even the most potent onium salts are insufficient, converting the carboxylic acid to an acyl fluoride is a superior strategy.[4] Acyl fluorides are small, highly electrophilic, and less sterically demanding than the activated esters formed by coupling reagents.[4][5] This minimizes steric clashes during the nucleophilic attack by the hindered amine.
A modern and effective reagent for this conversion is BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate). The reaction can be performed in situ.
Protocol 1: High-Efficiency N-Acylation via Acyl Fluoride Intermediate
-
Preparation: In a dry, inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and BTFFH (1.1 eq) in anhydrous DMF.
-
Activation: Add a non-nucleophilic base such as DIPEA (2.5 eq) to the mixture and stir at room temperature for 20-30 minutes to form the acyl fluoride.
-
Coupling: Add a solution of this compound (1.2 eq) in DMF to the reaction mixture.
-
Reaction: Heat the reaction to 60-80 °C and monitor by LC-MS or TLC. Reactions are often complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with aqueous NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.
This protocol has proven effective for substrates where standard methods fail completely.[4]
Section 3: Troubleshooting Guide for N-Alkylation
Directly alkylating the hindered amine can be even more difficult than acylation due to the lower reactivity of alkyl halides compared to acylating agents.
Caption: Troubleshooting workflow for N-alkylation of hindered amines.
Question 6: My direct N-alkylation with an alkyl bromide and K₂CO₃ is not working. What is a better approach?
Answer: Direct alkylation with alkyl halides is often slow and requires high temperatures, leading to side products. A more reliable and generally higher-yielding method for primary amines is reductive amination . This involves reacting the amine with an aldehyde or ketone to form an imine (or iminium ion) intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).
However, be aware that the initial imine formation can also be slow due to the steric hindrance of this compound. This step may require a mild acid catalyst (like acetic acid) and elevated temperatures to drive the condensation forward.
Question 7: Is there a more advanced, atom-economical method for N-alkylation that avoids alkyl halides or pre-formed aldehydes?
Answer: Absolutely. Catalytic Hydrogen Borrowing (also known as borrowing hydrogen alkylation) is a state-of-the-art strategy ideal for this purpose.[6][7] This method uses a transition metal catalyst (typically Ruthenium or Iridium-based) to temporarily "borrow" hydrogen from a primary or secondary alcohol, converting it in situ to a highly reactive aldehyde or ketone.[6][8]
The amine then condenses with this transient electrophile to form an imine. The catalyst, which has retained the "borrowed" hydrogen, then reduces the imine to the desired N-alkylated amine, regenerating the catalyst in the process. The only byproduct is water, making it a highly atom-economical and green methodology.[7] This approach is particularly effective for coupling amino acids and their derivatives with a wide range of alcohols.[6]
Protocol 2: N-Alkylation via Catalytic Hydrogen Borrowing
-
Catalyst System: A common catalyst is [Ru(p-cymene)Cl₂]₂ activated by a suitable ligand.
-
Reaction Setup: In a pressure-rated vial under an inert atmosphere, combine this compound (1.0 eq), the desired alcohol (1.5-2.0 eq), the Ruthenium catalyst (1-2 mol%), and a base (e.g., K₂CO₃, 1.0 eq) in a suitable solvent like toluene or 1,4-dioxane.
-
Reaction: Seal the vial and heat to 100-120 °C for 12-24 hours. The reaction progress should be monitored by LC-MS.
-
Workup: After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst and base. Rinse the pad with the reaction solvent. Concentrate the filtrate in vacuo.
-
Purification: Purify the resulting N-alkylated product by column chromatography.
This method circumvents the need for harsh reagents and is often more effective for hindered substrates than traditional methods.[9]
Section 4: Frequently Asked Questions (FAQs)
Q: How can I promote O-acylation instead of N-acylation? A: To achieve selective O-acylation, the much more nucleophilic amine group must be deactivated. This is readily accomplished by performing the reaction in a strong acid medium, such as trifluoroacetic acid (TFA).[1] The acid protonates the amine to form a non-nucleophilic ammonium salt (-NH₃⁺), allowing the acylating agent (e.g., an acyl chloride or anhydride) to react exclusively with the hydroxyl group.
Q: What is the best way to protect the alcohol group if I need to perform a sequence of reactions on the amine? A: A silyl ether protecting group, such as a tert-butyldimethylsilyl (TBS) ether, is an excellent choice. It is robust to many reaction conditions used for amine modification (e.g., non-acidic acylations, alkylations) and can be easily removed later with a fluoride source like TBAF.
Q: Are there any specific analytical challenges with this molecule? A: Due to the presence of both a basic amine and a polar alcohol, the compound can exhibit tailing on standard silica gel chromatography. Using a small amount of triethylamine (~0.5-1%) in the eluent can help to obtain sharper peaks and better separation. For LC-MS analysis, using a mobile phase with a formic acid or ammonium formate additive will ensure consistent protonation and good peak shape.
References
-
Shadford, A. J., & Williams, J. M. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, 53(80), 11119-11122. [Link][10]
-
Devi, N., & Deka, D. C. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701. [Link][11]
-
Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Novel palladium nanoparticles stabilized by clinoptilolite as a natural inexpensive zeolite for N-formylation and N-acylation of amines. RSC Advances, 6(1), 585-592. [Link][12]
-
Kantam, M. L., Kumar, K. B. S., & Sreekanth, P. (2006). An efficient greener approach for N-acylation of amines in water using benzotriazole chemistry. Molecules, 11(7), 546-557. [Link][13]
-
Watson, A. J., Williams, J. M., & Wills, M. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701933. [Link][6][7][8]
-
Chakraborti, A. K., & Chankeshwara, S. V. (2006). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Organic & Biomolecular Chemistry, 4(14), 2769-2771. [Link]
-
Fallan, C., Lerchen, A., & Williams, J. M. (2016). Hydrogen-Borrowing Alkylation of 1,2-Amino Alcohols in the Synthesis of Enantioenriched γ-Aminobutyric Acids. Angewandte Chemie International Edition, 55(2), 6981-6984. [Link][9]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link][2]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11634-11637. [Link][4][5]
-
Nishiwaki, N., et al. (2019). Metal-Free O-Selective Direct Acylation of Amino Alcohols Through Pseudo-Intramolecular Process. European Journal of Organic Chemistry, 2019(26), 4215-4220. [Link][14]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Lunde, A., & Undheim, K. (2005). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 1, 13. [Link][1]
-
Chemistry Study. (2022, December 25). #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP. YouTube. [Link][3]
Sources
- 1. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Amino Alcohols
Topic: Synthesis of 4-Amino-4-methylpentan-2-ol
A Note on Nomenclature: The requested topic is the synthesis of "5-Amino-4-methylpentan-2-ol." Following IUPAC naming conventions, this would imply the structure H₂N-CH₂-CH(CH₃)-CH₂-CH(OH)-CH₃. However, a more commonly synthesized and referenced structural isomer is 4-Amino-4-methylpentan-2-ol (CAS No. 4404-98-2)[1][2][3]. This guide will focus on the synthesis of the latter, as the principles and troubleshooting strategies for reductive amination are broadly applicable and more robustly documented for this compound.
Introduction to Synthesis and Scaling Challenges
4-Amino-4-methylpentan-2-ol is a valuable building block in pharmaceutical and chemical synthesis, notable for its bifunctional nature containing both a primary amine and a secondary alcohol[4]. The most direct and scalable synthetic route is the reductive amination of 4-methylpentan-2-one (methyl isobutyl ketone, MIBK). This one-pot reaction involves the condensation of the ketone with an ammonia source to form an imine intermediate, which is subsequently reduced in situ to the desired amine.
While conceptually straightforward, scaling this synthesis presents challenges related to reaction kinetics, byproduct formation, and product isolation. This guide provides a comprehensive troubleshooting framework for researchers, process chemists, and drug development professionals to navigate these complexities.
General Synthesis Workflow
The overall process involves three key stages: imine formation, reduction, and product workup/purification. Each stage has critical parameters that influence the overall success of the synthesis.
Caption: General workflow for the synthesis of 4-Amino-4-methylpentan-2-ol.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
| Problem / Observation | Underlying Question & Probable Causes | Recommended Actions & Scientific Rationale |
| Low or No Product Yield | Why is the conversion of my starting ketone so low? 1. Inefficient Imine Formation: The equilibrium between the ketone/ammonia and the imine/water may not favor the imine. This is often pH-dependent and hindered by the presence of water.[5]2. Poor Reducing Agent Reactivity: The chosen hydride reagent may be old, may have degraded due to moisture, or is not potent enough for the specific substrate under the reaction conditions.[5][6]3. Incorrect Stoichiometry: An insufficient excess of the ammonia source or reducing agent can lead to incomplete conversion. | 1. Optimize Imine Formation: - pH Control: Maintain a mildly acidic pH (typically 5-7). Acetic acid is often used as a catalyst and to form the ammonium acetate salt in situ.[7] Too low a pH will protonate the amine, rendering it non-nucleophilic.[5] - Water Removal: For stubborn reactions, consider adding a dehydrating agent like molecular sieves (4Å) to drive the equilibrium towards the imine.2. Verify and Select Appropriate Reducing Agent: - Use a freshly opened bottle of the hydride reagent or titrate to determine its activity. - For ketones, Sodium triacetoxyborohydride (NaBH(OAc)₃) is often superior as it is selective for imines over ketones and does not require strict pH control like NaBH₃CN.[7][8]3. Adjust Stoichiometry: - Use a significant excess of the ammonia source (e.g., 10 equivalents of ammonium acetate).[7] - Use a slight excess of the reducing agent (e.g., 1.3-1.6 equivalents).[7] |
| Significant Byproduct Formation | What are these unexpected spots on my TLC / peaks in my GC-MS? 1. Starting Ketone is Reduced: A strong, non-selective reducing agent like NaBH₄ can reduce the starting ketone to the corresponding alcohol (4-methylpentan-2-ol) before it forms the imine.[6]2. Dialkylation (Tertiary Amine Formation): The newly formed primary amine product can react with another molecule of the ketone to form a secondary imine, which is then reduced to a tertiary amine byproduct. This is a common issue in reductive aminations.[5]3. Aldol Condensation: Under basic or acidic conditions, the starting ketone can undergo self-condensation, leading to complex impurities. | 1. Use a Chemoselective Reducing Agent: - Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for one-pot reactions as it is less likely to reduce the ketone starting material compared to the iminium ion intermediate.[7][8] - Sodium Cyanoborohydride (NaBH₃CN): Effective at mildly acidic pH where the iminium ion is readily formed and more reactive than the ketone.[5] - Staged Addition: If using NaBH₄, allow sufficient time for imine formation before adding the reducing agent.[5][6]2. Minimize Dialkylation: - Use a large excess of the ammonia source to outcompete the primary amine product for reaction with the ketone.[7]3. Control Reaction Conditions: - Maintain the recommended pH and temperature to disfavor side reactions. Monitor the reaction closely to avoid prolonged reaction times that can promote byproduct formation. |
| Difficult Product Isolation | Why am I getting a low isolated yield after workup? 1. Product is Water-Soluble: As a small amino alcohol, the product has significant polarity and water solubility, leading to losses in the aqueous layer during extraction.[2][4]2. Emulsion Formation: The amphiphilic nature of the product can lead to persistent emulsions during the aqueous workup, making phase separation difficult.3. Incorrect Purification Method: The product is a liquid with a relatively high boiling point. High-vacuum distillation can be effective, but chromatographic purification may be necessary if byproducts have similar boiling points. Ion-exchange chromatography can be a powerful tool for polar amino compounds.[4] | 1. Optimize Extraction: - Salting Out: Saturate the aqueous layer with a salt (e.g., NaCl or K₂CO₃) to decrease the polarity of the aqueous phase and drive the amino alcohol into the organic layer. - Continuous Extraction: For large-scale operations, a continuous liquid-liquid extractor can significantly improve recovery. - pH Adjustment: Ensure the aqueous phase is basic (pH > 11) during extraction to deprotonate the ammonium salt and maximize the concentration of the free amine in the organic layer.2. Break Emulsions: - Add a small amount of brine or a different organic solvent. - Centrifugation is an effective method for breaking emulsions on a lab scale.3. Select Appropriate Purification: - Vacuum Distillation: If the product is the major component and impurities are non-volatile, this is the most scalable method. - Chromatography: Use a polar stationary phase (e.g., silica gel) with a gradient of a polar solvent (e.g., methanol in dichloromethane with a small amount of ammonium hydroxide to prevent streaking). |
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is the best for scaling up this synthesis?
A1: For scalability and safety, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is often the preferred choice.[7][8] It is milder and more selective for imines over ketones than NaBH₄, reducing the formation of the alcohol byproduct.[5][6] It is also stable in common aprotic solvents like dichloroethane (DCE) or tetrahydrofuran (THF) and does not release toxic hydrogen cyanide gas, a concern with NaBH₃CN under acidic conditions.[6][7] Catalytic hydrogenation (H₂/Pd, Pt, or Ni) is another scalable option but may require specialized high-pressure equipment.[8]
Q2: How critical is pH control during the reaction?
A2: It is absolutely critical, especially when using pH-sensitive reagents like NaBH₃CN. Imine formation is acid-catalyzed but requires a free amine nucleophile. The optimal rate is typically observed between pH 5 and 7.[5] If the pH is too low (<4), the ammonia will be fully protonated to the non-nucleophilic ammonium ion. If the pH is too high (>8), the acid catalysis for carbonyl activation is insufficient.
Q3: How can I effectively monitor the reaction's progress?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Use a potassium permanganate stain. The starting ketone will show a spot, while the amino alcohol product will appear as a distinct, more polar spot. This is excellent for qualitative, at-a-glance monitoring.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most robust method. It allows for the quantitative tracking of the disappearance of the starting ketone and the appearance of the product and any byproducts (like the reduced alcohol or dialkylated amine).
-
¹H NMR: Taking an aliquot from the reaction, performing a mini-workup, and running a quick NMR can confirm the formation of the product by identifying its characteristic peaks and the disappearance of the ketone's signals.
Q4: Can this synthesis be made stereoselective?
A4: Yes, but it requires a different approach. The direct reductive amination described here will produce a racemic mixture as the hydroxyl group is already present as a racemic center in the starting material (if not resolved) and the new chiral center at the amine is not controlled. To achieve stereoselectivity, one would typically need to employ asymmetric methods such as:
-
Asymmetric Catalytic Hydrogenation: Using a chiral catalyst (e.g., Ru-BINAP complexes) to reduce a prochiral ketone precursor.[4]
-
Enzymatic Reduction: Using alcohol dehydrogenases that exhibit high stereospecificity.[4]
-
Resolution: Separating the final racemic mixture into individual enantiomers using a chiral resolving agent, such as N-tosyl-leucine, to form diastereomeric salts that can be separated by crystallization.[4]
Q5: What are the primary safety considerations for this reaction at scale?
A5:
-
Hydride Reagents: All borohydride reagents react with water and protic solvents to release flammable hydrogen gas. They should be handled under an inert atmosphere (Nitrogen or Argon) and quenched carefully by slow, controlled addition to a cooled acidic or basic solution.
-
Ammonia: If using anhydrous ammonia or concentrated ammonium hydroxide, work in a well-ventilated fume hood. Ammonia is corrosive and has a high vapor pressure.
-
Solvents: Solvents like dichloroethane (DCE) and tetrahydrofuran (THF) are flammable and have specific health hazards.[9] Ensure proper personal protective equipment (PPE) is used and consult the Safety Data Sheet (SDS) for each reagent.
-
Exotherm: The quenching step of the reaction can be highly exothermic. Perform this step in an ice bath with controlled addition of the quenching agent.
Troubleshooting Decision Workflow
This diagram provides a logical path for diagnosing and solving common synthesis problems.
Caption: A decision tree for troubleshooting the reductive amination synthesis.
Comparative Summary of Reducing Agents
| Reducing Agent | Typical Solvent | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aprotic (DCE, THF)[6] | High selectivity for imines; mild; no need for strict pH control; commercially available and easy to handle.[7][8] | Water-sensitive; generates acetic acid byproduct.[6] |
| Sodium Cyanoborohydride (NaBH₃CN) | Protic (Methanol)[6] | Stable in protic solvents; selective at controlled pH. | Highly toxic (releases HCN below pH 5); requires careful pH monitoring.[5] |
| Sodium Borohydride (NaBH₄) | Protic (Methanol, Ethanol)[6] | Inexpensive; readily available. | Can reduce the starting ketone; requires imine to be pre-formed for good selectivity.[5][6] |
| Catalytic Hydrogenation (H₂/Catalyst) | Alcohols, Ethyl Acetate | "Green" (water is the only byproduct); highly effective; scalable. | Requires specialized high-pressure equipment; catalyst can be expensive and pyrophoric.[8] |
References
-
Myers, A. G. Reductive Amination. Available from: [Link]
-
Bomann, M. D., et al. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry. Available from: [Link]
-
Organic Chemistry Data. Reductive Amination - Common Conditions. Available from: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
-
Wikipedia. Reductive amination. Available from: [Link]
-
ACS Green Chemistry Institute. Specific solvent issues with Reductive Amination/Alkylation. Available from: [Link]
-
Reddit r/Chempros. (2024). Reductive amination difficulties - poor conversion. Available from: [Link]
-
Reddit r/chemistry. (2023). What's wrong with my reductive amination? I barely got any product. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
PubChem. 4-Amino-4-methylpentan-2-ol. Available from: [Link]
-
NIST. 4-amino-4-methylpentan-2-ol. Available from: [Link]
-
Nat. Chem. (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. Available from: [Link]
-
Curr. Org. Chem. (2009). Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. Available from: [Link]
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- 9. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Protecting Group Strategies for 5-Amino-4-methylpentan-2-ol
Welcome to the technical support center for navigating the complexities of protecting group strategies, with a specific focus on bifunctional molecules like 5-Amino-4-methylpentan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who encounter the challenges of selective chemical transformations. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting advice.
Introduction: The Challenge of Selectivity
This compound presents a common yet challenging synthetic problem: the presence of two nucleophilic functional groups, a primary amine and a secondary alcohol.[1][2] Both groups are reactive under a variety of conditions, necessitating a robust protecting group strategy to achieve selective modification of other parts of the molecule or one of the functional groups in the presence of the other. The key to success lies in understanding the principles of orthogonal protection, where each protecting group can be removed under specific conditions without affecting the other.[3][4]
This guide will provide a comprehensive overview of protecting the amino and hydroxyl groups, focusing on the widely used tert-butyloxycarbonyl (Boc) group for the amine and a silyl ether for the alcohol. We will delve into frequently asked questions, troubleshooting common experimental hurdles, and provide detailed, step-by-step protocols.
Frequently Asked Questions (FAQs)
Q1: Why is protecting group selection so critical for a molecule like this compound?
A1: The primary amine is generally more nucleophilic than the secondary alcohol. Without protection, reagents intended for the alcohol can react with the amine, leading to a mixture of products and low yields of the desired compound. A well-chosen protecting group strategy ensures that each functional group's reactivity is masked or revealed at the appropriate synthetic step.[3]
Q2: What are the most common protecting groups for the amine and alcohol functionalities in this context?
A2: For the primary amine, the tert-butyloxycarbonyl (Boc) group is a popular choice due to its ease of installation and its stability to many reaction conditions, yet it is readily removed under acidic conditions.[5][6][7] For the secondary alcohol, silyl ethers , such as tert-butyldimethylsilyl (TBS) ether, are widely used.[8][9] They are stable to the basic and nucleophilic conditions often used in subsequent reaction steps and can be selectively cleaved using a fluoride source.[8][10]
Q3: What does "orthogonal protection" mean, and why is it important here?
A3: Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of another by using different deprotection conditions.[3][4] For our target molecule, the Boc group is acid-labile, while the TBS group is fluoride-labile. This orthogonality is crucial as it allows for the independent deprotection of either the amine or the alcohol, providing precise control over the synthetic route.[5][11]
Q4: Can I protect the alcohol first, then the amine?
A4: While possible, it is generally more efficient to protect the more reactive amine group first. This prevents side reactions during the subsequent protection of the alcohol. Protecting the amine with a Boc group is typically a high-yielding and clean reaction.[12]
Troubleshooting Guides
Issue 1: Incomplete Protection of the Amine (Boc Protection)
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Insufficient Reagent | Increase the equivalents of Di-tert-butyl dicarbonate (Boc)₂O to 1.1-1.2 equivalents. | Ensures the reaction goes to completion by accounting for any potential reagent decomposition or minor side reactions. |
| Inadequate Base | If using a base like triethylamine (TEA) or DIPEA, ensure it is freshly distilled and used in slight excess (1.1-1.5 equivalents). Consider using a stronger, non-nucleophilic base if needed. | The base is crucial for neutralizing the acid byproduct of the reaction, driving the equilibrium towards the protected product.[13] |
| Solvent Issues | Ensure the solvent (e.g., Dichloromethane, THF) is anhydrous. Water can hydrolyze (Boc)₂O. | (Boc)₂O is sensitive to moisture, and its hydrolysis reduces the effective concentration of the protecting agent. |
| Low Reaction Temperature | While the reaction often proceeds at room temperature, gentle heating (e.g., 40 °C) can sometimes improve the reaction rate, especially for less reactive amines.[14] | Increased temperature provides the necessary activation energy for the reaction to proceed more quickly. |
Issue 2: Low Yield During Alcohol Protection (Silyl Ether Formation)
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Steric Hindrance | For a secondary alcohol, consider using a more reactive silylating agent like TBS-triflate (TBSOTf) instead of TBS-chloride (TBSCl). | Silyl triflates are more electrophilic than silyl chlorides and can overcome the steric hindrance of the secondary alcohol more effectively.[9] |
| Ineffective Base | Imidazole is a common and effective catalyst/base for silylation.[9][10] Ensure it is dry and used in sufficient quantity (at least 2 equivalents). | Imidazole activates the silyl chloride, making it a more potent silylating agent.[10] |
| Moisture in the Reaction | Use anhydrous solvents (e.g., DMF, DCM) and perform the reaction under an inert atmosphere (Nitrogen or Argon). | Silylating agents are highly sensitive to water, which will consume the reagent and lead to low yields. |
| Difficult Purification | Silyl ether formation can sometimes be challenging to monitor by TLC due to partial hydrolysis on the silica plate.[15] Use alternative methods like GC-MS or ¹H NMR of the crude reaction mixture to assess conversion. | This provides a more accurate picture of the reaction's progress without the potential for misleading results from TLC analysis. |
Issue 3: Unexpected Deprotection or Side Reactions
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Accidental Boc Deprotection | Avoid acidic conditions in subsequent steps if the Boc group needs to remain. If acidic conditions are unavoidable, consider a more acid-stable amine protecting group like Carbobenzyloxy (Cbz).[16] | The Boc group is designed to be removed with acid, so exposure to even mild acidic conditions can lead to its cleavage.[14][17] |
| Silyl Ether Cleavage | Be mindful of fluoride sources (e.g., from certain reagents or glassware etching) and strongly acidic or basic conditions, which can cleave silyl ethers.[8][11] | Silyl ethers have varying stability, but they are generally susceptible to cleavage by fluoride ions and strong acids or bases.[9][11] |
| Formation of N,N-di-Boc | This can occur if the reaction conditions for Boc protection are too harsh or if excess (Boc)₂O is used with a highly reactive amine. Use stoichiometric amounts of (Boc)₂O and milder conditions. | While less common with primary amines, over-protection can occur under forcing conditions. |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol details the protection of the primary amine using Di-tert-butyl dicarbonate.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or THF.
-
Add a base such as triethylamine (1.1 eq) or an aqueous solution of sodium hydroxide.[14]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected amino alcohol. The product can be purified by column chromatography if necessary.
Protocol 2: O-TBS Protection of N-Boc-5-amino-4-methylpentan-2-ol
This protocol describes the protection of the secondary alcohol as a tert-butyldimethylsilyl (TBS) ether.
Materials:
-
N-Boc-5-amino-4-methylpentan-2-ol
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected amino alcohol (1.0 eq) in anhydrous DMF or DCM under an inert atmosphere.
-
Add imidazole (2.5 eq).[10]
-
Add TBSCl (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Selective Deprotection Strategies
A. Selective N-Boc Deprotection:
-
Method: Treat the fully protected compound with a strong acid such as trifluoroacetic acid (TFA) in DCM (1:1 v/v) or with HCl in methanol or ethyl acetate.[5][14]
-
Rationale: The Boc group is readily cleaved under acidic conditions, leaving the TBS ether intact.[5][6] The reaction is often rapid and can be monitored by the evolution of CO₂ gas.[6][18]
B. Selective O-TBS Deprotection:
-
Method: Use a fluoride source such as tetra-n-butylammonium fluoride (TBAF) in THF.[8][11]
-
Rationale: The strong silicon-fluoride bond formation drives the cleavage of the silyl ether, while the Boc group remains stable under these conditions.[10]
Visualizing the Strategy: Orthogonal Protection Workflow
The following diagram illustrates the decision-making process and workflow for the orthogonal protection of this compound.
Sources
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Silyl ether - Wikipedia [en.wikipedia.org]
- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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- 18. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Validation & Comparative
Comparative Analysis of 5-Amino-4-methylpentan-2-ol Stereoisomers: A Guide for Researchers
Introduction
5-Amino-4-methylpentan-2-ol is a chiral amino alcohol with significant potential in synthetic chemistry and drug development. Its structure contains two distinct stereocenters at the C2 and C4 positions, giving rise to a total of four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). These stereoisomers exist as two pairs of enantiomers, with a diastereomeric relationship between the pairs.
In the context of pharmacology and materials science, the specific three-dimensional arrangement of a molecule is not a trivial detail; it is often the primary determinant of biological activity and material properties. The interaction of a small molecule with a chiral biological target, such as an enzyme or receptor, is highly stereospecific. Consequently, one stereoisomer may exhibit potent therapeutic effects while another could be inactive or, in some cases, induce toxicity. This guide provides a comprehensive framework for the separation, characterization, and comparative analysis of the four stereoisomers of this compound, grounded in established analytical principles and experimental workflows.
Part 1: Stereoisomer Relationships and Physicochemical Characterization
The four stereoisomers of this compound are structurally related as depicted below. Enantiomers share identical physical properties (e.g., boiling point, solubility) and differ only in their interaction with plane-polarized light. Diastereomers, however, have distinct physical properties and can be separated by standard chromatographic techniques.
Caption: Stereoisomeric relationships of this compound.
Chiral Separation: The Analytical Cornerstone
The foundational step in any comparative analysis of stereoisomers is their physical separation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using a Chiral Stationary Phase (CSP) are the definitive techniques for this purpose.
Causality of Method Selection: Chiral stationary phases are themselves enantiomerically pure and create a transient diastereomeric complex with the analytes. These complexes have different interaction energies, leading to differential retention times and thus, separation of the enantiomers. For a polar molecule like this compound, derivatization is often required for GC analysis to improve volatility and peak shape.
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H) is a robust starting point for separating amino alcohols.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol. A small amount of an amine modifier (e.g., 0.1% diethylamine) is crucial to add to the mobile phase to prevent peak tailing by interacting with residual silanol groups on the silica support and improving the chromatography of the basic amine.
-
Sample Preparation: Dissolve the racemic mixture of this compound in the mobile phase to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Instrumentation Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (as the molecule lacks a strong chromophore) or Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD).
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and record the chromatogram. The four stereoisomers should elute as four distinct peaks. The separation of diastereomeric pairs ((2R,4R)/(2S,4S) vs. (2R,4S)/(2S,4R)) is typically more straightforward than the separation of the enantiomers within each pair.
Spectroscopic Characterization
While chromatography separates the isomers, spectroscopy helps in their structural confirmation.
-
Nuclear Magnetic Resonance (NMR):
-
Diastereomer Distinction: ¹H and ¹³C NMR spectra can distinguish between diastereomers. The different spatial arrangements of the methyl and hydroxyl groups will result in subtle but measurable differences in the chemical shifts and coupling constants of nearby protons.
-
Enantiomer Distinction: Standard NMR cannot differentiate between enantiomers. However, the use of chiral shift reagents (e.g., Eu(hfc)₃) can induce a diastereomeric interaction, leading to separate peaks for each enantiomer in the ¹H NMR spectrum.
-
-
Mass Spectrometry (MS):
-
When coupled with a separation technique (LC-MS or GC-MS), MS provides the molecular weight and fragmentation pattern, confirming the identity of the eluting compound. By itself, mass spectrometry cannot distinguish between any of the stereoisomers as they all have the identical mass and fragmentation behavior.
-
Part 2: Comparative Biological Activity Workflow
To illustrate the importance of stereoisomerism on biological function, we present a generalized workflow to compare the inhibitory activity of the four stereoisomers against a hypothetical enzyme target, "Kinase X."
Trustworthiness of Protocol: This workflow incorporates standard controls and a systematic approach to ensure that the observed differences in activity can be confidently attributed to the specific stereoisomer being tested.
Caption: Experimental workflow for comparing enzyme inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of each of the four purified stereoisomers in 100% DMSO.
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare solutions of Kinase X, its specific peptide substrate, and ATP in the assay buffer.
-
-
Compound Titration: In a 96-well plate, perform an 11-point, 1:3 serial dilution of each isomer stock solution to create a range of concentrations for testing. Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor as a positive control (0% activity).
-
Kinase Reaction:
-
To a separate 384-well assay plate, add the Kinase X enzyme and the peptide substrate.
-
Transfer a small volume (e.g., 50 nL) from the compound titration plate to the assay plate.
-
Allow the compounds to pre-incubate with the enzyme for 15 minutes.
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the amount of product formed using a suitable detection reagent (e.g., a reagent that measures the amount of ADP produced, such as ADP-Glo™).
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Normalize the data using the positive and negative controls.
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each stereoisomer.
-
Data Presentation
The results of such an experiment should be summarized in a clear, tabular format to facilitate direct comparison.
| Stereoisomer | IC₅₀ (nM) | Standard Deviation (nM) | Fold Difference vs. (2R,4R) |
| (2R,4R) | 15 | 2.1 | 1.0 |
| (2S,4S) | 1,200 | 85 | 80 |
| (2R,4S) | 250 | 18 | 16.7 |
| (2S,4R) | >10,000 | N/A | >667 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
This table clearly demonstrates a significant difference in biological activity between the stereoisomers, highlighting the critical importance of stereochemical purity in drug development. The (2R,4R) isomer, in this hypothetical case, is the most potent inhibitor of Kinase X.
Conclusion
References
For the purpose of this demonstration, generalized authoritative references on the core techniques are provided.
A Senior Application Scientist's Guide to the Structural Validation of 5-Amino-4-methylpentan-2-ol Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Unambiguous Structural Validation
5-Amino-4-methylpentan-2-ol and its derivatives represent a class of amino alcohols, compounds that feature prominently as structural motifs in a vast array of pharmaceuticals and biologically active natural products.[][2] Their bifunctional nature, containing both an amino (-NH2) and a hydroxyl (-OH) group, makes them valuable chiral building blocks in asymmetric synthesis.[][3] However, the presence of multiple stereocenters and functional groups necessitates a rigorous and multi-faceted approach to structural validation. An unconfirmed structure, an incorrect stereoisomer, or an unidentified impurity can have profound consequences in drug development, leading to failed trials, wasted resources, and potential safety issues.
The Analytical Workflow: A Multi-Pronged Strategy
Effective structural validation is not a linear process but an integrated workflow. Each technique provides a unique piece of the puzzle, and their collective data provides a much higher degree of confidence than any single method in isolation.
Caption: Integrated workflow for structural validation.
Part 1: Foundational Analysis - Molecular Weight and Functional Groups
The initial steps in validation aim to answer two fundamental questions: "What is its mass?" and "What functional groups are present?"
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry provides the molecular weight (MW) of the derivative, offering the first piece of concrete evidence. For compounds like amino alcohols, Electrospray Ionization (ESI) is a preferred soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.
Causality Behind the Choice: ESI-MS is chosen for its ability to ionize polar molecules like amines and alcohols with minimal fragmentation, giving a clear signal for the molecular ion.
Key Validation Points:
-
Molecular Ion Peak: For a derivative of this compound (base formula C₆H₁₅NO, MW 117.19), the expected [M+H]⁺ peak will confirm the mass of any appended moieties.[4]
-
The Nitrogen Rule: A molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. This is a crucial and rapid check for all amine-containing derivatives.[5][6]
-
Fragmentation Patterns: While soft ionization minimizes this, induced fragmentation (MS/MS) can be highly informative. Alcohols and amines undergo characteristic α-cleavage, where the C-C bond adjacent to the heteroatom breaks.[5][6][7] For amino alcohols, this results in resonance-stabilized cations that can help pinpoint the location of substituents. A common fragmentation for alcohols is the loss of water (M-18).[6]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Dissolve ~0.1 mg of the purified derivative in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid. The acid aids in protonation.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the mode to positive ion detection.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-1000 amu).
-
Analysis: Identify the [M+H]⁺ peak and compare the measured m/z with the theoretical value for the expected derivative. If performing MS/MS, select the [M+H]⁺ ion and apply collision-induced dissociation (CID) to observe fragment ions.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid, non-destructive technique to confirm the presence of the core amine and hydroxyl functional groups.
Causality Behind the Choice: The N-H and O-H bonds have characteristic stretching frequencies that are sensitive to their chemical environment, making them readily identifiable.
Key Validation Points:
-
O-H Stretch: Alcohols display a very broad, strong absorption band in the 3200-3600 cm⁻¹ region due to hydrogen bonding.[5][8]
-
N-H Stretch: Primary amines (-NH₂) show two distinct, sharper peaks in the 3300-3500 cm⁻¹ region (one for symmetric and one for asymmetric stretching).[5][9] These are typically less intense than the O-H band. Secondary amines (-NHR) show only one peak in this region.[9]
-
N-H Bend: A characteristic bending vibration (scissoring) for primary amines appears around 1580-1650 cm⁻¹.[9]
-
C-N Stretch: Aliphatic amines show a C-N stretching vibration in the 1020-1250 cm⁻¹ region.[9]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid or a single drop of the liquid derivative directly onto the ATR crystal.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Lower the ATR press and apply consistent pressure to the sample. Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Analysis: Process the spectrum (baseline correction, if necessary) and identify the key absorption bands corresponding to the O-H, N-H, C-H, and C-N vibrations.
Part 2: High-Resolution Elucidation - NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the cornerstone of structural validation, providing detailed information about the carbon-hydrogen framework.
1D NMR (¹H and ¹³C): Mapping the Skeleton
¹H NMR reveals the chemical environment of every proton, their relative numbers (integration), and their connectivity to adjacent protons (splitting). ¹³C NMR shows the number of chemically distinct carbon atoms.
Causality Behind the Choice: The precise chemical shifts and coupling constants are exquisitely sensitive to the molecule's electronic structure, allowing for a detailed reconstruction of its framework.
Comparative Data for Hypothetical Derivatives:
Let's consider two hypothetical derivatives to illustrate the power of NMR:
-
Derivative A: 5-Acetamido-4-methylpentan-2-ol
-
Derivative B: 2-O-Acetyl-5-amino-4-methylpentan-2-ol
| Expected ¹H NMR Signal | Derivative A (5-Acetamido...) | Derivative B (2-O-Acetyl...) | Rationale |
| -CH₃ (acetyl) | ~2.0 ppm (singlet, 3H) | ~2.1 ppm (singlet, 3H) | Acyl methyl protons. |
| -CH(OH)- / -CH(OAc)- | ~3.8 ppm (multiplet, 1H) | ~4.9 ppm (multiplet, 1H) | Acylation deshields the adjacent proton significantly. |
| -CH₂-NH₂ / -CH₂-NHAc | ~2.7 ppm (multiplet, 2H) | ~3.4 ppm (multiplet, 2H) | Amide bond deshields the adjacent protons more than a free amine. |
| -OH proton | Variable, broad singlet | N/A | Present in A, absent in B. |
| -NH₂ protons | N/A | Variable, broad singlet | Present in B, absent in A (is now NH). |
| -NH (amide) proton | ~7.5 ppm (broad triplet) | N/A | Amide protons are significantly downfield. |
| Expected ¹³C NMR Signal | Derivative A (5-Acetamido...) | Derivative B (2-O-Acetyl...) | Rationale |
| C=O (carbonyl) | ~170 ppm | ~171 ppm | Carbonyl carbon chemical shift. |
| C-OH / C-OAc | ~67 ppm | ~75 ppm | Acylation deshields the attached carbon. |
| C-NH₂ / C-NHAc | ~45 ppm | ~50 ppm | Amide bond has a moderate deshielding effect. |
2D NMR: Connecting the Dots
While 1D NMR provides the pieces, 2D NMR shows how they connect.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is crucial for identifying quaternary carbons and piecing together fragments separated by heteroatoms.
Caption: Key HMBC correlations for Derivative B.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in an NMR tube. The choice of solvent is critical; MeOD will exchange with -OH and -NH protons, causing their signals to disappear, which can be a useful diagnostic tool.[5]
-
1D ¹H Acquisition: Acquire a standard proton spectrum. Ensure proper shimming for high resolution.
-
1D ¹³C Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time.
-
2D COSY Acquisition: Run a standard gCOSY experiment to establish H-H couplings.
-
2D HSQC/HMBC Acquisition: Run standard gradient-selected HSQC and HMBC experiments to establish C-H one-bond and long-range correlations, respectively.
-
Data Processing & Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, assign peaks, and use the 2D correlations to build the molecular structure bond by bond.
Part 3: Stereochemical Validation
This compound has two chiral centers (at C2 and C4). Synthesis can result in a mixture of diastereomers. Validating the stereochemistry is often the final and most challenging step.
Causality Behind the Choice: Enantiomers are indistinguishable in a standard NMR experiment.[10] A chiral environment must be introduced to induce non-equivalence, allowing the different stereoisomers to be resolved.[11]
Method: Chiral Derivatizing Agents (e.g., Mosher's Acid) Reacting the alcohol or amine functionality with a chiral derivatizing agent (CDA) like Mosher's acid chloride creates a mixture of diastereomeric esters or amides.[12] These diastereomers are no longer mirror images and will have distinct chemical shifts in both ¹H and ¹⁹F NMR (if using a fluorine-containing CDA like Mosher's acid), allowing for their quantification.[11][12]
Experimental Protocol: Mosher's Ester Analysis for Diastereomeric Ratio
-
Derivatization: In separate vials, react the purified amino alcohol derivative with (R)- and (S)-Mosher's acid chloride in the presence of a non-nucleophilic base (e.g., pyridine) in an anhydrous solvent.
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-Mosher adducts.
-
Analysis: Carefully compare the spectra. Protons near the newly formed ester will show different chemical shifts for each diastereomer. By integrating the distinct peaks, the diastereomeric ratio (d.r.) of the original sample can be accurately determined.
References
-
Pescitelli, G., & Di Bari, L. (2022). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 27(3), 753. [Link]
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Barron, L. D., & Buckingham, A. D. (2001). Direct chiral discrimination in NMR spectroscopy. Chemical Physics Letters, 345(1-2), 1-6. [Link]
-
Song, F.-R., Liu, Y., & Liu, Z.-Q. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry, 51(1), 59-68. [Link]
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Biocompare. (2024). NMR Spectroscopy Used to Directly Measure Molecular Chirality. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]
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Labuta, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2188. [Link]
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Winter, A. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Dummies. [Link]
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OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
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Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
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Stewart, J. E. (1957). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 26(2), 248-254. [Link]
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Smith, M. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
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Prugovečki, B., et al. (2022). Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. Molecules, 27(3), 1032. [Link]
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Chad's Prep. (n.d.). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. [Link]
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University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]
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ResearchGate. (n.d.). Structural diversity of vicinal amino alcohols. [Link]
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PubChem. (n.d.). 4-Amino-4-methylpentan-2-ol. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 1-Amino-4-methylpentan-2-ol. National Center for Biotechnology Information. [Link]
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NIST. (n.d.). 4-amino-4-methylpentan-2-ol. NIST Chemistry WebBook. [Link]
- Google Patents. (n.d.). Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
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Zhang, Y., et al. (2026). Accessing α-Ketoamides on DNA through a Coupling–Oxidation Strategy. Organic Letters. [Link]
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Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). [Link]
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Kamali, M. (2016). Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152. [Link]
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A Senior Application Scientist's Guide to 5-Amino-4-methylpentan-2-ol as a Reference Standard
An Objective Comparison for Analytical Excellence in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the precision of analytical measurements is paramount. The quality of a reference standard—a highly purified and characterized compound—is the bedrock upon which the accuracy of quantitative and qualitative analyses rests. This guide provides an in-depth comparison of 5-Amino-4-methylpentan-2-ol as a reference standard, offering researchers, scientists, and drug development professionals a framework for its effective use and the evaluation of potential alternatives. This compound, a chiral amino alcohol, often emerges as a critical building block or a potential impurity in the synthesis of active pharmaceutical ingredients (APIs).[1]
Part 1: The Imperative of a High-Quality Reference Standard
A reference standard is not merely a bottle of a chemical; it is a linchpin in the quality control ecosystem. Its primary role is to provide a reliable basis for comparison in analytical procedures. For this compound, this is critical for:
-
Impurity Profiling: Quantifying its presence as a process-related impurity or degradation product in a drug substance.
-
Assay Development: Serving as the primary calibrant to determine the potency of a drug substance.
-
Method Validation: Establishing the performance characteristics of an analytical method, such as accuracy, precision, and linearity, in line with regulatory expectations.[2][3][4]
The most reliable reference materials are produced by accredited Reference Material Producers (RMPs) who comply with international standards like ISO 17034.[5][6][7] This accreditation ensures that the material's property values, including purity, are established with metrological traceability and have a stated measurement uncertainty.[5][8][9]
Comparison of Sourcing Options for Reference Standards
When sourcing a reference standard for this compound, a researcher is faced with a choice between commercially available certified products and materials intended for research use only. The distinction is critical and has significant implications for data defensibility.
| Feature | Certified Reference Material (CRM) - (e.g., from an ISO 17034 Accredited Provider) | Research Grade Material (e.g., from a chemical catalog) |
| Purity Assignment | Quantitatively determined (e.g., by mass balance or qNMR), often >99.5% with a stated uncertainty. | Typically a minimum purity specification (e.g., >97% or >98%) determined by a single method like HPLC or GC. |
| Characterization | Comprehensive data package including ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and elemental analysis. | Often limited to one or two techniques for identity confirmation (e.g., NMR or MS). |
| Certification | Accompanied by a Certificate of Analysis (CoA) detailing the certified property value, its uncertainty, and a statement of metrological traceability.[8] | A basic CoA or specification sheet is provided, usually without uncertainty or traceability statements. |
| Homogeneity & Stability | Formally assessed and documented to ensure consistency across units and over time.[7] | Generally assumed but not formally demonstrated or guaranteed. |
| Regulatory Acceptance | Universally accepted by regulatory agencies (e.g., FDA, EMA) for GMP/GLP applications. | May not be considered suitable for definitive quality control or regulatory submissions without extensive in-house validation. |
| Availability | Available from specialized suppliers like Clinivex.[10] | Widely available from various chemical suppliers.[11] |
Expert Insight: For pivotal studies, regulatory submissions, or when developing a method for release testing, the use of a Certified Reference Material is non-negotiable. The initial cost is higher, but it mitigates the significant risk of data rejection and project delays. For early-stage discovery or non-critical research, a well-characterized research-grade material may suffice, but its purity must be independently verified.
Part 2: Analytical Methodologies & Comparative Performance
The physicochemical properties of this compound—a polar, low molecular weight amino alcohol that lacks a strong UV chromophore—dictate the choice of analytical techniques.[12][13] The primary challenge is achieving adequate retention on reversed-phase columns and sensitive detection.
Core Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: Due to its volatility, GC is a viable option. However, the polar amine and alcohol groups can cause peak tailing on standard columns. Derivatization is often required to improve chromatographic behavior and sensitivity.
-
Strength: High sensitivity and specificity from the mass spectrometer.
-
Weakness: Derivatization adds a sample preparation step, which can introduce variability. Amino alcohols can also be thermally labile.[14]
-
-
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (LC-MS):
-
Principle: The gold standard for non-volatile polar compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) or derivatization for reversed-phase chromatography is typically necessary.
-
Strength: Highly versatile and provides excellent specificity and sensitivity, making it the preferred method for complex matrices.[15]
-
Weakness: Requires access to advanced instrumentation. Matrix effects can suppress ion formation, requiring careful method development.
-
-
HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD):
-
Principle: Universal detection methods that do not require a chromophore. The response is dependent on the analyte being non-volatile.
-
Strength: Offers a more universal response than UV, making it suitable for impurity quantification without a specific reference standard for each impurity.
-
Weakness: The response is often non-linear, requiring more complex calibration models. Less sensitive than mass spectrometry.
-
Workflow Comparison: Derivatization vs. Direct Analysis
The choice between a direct analytical approach and one involving derivatization is a critical decision point.
Caption: Decision workflow for analyzing this compound.
Expert Insight: While derivatization adds a step, reagents like FMOC-Cl or OPA can significantly enhance sensitivity for HPLC-UV/Fluorescence, and silylating agents can improve GC performance.[16] However, for LC-MS, a direct HILIC approach is often cleaner and avoids potential side-reactions, leading to a more robust and transferable method.
Part 3: Experimental Protocol - A Validated LC-MS/MS Method
This section provides a detailed, self-validating protocol for the quantification of this compound in a drug substance matrix using a HILIC-MS/MS approach. The principles are grounded in USP <1225> and ICH Q2(R1) guidelines.[2][3][17]
Objective:
To develop and validate a specific, accurate, and precise method for quantifying this compound at impurity levels (e.g., reporting threshold of 0.05%).
Materials and Instrumentation:
-
Reference Standard: this compound, certified purity ≥99.5%.
-
Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., Sciex, Waters, Agilent).
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).
-
Reagents: Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Ammonium Formate (LC-MS grade), Ultrapure Water.
Step-by-Step Protocol:
-
Standard Preparation:
-
Stock Standard (SS): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with 50:50 Acetonitrile:Water. (Concentration ≈ 100 µg/mL).
-
Working Standard (WS): Dilute the SS to a final concentration relevant to the specification limit. For a 0.1% limit in a 1 mg/mL drug substance solution, the target concentration would be 1.0 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh ~100 mg of the drug substance into a 100 mL volumetric flask. Dissolve and dilute to volume with 50:50 Acetonitrile:Water. (Concentration = 1 mg/mL).
-
-
LC-MS/MS Conditions:
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 95% B (0-1 min), ramp to 50% B (1-5 min), hold at 50% B (5-6 min), return to 95% B (6.1-8 min).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS/MS Transition (MRM): The precursor ion will be the protonated molecule [M+H]⁺, which is m/z 118.1.[18] A characteristic product ion (e.g., from loss of water or amine group) must be determined by infusing the standard. Let's assume a transition of 118.1 -> 100.1 .
-
-
Method Validation & System Suitability (Self-Validating System):
-
Specificity: Inject a blank (diluent), the drug substance, and the drug substance spiked with the reference standard. The blank should have no peak at the retention time of the analyte. The peak in the spiked sample must be spectrally pure and have the correct retention time.
-
Linearity: Prepare a calibration curve from five concentration levels, for example, from the Limit of Quantitation (LOQ) to 150% of the target concentration. The correlation coefficient (r²) must be ≥0.99.
-
System Suitability: Before analysis, inject the Working Standard six times. The relative standard deviation (RSD) of the peak areas must be ≤5.0%.
-
Accuracy & Precision: Analyze a spiked sample at three concentration levels (e.g., LOQ, 100%, 150%) in triplicate. Recovery should be within 80-120%, and the RSD for each level should be ≤10%.
-
This structured approach ensures that the method is fit for its intended purpose and generates trustworthy data, a core principle of the analytical procedure life cycle.[19]
Caption: Validated analytical workflow for quantification.
Conclusion
The selection and use of this compound as a reference standard is a multi-faceted process that extends beyond simple procurement. It demands a critical evaluation of the standard's quality and certification, a thorough understanding of the analytical challenges posed by the molecule, and the implementation of a robust, validated analytical method. By prioritizing certified reference materials from accredited producers and employing a well-designed analytical strategy, such as the HILIC-MS/MS method detailed here, researchers and drug developers can ensure the generation of accurate, reliable, and defensible data, thereby upholding the highest standards of scientific integrity and accelerating the path to regulatory approval.
References
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ISO. ISO 17034 Guide to International Standards for Reference Material Producers. Available from: [Link]
-
ANAB. Reference Material Producer Accreditation | ISO 17034. Available from: [Link]
-
Perry Johnson Laboratory Accreditation, Inc. (PJLA). ISO 17034:2016 General requirements for the competence of reference material producers. Available from: [Link]
-
International Organization for Standardization. ISO 17034:2016 - General requirements for the competence of reference material producers. Available from: [Link]
-
NATA. Reference Materials Producers (ISO 17034) Accreditation. Available from: [Link]
-
Pawar, A. et al. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available from: [Link]
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PubChem. This compound | C6H15NO | CID 53621937. Available from: [Link]
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MDPI. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Available from: [Link]
-
USP. <1225> VALIDATION OF COMPENDIAL METHODS. Available from: [Link]
-
Ofni Systems. <1225> VALIDATION OF COMPENDIAL PROCEDURES. Available from: [Link]
-
USP-NF. <1220> ANALYTICAL PROCEDURE LIFE CYCLE. Available from: [Link]
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NIH. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Available from: [Link]
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PubChemLite. This compound (C6H15NO). Available from: [Link]
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PubChem. 4-Amino-4-methylpentan-2-ol | C6H15NO | CID 95405. Available from: [Link]
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ResearchGate. GC-MS or HPLC for quantitative measurement of amino acids in feed samples?. Available from: [Link]
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A Comparative Guide to Cross-Reactivity Assessment of Novel Amino Alcohols: The Case of 5-Amino-4-methylpentan-2-ol
Abstract
In drug development, the accurate quantification of metabolites is essential for understanding the pharmacokinetics and safety profile of a new chemical entity. This guide presents a comparative framework for assessing the cross-reactivity of bioanalytical methods for novel amino alcohols, using the hypothetical metabolite 5-Amino-4-methylpentan-2-ol (AMP-OH) as a case study. While AMP-OH itself is not a widely documented pharmaceutical metabolite, its structure provides an excellent model for exploring the challenges and strategies inherent in developing specific assays. We will compare the performance of a ligand-binding immunoassay (Competitive ELISA) with a chromatographic method (LC-MS/MS), providing detailed experimental protocols and data interpretation guidelines in line with regulatory expectations.[1][2][3]
Introduction: The Critical Role of Metabolite Specificity
During preclinical and clinical development, drug candidates are extensively profiled to identify and quantify their metabolites.[4] These metabolites can range from being inactive to possessing their own pharmacological or toxicological profiles. Consequently, regulatory agencies like the FDA and EMA require validated bioanalytical methods that can accurately measure the concentrations of both the parent drug and its significant metabolites.[1][5][6]
A primary challenge in this endeavor is ensuring the analytical method's specificity—its ability to unequivocally measure the analyte of interest in the presence of other components, including structurally related compounds.[7][8] Cross-reactivity, where a structurally similar molecule is incorrectly detected as the analyte, can lead to a significant overestimation of the analyte's concentration, potentially resulting in erroneous pharmacokinetic calculations and flawed safety assessments.[7][9][10]
This guide uses this compound (AMP-OH), a simple amino alcohol, as a model to illustrate the principles of cross-reactivity assessment. We will operate under the hypothetical scenario that AMP-OH is a major human metabolite of an investigational drug, "Parent-Propanil."
Structural Analysis and Identification of Potential Cross-Reactants
The structure of AMP-OH (Figure 1) features a primary amine and a secondary alcohol, functional groups that are common sites for metabolic modification and can serve as epitopes for antibody binding. In our scenario, the most probable cross-reactants are other metabolites of Parent-Propanil and structurally similar endogenous molecules.
-
Parent Drug (Parent-Propanil): The precursor to the metabolite.
-
Isomeric Metabolites: For example, 5-Amino-2-methylpentan-2-ol, which shares the same molecular formula and mass (C6H15NO) but has a different arrangement of atoms.[11]
-
Oxidized Metabolites: Further metabolism of AMP-OH could lead to the formation of a carboxylic acid.
-
Conjugated Metabolites: Glucuronide or sulfate conjugates are common metabolic products.
Caption: Potential cross-reactants for this compound (AMP-OH).
Comparative Analysis of Bioanalytical Methodologies
The choice of bioanalytical platform is a critical decision that directly impacts assay specificity. We will compare two gold-standard techniques: competitive ELISA and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Competitive ELISA (Enzyme-Linked Immunosorbent Assay)
Competitive immunoassays are frequently used for small molecule quantification.[12][13] Their specificity is dictated by the binding affinity of a polyclonal or monoclonal antibody to the target analyte.[8] Structurally similar molecules can compete with the analyte for antibody binding sites, leading to cross-reactivity.[7][10]
-
Principle: Free analyte in the sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites, typically immobilized on a microplate. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[13][14]
-
Strengths: High throughput, cost-effective, no need for complex sample extraction.
-
Weaknesses: Susceptible to cross-reactivity from structurally similar compounds.[9] Development of highly specific antibodies can be time-consuming and resource-intensive.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the benchmark for quantitative bioanalysis due to its high selectivity and sensitivity.[3] Specificity is achieved through a combination of chromatographic separation and mass-based detection.
-
Principle: The analyte is first separated from other matrix components by liquid chromatography. It is then ionized and detected by a mass spectrometer, which measures a specific mass-to-charge ratio (m/z) transition from a precursor ion to a product ion. This is known as Multiple Reaction Monitoring (MRM).[15]
-
Strengths: Very high specificity and sensitivity. Can often distinguish between isomers if chromatographically separated.
-
Weaknesses: Lower throughput than ELISA. Susceptible to interference from isobaric compounds (molecules with the same mass) if they are not chromatographically resolved.[15][16][17] Matrix effects can also impact ionization efficiency.[18]
Experimental Protocols
The following protocols outline the steps for developing and validating these methods, with a focus on assessing cross-reactivity, in accordance with regulatory guidelines.[2][4][6]
Protocol 1: Competitive ELISA Development and Cross-Reactivity Assessment
This protocol is adapted for the quantification of a small molecule (hapten) like AMP-OH.[19]
Caption: Workflow for a competitive ELISA protocol.
Step-by-Step Methodology:
-
Plate Coating: Microtiter plates are coated with an AMP-OH-protein conjugate (e.g., AMP-OH-BSA) and incubated overnight at 4°C.[20]
-
Washing & Blocking: Plates are washed to remove unbound conjugate. Remaining protein-binding sites are blocked using a solution like 3% Bovine Serum Albumin (BSA) in PBS.[21]
-
Competitive Reaction: Standard solutions of AMP-OH, quality control (QC) samples, and unknown samples are added to the wells, immediately followed by the addition of a limited amount of anti-AMP-OH primary antibody. The plate is incubated to allow competition between the free AMP-OH (in the sample) and the coated AMP-OH for antibody binding.
-
Secondary Antibody Incubation: After washing, an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) is added, which binds to the primary antibody captured on the plate.
-
Signal Development: Following another wash step, a chromogenic substrate (e.g., TMB) is added. The enzyme converts the substrate to a colored product.[13]
-
Data Acquisition: The reaction is stopped with an acid solution, and the absorbance is read on a plate reader. A standard curve is generated by plotting absorbance against the concentration of the AMP-OH standards.
Cross-Reactivity Testing:
-
Prepare stock solutions of each potential cross-reactant (e.g., Parent-Propanil, Isomeric Metabolite).
-
Create a series of dilutions for each cross-reactant.
-
Run these solutions in the validated ELISA as if they were unknown samples.
-
Determine the concentration of each cross-reactant that causes a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of AMP-OH / IC50 of Potential Cross-Reactant) x 100%
Protocol 2: LC-MS/MS Method Development and Specificity Assessment
This protocol follows standard industry practice for bioanalytical method validation.[22]
Caption: Workflow for an LC-MS/MS bioanalytical method.
Step-by-Step Methodology:
-
Sample Preparation: Proteins are removed from the biological matrix (e.g., plasma) using protein precipitation, liquid-liquid extraction, or solid-phase extraction. An internal standard (ideally a stable isotope-labeled version of AMP-OH) is added at the beginning of this process.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. A reverse-phase column (e.g., C18) is typically used to separate AMP-OH from other matrix components based on polarity. The mobile phase gradient is optimized to achieve a sharp peak for AMP-OH and to separate it from potential interferences.
-
Mass Spectrometric Detection: The column eluent is directed into the mass spectrometer's ion source (e.g., electrospray ionization - ESI). The instrument is set to MRM mode to monitor the specific transition from the protonated AMP-OH precursor ion to a characteristic product ion.
-
Quantification: A calibration curve is constructed by analyzing standards of known concentration and plotting the peak area ratio of the analyte to the internal standard versus concentration.
Specificity and Cross-Reactivity (Interference) Testing:
-
Selectivity: Analyze at least six different blank lots of the biological matrix to ensure no endogenous components produce a significant signal (>20% of the lower limit of quantification) at the retention time of AMP-OH.[23]
-
Interference from Metabolites:
-
Prepare solutions of each potential cross-reactant (Parent-Propanil, Isomeric Metabolite, etc.) in a clean solution.
-
Infuse each compound directly into the mass spectrometer to determine if it produces the same MRM transition as AMP-OH.
-
If an isobaric interference is identified (i.e., a compound with the same mass and fragmentation pattern), spike it into the blank matrix and inject it into the LC-MS/MS system.[16][17]
-
Assess whether the chromatographic method can separate the interfering compound from the AMP-OH peak. Complete baseline resolution is the goal.
-
Data Interpretation and Comparison
The results from both methods should be compiled to provide a comprehensive cross-reactivity profile.
Table 1: Hypothetical Cross-Reactivity Data for AMP-OH Assays
| Compound | Competitive ELISA (% Cross-Reactivity) | LC-MS/MS (% Interference) |
| AMP-OH | 100% | Not Applicable |
| Parent-Propanil | 5.2% | 0% (Chromatographically separated) |
| Isomeric Metabolite | 85.7% | 0% (Chromatographically separated) |
| Oxidized Metabolite | 15.3% | 0% (Different MRM transition) |
Interpretation:
-
Competitive ELISA: The hypothetical data shows significant cross-reactivity (85.7%) with the isomeric metabolite. This is a common issue in immunoassays where antibodies recognize a shared structural epitope.[7] This level of cross-reactivity would make the ELISA unsuitable for specific quantification of AMP-OH if the isomer is present in samples.
-
LC-MS/MS: The LC-MS/MS method demonstrates superior specificity. While the isomeric metabolite is isobaric and would interfere with detection by the mass spectrometer alone, the liquid chromatography step successfully separates the two compounds, resulting in zero interference at the retention time of AMP-OH.[15][16] Other metabolites either have different masses or are also chromatographically resolved.
Conclusion and Recommendations
The selection of a bioanalytical method must be guided by the required level of specificity for the study's context.
-
For high-throughput screening or early discovery studies where absolute specificity is less critical, a well-characterized competitive ELISA may be sufficient, provided the degree of cross-reactivity is known and acceptable.
-
For regulatory submissions supporting pharmacokinetic and safety studies, LC-MS/MS is the unequivocal gold standard.[3] Its ability to couple chromatographic separation with mass-based detection provides the high degree of specificity and selectivity required to distinguish an analyte from its closely related metabolites.[24]
Ultimately, a thorough validation that includes a rigorous assessment of cross-reactivity with all relevant metabolites is not just a scientific necessity but a regulatory requirement to ensure the integrity of bioanalytical data in drug development.[1][2][6]
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ResearchGate. (2014). Elimination of isobaric interference and signal-to-noise ratio enhancement using on-line mobile phase filtration in liquid chromatography/tandem mass spectrometry. [Link]
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Regulations.gov. (2013). Docket No. FDA-2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]
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A Senior Application Scientist's Guide to Benchmarking 5-Amino-4-methylpentan-2-ol in Asymmetric Catalysis
For researchers, scientists, and professionals in drug development, the selection of a chiral auxiliary or ligand is a critical decision that profoundly impacts the stereochemical outcome of a synthetic route. This guide provides an in-depth technical comparison of 5-Amino-4-methylpentan-2-ol against other structurally relevant amino alcohols. Our objective is to furnish you with the necessary data and insights to make an informed selection for your asymmetric synthesis endeavors.
Introduction to Amino Alcohols in Asymmetric Synthesis
Chiral amino alcohols are a privileged class of compounds in asymmetric catalysis.[1] Their utility stems from the presence of both a Lewis basic amino group and a hydroxyl group, which can coordinate to a metal center or reagent, creating a rigid, chiral environment. This chiral pocket dictates the facial selectivity of a substrate's approach, leading to the preferential formation of one enantiomer.[1] The ready availability of amino alcohols from the chiral pool, particularly from amino acids, makes them attractive targets for ligand development.[2]
This guide will focus on a widely employed benchmark reaction: the enantioselective reduction of a prochiral ketone, acetophenone, using a borane reagent. The amino alcohol acts as a precatalyst, forming an oxazaborolidine in situ, which then mediates the stereoselective hydride transfer to the ketone.
The Benchmark Reaction: Asymmetric Reduction of Acetophenone
The asymmetric reduction of prochiral ketones is a fundamental transformation in organic synthesis, yielding chiral secondary alcohols that are valuable intermediates in the pharmaceutical industry.[3] The effectiveness of a chiral amino alcohol in this context is primarily assessed by the enantiomeric excess (ee) and the overall yield of the resulting alcohol.
Below is a diagram illustrating the catalytic cycle for the borane reduction of a ketone mediated by an amino alcohol-derived oxazaborolidine catalyst.
Caption: Catalytic cycle for the asymmetric reduction of a ketone.
Comparative Performance Analysis
The following table summarizes the performance of this compound and other selected amino alcohols in the asymmetric reduction of acetophenone. The data for the comparators are based on literature precedents, while the data for this compound is an estimation based on its structural features, providing a baseline for evaluation.
| Ligand/Precatalyst | Structure | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| This compound | High (est.) | Good (est.) | (R) or (S) | |
| (1S,2R)-(-)-Norephedrine | 95 | 92 | (R) | |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 98 | 97 | (S) | |
| (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol | ~95 | ~95 | (R) |
Note: The estimated performance of this compound is based on the general effectiveness of simple, non-rigid chiral amino alcohols. Experimental validation is required for precise determination.
Experimental Protocol: Asymmetric Reduction of Acetophenone
This protocol provides a detailed, step-by-step methodology for the asymmetric reduction of acetophenone using an amino alcohol-derived oxazaborolidine catalyst.
Materials
-
Chiral amino alcohol (e.g., this compound) (10 mol%)
-
Borane-tetrahydrofuran complex (BH₃·THF) (1.0 M solution in THF)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure
-
Catalyst Formation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the chiral amino alcohol (0.1 mmol) in anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-THF solution (0.1 mmol, 0.1 mL of a 1.0 M solution) dropwise to the stirred amino alcohol solution.
-
Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the oxazaborolidine catalyst.
-
-
Substrate Addition:
-
To the catalyst solution, add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise at 0 °C.
-
-
Borane Addition:
-
Slowly add an additional amount of the borane-THF solution (1.1 mmol, 1.1 mL of a 1.0 M solution) to the reaction mixture, maintaining the temperature at 0 °C.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Quenching:
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and then add 1 M HCl (10 mL).
-
-
Work-up:
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and then dry over anhydrous magnesium sulfate.
-
-
Purification and Analysis:
-
Filter the solution and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
Determine the yield and enantiomeric excess of the product using chiral GC or HPLC.
-
Caption: Experimental workflow for the asymmetric reduction of acetophenone.
Discussion and Mechanistic Insights
The stereochemical outcome of the reduction is governed by the structure of the chiral amino alcohol. The substituents on the stereogenic centers of the amino alcohol create a biased steric environment in the transition state of the hydride transfer. For instance, in the case of norephedrine, the phenyl and methyl groups direct the approach of the borane-ketone complex, leading to the preferential formation of one enantiomer.
The performance of this compound is anticipated to be influenced by the free rotation around its single bonds, which may lead to a less defined chiral pocket compared to more rigid structures like those derived from cyclic or bicyclic amino alcohols. However, its simple structure and potential for straightforward synthesis make it an interesting candidate for initial screening in various asymmetric transformations.
Conclusion
This guide provides a framework for the comparative evaluation of this compound against other established chiral amino alcohols in the context of asymmetric ketone reduction. While direct experimental data for this compound is not yet widely available, the provided protocol and comparative analysis offer a solid starting point for researchers to benchmark its performance. The choice of a chiral ligand is ultimately application-specific, and this guide is intended to empower scientists and drug development professionals to make data-driven decisions in their pursuit of efficient and stereoselective synthetic methods.
References
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Mutti, F. G., et al. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis.[4]
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Cozzi, P. G., et al. (n.d.). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry.[5]
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Patel, R. N. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.[6]
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Smith, A. B., et al. (n.d.). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central.[7]
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Tong, P.-e. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses.[8]
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Sun, J., et al. (2024). Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. ChemRxiv.[9]
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Karimov, J. S. (2025). Amino Alcohols: Synthesis Approaches, Chemical Reactivity, And Contemporary Applications. American Journal of Applied Science and Technology.[10]
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Bhagavathula, D. (n.d.). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. ResearchGate.[11]
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Feringa, B. L., et al. (n.d.). Synthesis and Application of New Chiral Ligands for the Asymmetric Borane Reduction of Prochiral Ketones. University of Groningen research portal.[12]
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A Comparative Guide to the Structure-Activity Relationship of 5-Amino-4-methylpentan-2-ol and its Analogs as Potential GABA Receptor Modulators
For researchers and drug development professionals, the quest for novel therapeutics targeting the central nervous system (CNS) is a continuous journey of synthesis, screening, and optimization. Gamma-aminobutyric acid (GABA) analogs represent a significant class of CNS-active compounds, with applications in epilepsy, neuropathic pain, and anxiety disorders.[1][2] This guide delves into the structure-activity relationship (SAR) of 5-Amino-4-methylpentan-2-ol, a simple amino alcohol, as a potential scaffold for the development of novel GABA receptor modulators. While direct SAR studies on this specific molecule are not extensively documented, its structural resemblance to known GABAergic compounds provides a strong rationale for its investigation.
This guide will provide a comparative analysis of this compound with established GABA analogs, propose a strategic approach to its SAR exploration through the synthesis of a focused library of derivatives, and detail the requisite experimental protocols for their biological evaluation.
This compound: A Structurally Intriguing Scaffold
This compound is a chiral amino alcohol with the molecular formula C₆H₁₅NO.[3] Its structure features a primary amine and a secondary alcohol, functionalities known to be important for interactions with biological targets.[4][5] The presence of a methyl group introduces a stereocenter and potential for steric interactions that can influence binding affinity and selectivity.
The core value of this scaffold lies in its structural analogy to GABA and other successful GABAergic drugs like pregabalin and gabapentin.[1] These drugs, however, incorporate a carboxylic acid moiety, which can limit blood-brain barrier permeability. The replacement of the carboxyl group with a hydroxyl group in this compound may offer advantages in terms of physicochemical properties, potentially leading to improved pharmacokinetic profiles.
Comparative Analysis with Known GABAergic Modulators
To hypothesize a starting point for an SAR study, we can compare the structure of this compound with key GABA analogs.
| Compound | Key Structural Features | Known Activity |
| gamma-Aminobutyric acid (GABA) | C4 carboxylic acid, C1 primary amine | Major inhibitory neurotransmitter in the CNS |
| Pregabalin | C5 carboxylic acid, C3 primary amine, isobutyl group at C3 | Anticonvulsant, analgesic |
| Gabapentin | Cyclohexane ring fused to a GABA-like structure | Anticonvulsant, analgesic |
| This compound | C2 hydroxyl group, C5 primary amine, C4 methyl group | Unknown, hypothesized GABAergic activity |
The critical pharmacophoric elements in many GABA analogs are the amino group and a second polar group (carboxyl or hydroxyl) separated by a flexible carbon chain. The spatial relationship between these groups is crucial for receptor interaction.
Proposed Analogs for SAR Studies
A systematic exploration of the SAR of this compound would involve the synthesis and evaluation of a focused library of analogs. The following modifications are proposed to probe the importance of each structural feature:
-
Modification of the Amino Group:
-
N-alkylation: Introduction of small alkyl groups (methyl, ethyl) to investigate the role of a primary amine.
-
N-acylation: Conversion to amides to explore the necessity of a basic nitrogen.
-
-
Modification of the Hydroxyl Group:
-
O-alkylation: Formation of ethers to assess the importance of the hydrogen bond donating ability of the hydroxyl group.
-
Esterification: Conversion to esters to create potential prodrugs and evaluate the impact of a bulkier group.
-
-
Stereochemical Variations:
-
Synthesis of individual stereoisomers (e.g., (2R, 4S), (2S, 4S), etc.) to determine the optimal stereochemistry for activity.
-
-
Modification of the Carbon Backbone:
The following DOT script visualizes the proposed diversification of the this compound scaffold.
Caption: Proposed SAR strategy for this compound.
Experimental Protocols for Biological Evaluation
To assess the GABAergic activity of the synthesized analogs, a tiered screening approach is recommended.
Radioligand Binding Assays
This initial screen will determine the affinity of the compounds for GABA receptors.
Protocol:
-
Membrane Preparation: Prepare crude synaptic membranes from rat whole brain.
-
Assay Buffer: Use a standard buffer such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Utilize [³H]GABA for GABA-A and GABA-B receptor binding, or more specific radioligands like [³H]muscimol (GABA-A agonist site) or [³H]CGP54626 (GABA-B antagonist site).
-
Incubation: Incubate the membranes with the radioligand and varying concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC₅₀ values (the concentration of compound that inhibits 50% of specific binding).
Functional Assays
Compounds showing significant binding affinity should be further evaluated in functional assays to determine their efficacy (agonist, antagonist, or allosteric modulator).
A high-throughput method to assess the functional activity of compounds on GABA-A receptors.[8]
Protocol:
-
Cell Culture: Use HEK293 cells transiently or stably expressing specific GABA-A receptor subtypes.
-
Dye Loading: Load the cells with a membrane potential-sensitive fluorescent dye.
-
Compound Addition: Add the test compounds at various concentrations to the cell plate using a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
GABA Challenge: After a short incubation, add a sub-maximal concentration of GABA to stimulate the receptors.
-
Fluorescence Measurement: The FLIPR will measure the change in fluorescence, which corresponds to changes in membrane potential due to chloride ion flux through the GABA-A receptor channel.
-
Data Analysis: Analyze the fluorescence data to determine if the compounds potentiate or inhibit the GABA response.
The following DOT script illustrates the experimental workflow for screening the synthesized analogs.
Caption: Tiered screening workflow for GABAergic modulators.
Hypothetical SAR Data
The following table presents hypothetical data for a subset of the proposed analogs to illustrate how SAR data can be organized and interpreted.
| Compound | R¹ (at N) | R² (at O) | Stereoisomer | Binding Affinity (IC₅₀, µM) | Functional Activity (EC₅₀/IC₅₀, µM) |
| Parent | H | H | Racemic | 15 | >100 (No activity) |
| A-1 | CH₃ | H | Racemic | 25 | >100 |
| A-2 | H | CH₃ | Racemic | 50 | >100 |
| A-3 | H | H | (2S, 4R) | 5 | 2 (Potentiator) |
| A-4 | H | H | (2R, 4S) | 8 | 10 (Potentiator) |
| B-1 | H | H (Phenyl at C3) | Racemic | 2 | 0.5 (Potentiator) |
From this hypothetical data, we could infer that:
-
N- and O-alkylation are detrimental to activity (Compounds A-1 and A-2).
-
Stereochemistry is critical, with the (2S, 4R) isomer being more potent (Compound A-3 vs. A-4).
-
Introduction of a phenyl group on the backbone significantly enhances both affinity and functional potency (Compound B-1).
Concluding Remarks
This compound presents a promising, yet underexplored, scaffold for the development of novel GABA receptor modulators. Its simple structure allows for facile chemical modification, and its analogy to known GABAergic drugs provides a solid foundation for a rational drug design program. The systematic approach to SAR outlined in this guide, combining targeted synthesis with a robust screening cascade, offers a clear path forward for researchers and drug development professionals. The insights gained from such studies could lead to the discovery of new chemical entities with improved efficacy, selectivity, and pharmacokinetic properties for the treatment of a range of neurological and psychiatric disorders.
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In-Silico Modeling of 5-Amino-4-methylpentan-2-ol Interactions: A Comparative Guide
Introduction
In the landscape of modern drug discovery and development, in-silico modeling has emerged as an indispensable tool, offering a rapid and cost-effective avenue to predict and analyze molecular interactions.[1] This guide provides a comprehensive comparison of in-silico approaches to characterize the interactions of a novel small molecule, 5-Amino-4-methylpentan-2-ol, and its structural isomers. For the purpose of this illustrative guide, we will hypothesize a study investigating their potential as inhibitors of human alcohol dehydrogenase (ADH), a well-characterized enzyme involved in a variety of metabolic processes. The principles and methodologies detailed herein are broadly applicable to a wide range of small molecule-protein interaction studies.
This compound is a small molecule with the molecular formula C6H15NO.[2] Its structure, featuring both an amino and a hydroxyl group, suggests its potential to interact with biological macromolecules.[3] To explore this potential, we will employ a suite of computational techniques, including molecular docking, molecular dynamics simulations, and pharmacophore modeling. This guide will not only detail the protocols for these techniques but also delve into the scientific rationale behind the experimental choices, ensuring a robust and self-validating computational workflow.
Comparator Molecules
To provide a meaningful comparison, this guide will analyze this compound alongside two of its structural isomers. Structural isomers share the same molecular formula but differ in the arrangement of their atoms, which can lead to distinct biological activities. The selected comparators are:
-
4-Amino-4-methylpentan-2-ol: An isomer where the amino group is attached to a tertiary carbon.[4]
-
2-Amino-4-methylpentan-1-ol: An isomer with a primary alcohol and the amino group on the adjacent carbon.[5]
Hypothetical Target: Human Alcohol Dehydrogenase (PDB ID: 1HSO)
For our hypothetical study, we have selected human alpha alcohol dehydrogenase (ADH1A), a crucial enzyme in alcohol metabolism.[6][7] The three-dimensional structure of this enzyme, available in the Protein Data Bank (PDB) with the accession code 1HSO, will serve as the receptor for our in-silico investigations.[6] The active site of ADH contains a zinc atom that is critical for its catalytic activity, making it an interesting target for inhibitor design.
Methodology: A Multi-faceted In-Silico Approach
Our investigation will be threefold, employing molecular docking for initial binding prediction, molecular dynamics for assessing complex stability, and pharmacophore modeling to identify key chemical features for binding.
Part 1: Molecular Docking with AutoDock Vina
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and pose of a small molecule ligand to its protein target. We will utilize AutoDock Vina, a popular open-source program for molecular docking, known for its speed and accuracy.
-
Preparation of the Receptor (Human ADH - 1HSO):
-
Download the PDB file for 1HSO from the RCSB Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools.
-
Save the prepared receptor in the PDBQT file format.
-
-
Preparation of the Ligands (this compound and its isomers):
-
Grid Box Definition:
-
Define the search space for docking by creating a grid box that encompasses the active site of the enzyme. The active site can be identified from the literature or by observing the binding site of the co-crystallized ligand in the original PDB file.
-
-
Running the Docking Simulation:
-
Use the AutoDock Vina command-line interface to run the docking simulation. The command will specify the receptor, ligand, and grid box parameters.
-
-
Analysis of Results:
-
Analyze the output file, which contains the predicted binding affinities (in kcal/mol) and the coordinates of the docked poses.
-
Visualize the protein-ligand interactions using a molecular visualization tool like PyMOL or Chimera.
-
-
Why remove water molecules? Water molecules in the crystal structure may not be present in the physiological binding event and can interfere with the docking algorithm.
-
Why add polar hydrogens and charges? These are crucial for the accurate calculation of electrostatic interactions, which are a major component of the docking score.
-
Why define a grid box? This limits the search space for the ligand, making the calculation more efficient and focused on the region of interest (the active site).
Caption: Molecular Dynamics Simulation Workflow.
Part 3: Pharmacophore Modeling
Pharmacophore modeling is a technique used to identify the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. A pharmacophore model can be used as a 3D query to search for new molecules with similar features and, therefore, potential biological activity.
-
Feature Definition:
-
Based on the interaction patterns observed in the molecular docking and MD simulation results, define the key pharmacophoric features. These can include:
-
Hydrogen bond donors and acceptors
-
Hydrophobic regions
-
Positive and negative ionizable groups
-
Aromatic rings
-
-
-
Model Generation:
-
Use a pharmacophore modeling software to generate a 3D arrangement of these features. This can be done based on a single ligand (ligand-based) or on the protein-ligand complex (structure-based).
-
-
Model Validation:
-
Validate the generated pharmacophore model by using it to screen a database of known active and inactive compounds. A good model should be able to distinguish between the two.
-
-
Virtual Screening:
-
Use the validated pharmacophore model to screen large compound libraries to identify novel potential inhibitors.
-
-
Why define features based on interaction patterns? This ensures that the pharmacophore model captures the most important interactions for binding.
-
Why validate the model? To ensure that the model is predictive and not just a random collection of features.
Caption: Hypothetical Pharmacophore Model.
Results and Discussion: A Comparative Analysis
The following tables present hypothetical data from our in-silico investigation.
Table 1: Molecular Docking Results
| Compound | PubChem CID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | 53621937 | -6.8 | HIS-67, CYS-174, ZN-401 |
| 4-Amino-4-methylpentan-2-ol | 95405 | -6.2 | HIS-67, THR-48 |
| 2-Amino-4-methylpentan-1-ol | 79030 | -5.9 | CYS-46, VAL-292 |
From the hypothetical docking results, this compound shows the highest binding affinity, suggesting it is the most promising inhibitor among the three. Its interaction with the catalytic zinc ion (ZN-401) and key histidine and cysteine residues in the active site is a strong indicator of potent inhibition. The isomers, while still showing some affinity, do not appear to interact as favorably with the critical residues.
Table 2: Molecular Dynamics Simulation Analysis (100 ns)
| Compound | Average RMSD (Protein Backbone) (Å) | Average RMSD (Ligand) (Å) | Key Hydrogen Bonds |
| This compound | 1.5 ± 0.2 | 1.2 ± 0.3 | HIS-67, CYS-174 |
| 4-Amino-4-methylpentan-2-ol | 1.8 ± 0.3 | 2.5 ± 0.5 | THR-48 |
| 2-Amino-4-methylpentan-1-ol | 2.1 ± 0.4 | 3.1 ± 0.6 | VAL-292 |
The MD simulation results would further support the docking predictions. The lower RMSD values for both the protein backbone and the ligand in the complex with this compound indicate a more stable interaction. The persistence of hydrogen bonds with the key active site residues throughout the simulation would also be a strong indicator of a stable binding mode. The higher RMSD values for the isomers suggest less stable binding, with the ligands potentially dissociating from the active site over time.
Validation of In-Silico Models: Bridging the Gap to Experimental Reality
A critical aspect of any in-silico study is the validation of its predictions against experimental data. While this guide presents a hypothetical study, in a real-world scenario, the computational findings would need to be corroborated by in-vitro or in-vivo experiments.
Self-Validating Systems and Experimental Correlation
The multi-faceted approach described in this guide represents a self-validating system. The convergence of results from molecular docking and molecular dynamics simulations strengthens the confidence in the predictions. For instance, if a high docking score is complemented by a stable MD trajectory, the prediction is more likely to be accurate.
Ultimately, the in-silico predictions must be tested experimentally. For our hypothetical study, this would involve:
-
Enzyme Inhibition Assays: Synthesizing this compound and its isomers and testing their ability to inhibit the activity of human alcohol dehydrogenase in a laboratory setting. The experimentally determined IC50 values could then be correlated with the computationally predicted binding affinities.
-
X-ray Crystallography: Co-crystallizing the most potent inhibitor with the target protein to experimentally determine the binding mode. This would provide the ultimate validation of the predicted binding pose.
Conclusion
This guide has provided a comprehensive overview of a comparative in-silico modeling study of this compound and its structural isomers as potential inhibitors of human alcohol dehydrogenase. By integrating molecular docking, molecular dynamics simulations, and pharmacophore modeling, we can gain valuable insights into the molecular interactions that govern biological activity. The detailed protocols and the emphasis on the rationale behind experimental choices are intended to provide researchers with a robust framework for their own in-silico investigations. It is crucial to remember that computational models are powerful tools for generating hypotheses and guiding experimental work, and their predictions should always be validated through rigorous experimental testing.
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A Comparative Toxicological Assessment of 5-Amino-4-methylpentan-2-ol and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction to 5-Amino-4-methylpentan-2-ol
This compound is a substituted amino alcohol with potential applications as a building block in the synthesis of more complex molecules in the pharmaceutical and chemical industries. Its structure, featuring both an amino and a hydroxyl group, imparts specific chemical properties that make it a molecule of interest. However, a comprehensive understanding of its toxicological profile is essential for its safe handling and application. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a combustible liquid that causes severe skin burns and eye damage[1]. This initial hazard identification underscores the need for a more in-depth toxicological evaluation.
Comparative Toxicological Analysis of Structural Analogs
To construct a toxicological profile for this compound, this guide examines the available data for three key structural analogs:
-
4-Methyl-2-pentanol: The parent alcohol, lacking the amino group.
-
5-Amino-2-methylpentan-2-ol: An isomeric amino alcohol.
-
2-Amino-4-methylpentane: An analog lacking the hydroxyl group.
-
4-Amino-4-methylpentan-2-ol: Another isomeric amino alcohol.
By comparing the toxicological data of these analogs, we can elucidate the contribution of the amino and hydroxyl functional groups, as well as the impact of their relative positions on the molecule's overall toxicity.
Data Summary Table
| Compound | CAS Number | Molecular Formula | Acute Oral Toxicity (LD50) | Acute Dermal Toxicity (LD50) | Skin Irritation/Corrosion | Eye Irritation | Genotoxicity | Other Notable Effects |
| This compound | 1333608-52-8 | C6H15NO | No data available | No data available | Causes severe skin burns[1] | Causes severe eye damage[1] | No data available | Combustible liquid[1] |
| 4-Methyl-2-pentanol | 108-11-2 | C6H14O | 2590 mg/kg (rat)[2], 2260 - 2970 mg/kg[3] | 3560 mg/kg (rabbit)[2], 2870 mg/kg[3] | Slightly irritating[3] | Moderately to severely irritating[3] | Not expected to be genotoxic[4] | NOAEC (inhalation, 6 weeks, rat) = 886 ppm[3] |
| 5-Amino-2-methylpentan-2-ol | 108262-66-4 | C6H15NO | Harmful if swallowed (Acute Tox. 4)[5] | No data available | Causes skin irritation (Skin Irrit. 2)[5] | Causes serious eye damage (Eye Dam. 1)[5] | No data available | May cause respiratory irritation (STOT SE 3)[5] |
| 2-Amino-4-methylpentane | 108-09-8 | C6H15N | 470 mg/kg (mouse), 600 mg/kg (rat, LDL0)[6] | No data available | Severe skin irritant[6] | No data available | No data available | Harmful by inhalation, in contact with skin, and if swallowed[6] |
| 4-Amino-4-methylpentan-2-ol | 4404-98-2 | C6H15NO | No data available | No data available | No data available | No data available | No data available | No classification data available[7] |
Structure-Activity Relationship Insights
The comparison of the toxicological data reveals key structure-activity relationships:
-
Influence of the Amino Group: The presence of the amino group appears to significantly increase the acute toxicity and skin irritation potential. For instance, 2-Amino-4-methylpentane exhibits a considerably lower oral LD50 (higher toxicity) and is classified as a severe skin irritant compared to 4-Methyl-2-pentanol, which is only slightly irritating to the skin[3][6]. This suggests that the basicity of the amino group contributes to the corrosive and irritant properties.
-
Influence of the Hydroxyl Group: The hydroxyl group generally contributes to the water solubility of the molecule. While direct comparisons are limited by the lack of comprehensive data, the severe eye and skin damage caused by this compound and the serious eye damage from its isomer, 5-Amino-2-methylpentan-2-ol, suggest a potentiation of local tissue damage when both amino and hydroxyl groups are present[1][5].
-
Impact of Isomerism: The position of the functional groups influences the toxicological profile. 5-Amino-2-methylpentan-2-ol is categorized as "harmful if swallowed" and a skin irritant, while this compound is noted to cause "severe skin burns"[1][5]. This difference, though subtle in description, may indicate a higher corrosive potential for the latter, possibly due to steric or electronic effects influencing the reactivity of the amino and hydroxyl groups. The lack of any hazard data for 4-Amino-4-methylpentan-2-ol highlights the significant knowledge gaps that can exist even between closely related isomers[7].
Inferred Toxicological Profile of this compound
Based on the available data for its analogs, the toxicological profile of this compound can be inferred as follows:
-
Acute Toxicity: It is likely to exhibit moderate to high acute oral toxicity, falling in a range similar to or more toxic than 2-Amino-4-methylpentane (LD50 between 470-600 mg/kg). The GHS classification of "causes severe skin burns and eye damage" also suggests significant local toxicity upon contact[1][6].
-
Irritation and Corrosivity: The presence of the primary amino group strongly suggests corrosive properties, as supported by the GHS data[1]. It is expected to be a severe skin and eye irritant/corrosive.
-
Systemic Toxicity: Given the potential for systemic effects from other amino alcohols and the "harmful if swallowed" classification for its isomer, repeated exposure could potentially lead to organ toxicity[5]. Further studies would be necessary to identify target organs.
Experimental Protocols for Toxicological Assessment
To definitively determine the toxicological profile of this compound, a battery of standardized tests is required. The following provides an overview of key experimental protocols.
Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)
This method is used to estimate the LD50 and identify the acute toxicity hazard class.
Methodology:
-
Animal Model: Typically, female rats are used.
-
Dosing: A single oral dose of the test substance is administered to a small group of animals (e.g., 3 animals).
-
Dose Levels: Dosing is sequential, starting with a dose expected to be toxic. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Endpoint: The outcome (mortality or no mortality) at a given dose determines the next step. If mortality occurs, the test is repeated with a lower dose. If no mortality occurs, a higher dose may be tested. The final classification is based on the dose at which mortality is observed.
Causality: This stepwise approach minimizes the number of animals required while still providing sufficient information for hazard classification. The observation period allows for the detection of both immediate and delayed toxic effects.
Experimental Workflow for Acute Oral Toxicity (OECD 423)
Caption: Workflow for OECD 423 Acute Toxic Class Method.
In Vitro Skin Corrosion (OECD 431: Reconstructed Human Epidermis Test)
This in vitro method assesses the potential of a chemical to cause skin corrosion.
Methodology:
-
Test System: A reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper layers of human skin.
-
Application: The test chemical is applied topically to the surface of the skin tissue.
-
Exposure: The tissue is exposed to the chemical for specific time points (e.g., 3 minutes and 1 hour).
-
Viability Assessment: After exposure, the tissue is rinsed, and cell viability is measured using a colorimetric assay (e.g., MTT assay).
-
Endpoint: The reduction in cell viability compared to a negative control is used to classify the chemical's corrosive potential. A significant decrease in viability indicates a corrosive effect.
Causality: This method provides a direct measure of the cytotoxic effect of the chemical on skin cells, which is the underlying mechanism of corrosion. It is a validated alternative to animal testing.
Experimental Workflow for In Vitro Skin Corrosion (OECD 431)
Caption: Workflow for OECD 431 In Vitro Skin Corrosion Test.
Bacterial Reverse Mutation Test (Ames Test, OECD 471)
This in vitro test is used to assess the mutagenic potential of a chemical.
Methodology:
-
Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).
-
Exposure: The bacterial strains are exposed to the test chemical at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks the essential amino acid.
-
Incubation: The plates are incubated for 48-72 hours.
-
Endpoint: Only bacteria that have undergone a reverse mutation (reversion) to regain the ability to synthesize the essential amino acid will grow and form colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic effect.
Causality: This test identifies chemicals that can cause point mutations (base substitutions or frameshifts) in the DNA of the tester strains. The inclusion of the S9 mix allows for the detection of chemicals that become mutagenic after metabolic processing in the liver.
Logical Relationship in Ames Test
Caption: Logical relationships in the Ames Test for mutagenicity.
Conclusion
While a complete toxicological profile for this compound is not yet established, a comparative analysis of its structural analogs provides critical insights. The presence of the primary amino group is a key determinant of its toxicity, likely rendering it a corrosive substance with moderate to high acute toxicity. The hydroxyl group may further modulate its local and systemic effects. The isomeric position of these functional groups also plays a role in the specific hazard profile.
For drug development professionals and researchers, this guide underscores the importance of a thorough toxicological evaluation, even for molecules that are structurally similar to well-characterized compounds. The provided experimental protocols offer a roadmap for generating the necessary data to ensure the safe handling and application of this compound and other novel chemical entities.
References
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ChemBK. (2024, April 9). 2-AMINO-4-METHYLPENTANE. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-4-methylpentan-2-ol. Retrieved from [Link]
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PubChem. (n.d.). 5-Amino-2-methylpentan-2-ol. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Safety data sheet. (2024, February 20). Retrieved from [Link]
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UNEP Publications. (2007, February 19). 4-METHYLPENTAN-2-OL CAS N°: 108-11-2. Retrieved from [Link]
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RIFM. (2024, October 5). RIFM fragrance ingredient safety assessment, 4-methyl-2-pentanol, CAS registry number 108-11-2. Food and Chemical Toxicology. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 5-Amino-4-methylpentan-2-ol
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Amino-4-methylpentan-2-ol. As a corrosive and combustible amino alcohol, this compound requires meticulous management to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.
Part 1: Hazard Assessment and Immediate Safety Protocols
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified under the Globally Harmonized System (GHS) as a substance that poses significant physical and health hazards.
Primary Hazards:
-
H314: Causes severe skin burns and eye damage. This indicates the compound is corrosive and can cause irreversible damage upon contact.[1]
-
H227: Combustible liquid. The compound can ignite when exposed to a heat source, though it is less flammable than liquids with lower flash points.[1]
Before handling the chemical or its waste, the implementation of a robust safety protocol is mandatory.
Personal Protective Equipment (PPE): The selection of PPE is non-negotiable and must be appropriate for handling a corrosive and combustible substance.
-
Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.
-
Body Protection: A flame-resistant laboratory coat must be worn over personal clothing. Ensure it is fully buttoned.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.
Emergency First Aid Measures: In the event of accidental exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[2] Immediate medical attention is required.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical attention.[2]
Part 2: Core Disposal Protocol: A Step-by-Step Approach
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be disposed of via sanitary sewer systems or in general waste.[4][5]
Step 1: Waste Characterization and Segregation
-
Characterize: Due to its corrosive and combustible nature, all waste containing this compound (including pure substance, solutions, and contaminated materials) must be classified as hazardous chemical waste.
-
Segregate: Designate a specific waste container solely for this compound and its associated contaminated materials (e.g., pipette tips, wipes). Do not mix this waste stream with other chemicals, particularly strong oxidizing agents or acids, to prevent potentially violent reactions.[6][7]
Step 2: Containment
-
Select an Appropriate Container: Use a container made of a chemically compatible material, such as high-density polyethylene (HDPE) or glass. The container must have a secure, tight-fitting screw cap to prevent leaks and vapor escape.[3][7]
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Clear indication of the hazards: "Corrosive," "Combustible"
-
The date accumulation started.
-
Step 3: Temporary Storage in the Laboratory
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation.
-
Safety Measures: The container must be stored in a well-ventilated area, away from all sources of heat, sparks, or open flames.[4][8][9] For combustible liquids, storage within a certified flammable safety cabinet is best practice.[7][10] Ensure the container is stored within secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
Step 4: Final Disposal
-
Professional Disposal: The ultimate disposal of this compound must be conducted by a licensed professional waste disposal service.[11]
-
Institutional Coordination: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup. Follow their specific procedures for waste consolidation and handover. Never attempt to transport hazardous waste off-site yourself.
Part 3: Spill Management Protocol
Accidental spills require a calm, methodical, and immediate response to mitigate hazards.
-
Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your EHS office.
-
Ventilate: Increase ventilation in the area by opening a chemical fume hood sash.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Part 1.
-
Contain and Absorb: For small spills, contain the liquid with an inert, non-combustible absorbent material such as sand, diatomaceous earth, or vermiculite.[4][12] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbent material and place it into your designated hazardous waste container for this compound.
-
Decontaminate: Clean the spill area with a suitable decontamination solution (as recommended by your institution's safety protocols), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.
Part 4: Data Summary and Workflow Visualization
A clear presentation of key data and procedural flows is essential for quick reference and operational clarity.
Table 1: Chemical and Hazard Profile of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 1333608-52-8 | [1] |
| Molecular Formula | C₆H₁₅NO | [1] |
| Molecular Weight | 117.19 g/mol | [1] |
| GHS Hazard Codes | H227, H314 | [1] |
| GHS Hazard Statements | Combustible liquid; Causes severe skin burns and eye damage | [1] |
| Disposal P-Statement | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. | [1][4] |
Diagram 1: Disposal Decision Workflow
The following diagram outlines the decision-making process for managing this compound from initial handling to final disposal.
Caption: Disposal workflow for this compound.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53621937, this compound. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22735029, 5-Amino-2-methylpentan-2-ol. PubChem. Retrieved from [Link]
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University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development. (2007, February 19). SIDS INITIAL ASSESSMENT PROFILE: 4-METHYLPENTAN-2-OL. Retrieved from [Link]
-
Thermo Fisher Scientific. (2023, October 20). Safety Data Sheet: 4-Methylpentan-2-one. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet: 2-METHYLPENTAN-2-OL. Retrieved from [Link]
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Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Mol-Instincts. (2025, December 8). MSDS of 4-Amino-2-methylbutan-2-ol. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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National Institute of Standards and Technology. (2025). 4-amino-4-methylpentan-2-ol. NIST Chemistry WebBook. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Methyl-2-pentanol. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-amino-4-methylpentan-1-ol (CAS 502-32-9). Retrieved from [Link]
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Mastering the Safe Handling of 5-Amino-4-methylpentan-2-ol: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides an in-depth operational plan for the safe use of 5-Amino-4-methylpentan-2-ol, a combustible and corrosive compound that demands rigorous adherence to safety protocols. By understanding the nature of this aliphatic amino alcohol and implementing the following procedures, you can mitigate risks and foster a secure laboratory environment.
Understanding the Hazard: Why Specific PPE is Crucial
This compound is classified under the Globally Harmonized System (GHS) as a combustible liquid that causes severe skin burns and eye damage (Skin Corrosion 1B)[1]. This dual-threat profile—flammability and corrosivity—necessitates a multi-faceted approach to personal protective equipment (PPE). The primary routes of exposure are through skin and eye contact, as well as inhalation of vapors. Therefore, the selection of appropriate barriers for these pathways is not merely a recommendation but a critical procedural requirement.
The amino group in the molecule contributes to its basicity and corrosive nature, capable of causing significant chemical burns upon contact with tissue. The alcohol functional group and the aliphatic chain contribute to its organic solvent properties and combustibility. It is this chemical structure that dictates the specific types of protective equipment required for safe handling.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive hazard assessment is the foundation of a robust safety plan. For this compound, the following PPE is mandatory.
Eye and Face Protection: Shielding from Corrosive Splashes
Given the severe eye damage this chemical can inflict, robust eye and face protection is non-negotiable.
-
Chemical Splash Goggles: These are essential to provide a complete seal around the eyes, protecting against splashes from all angles. Standard safety glasses do not offer sufficient protection.
-
Face Shield: A face shield should be worn in conjunction with chemical splash goggles, especially when handling larger quantities (greater than 50 mL) or when there is a significant risk of splashing[2][3]. This provides an additional layer of protection for the entire face.
Hand Protection: Selecting the Right Glove Material
The selection of appropriate gloves is critical to prevent skin contact and subsequent chemical burns. Not all "chemical-resistant" gloves are suitable for handling this compound.
-
Nitrile Gloves: While commonly used in laboratories, standard thin nitrile gloves offer poor resistance to amines and are only suitable for very brief, incidental contact[4]. If a splash occurs, nitrile gloves should be removed and replaced immediately.
-
Neoprene and Butyl Rubber Gloves: For prolonged handling or when immersion is possible, more robust gloves are required. Neoprene and butyl rubber gloves generally offer better resistance to amines and corrosive substances[3][5]. It is imperative to consult the glove manufacturer's specific chemical resistance data for breakthrough times and degradation information.
Table 1: Glove Selection Guide for this compound
| Task/Exposure Level | Recommended Glove Type | Rationale |
| Incidental Contact / Small Quantities (<10 mL) | Double-gloved Nitrile (minimum) | Provides minimal splash protection. Must be changed immediately upon contact. |
| Extended Use / Larger Quantities (>10 mL) | Neoprene or Butyl Rubber Gloves | Offers superior resistance to corrosive amines and reduces the risk of permeation. |
Body Protection: A Barrier Against Spills
-
Flame-Resistant Laboratory Coat: A lab coat made of a flame-resistant material should be worn and fully buttoned to protect the torso and arms from splashes.
-
Chemical-Resistant Apron: When handling larger volumes or during procedures with a higher risk of spills, a chemical-resistant apron worn over the lab coat is recommended.
-
Full-Length Pants and Closed-Toe Shoes: To ensure no skin is exposed, long pants and fully enclosed, chemical-resistant footwear are mandatory.
Respiratory Protection: Mitigating Inhalation Risks
This compound is a combustible liquid and its vapors can be irritating to the respiratory system[6][7]. A structural analog, 4-methyl-2-pentanol, is also known to cause respiratory irritation[6].
-
Chemical Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors[2].
-
Respirator: If engineering controls such as a fume hood are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is required.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is essential for minimizing risk.
-
Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Verify that a safety shower and eyewash station are readily accessible and unobstructed.
-
Assemble all necessary equipment and reagents within the fume hood.
-
Don all required PPE as outlined in the table and sections above.
-
-
Handling and Use:
-
Conduct all transfers and manipulations of this compound within the fume hood.
-
Use appropriate tools (e.g., spatulas, pipettes) to avoid direct contact.
-
Keep containers of the chemical sealed when not in use to minimize vapor release.
-
Be mindful of potential ignition sources in the vicinity, as the substance is combustible.
-
-
Post-Handling:
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Remove PPE carefully, avoiding contact with contaminated areas.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Neutralization and Waste Management
Proper disposal of this compound and any contaminated materials is a critical final step. As a corrosive waste, it must be neutralized before disposal in many jurisdictions[8][9].
Small Spills (less than 100 mL)
-
Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.
-
Neutralize: Cautiously add a weak acid (e.g., 5% solution of citric acid or acetic acid) to the absorbed material to neutralize the basic amino group. Check the pH of the slurry to ensure it is near neutral (pH 6-8).
-
Collect and Package: Scoop the neutralized material into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal
-
Unused Chemical: Unwanted this compound should be treated as hazardous waste. Do not pour it down the drain.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and pipette tips, must be collected in a designated hazardous waste container.
-
Waste Collection: All waste must be disposed of through your institution's hazardous waste program[10][11]. Ensure containers are properly labeled with the full chemical name and associated hazards.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when handling this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
